3-Nitro-4-(trifluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCQTKUSLDFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595253 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-77-0 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural features—a benzoic acid core functionalized with a nitro group and a trifluoromethoxy group—confer specific physicochemical properties that are critical for its behavior in biological systems. The electron-withdrawing nature of both the nitro and trifluoromethoxy substituents significantly influences the acidity, lipophilicity, and metabolic stability of the molecule. Understanding these properties is paramount for optimizing its potential as a lead compound in drug development, influencing everything from formulation and delivery to pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound may be limited. In such cases, predicted values and data from analogous structures are provided for estimation purposes, underscoring the necessity of experimental verification.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄F₃NO₅ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Melting Point | Data not available. For the related compound 3-nitro-4-(trifluoromethyl)benzoic acid, the melting point is 169 °C. For 4-fluoro-3-nitrobenzoic acid, the melting point is 123-126 °C. | [2] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, and acetone. The related 4-fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL. | [3] |
| pKa | Data not available. The predicted pKa for the related 3-nitro-4-(trifluoromethyl)benzoic acid is 3.03. The experimental pKa of 3-nitrobenzoic acid is 3.47. The strong electron-withdrawing groups suggest a pKa in the acidic range. | [2][4] |
| LogP | Predicted XlogP = 3.0 | [1] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of expected and available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, three distinct aromatic proton signals are anticipated, likely appearing as doublets or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbon of the trifluoromethoxy group will be observed as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy[7][8]
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O stretch (Aryl Ether): A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-F stretch (Trifluoromethoxy Group): Strong absorptions in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
A computed vapor phase IR spectrum is available and can be used as a reference.[5]
Mass Spectrometry (MS)[9]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak ([M]⁺): For this compound, the molecular ion peak is expected at an m/z of approximately 251.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The nitro group can also be lost as NO₂ (m/z 46).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining aqueous solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Carefully withdraw a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust method for determining the ionization constant of an acidic or basic compound.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. A common and efficient method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for LogP determination using the HPLC method.
Methodology:
-
Calibration Curve: Prepare a set of standard compounds with a range of known LogP values. Analyze each standard by RP-HPLC using an isocratic mobile phase (e.g., a mixture of methanol and water). Measure the retention time (t_R) for each standard and the column dead time (t_0). Calculate the capacity factor (k') for each standard using the formula k' = (t_R - t_0) / t_0. Plot the known LogP values against the logarithm of the capacity factor (log k') to generate a calibration curve.
-
Sample Analysis: Dissolve this compound in the mobile phase and analyze it using the same HPLC conditions.
-
LogP Determination: Measure the retention time of the sample, calculate its log k', and determine its LogP value by interpolation from the calibration curve.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- Chongqing Chemdad Co., Ltd. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]
- PubChem. 3-Nitrobenzoic acid. [Link]
- NIST. Benzoic acid, 3-nitro-. [Link]
- PubMed Central.
- Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. [Link]
- PubMed Central. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
- Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com. [Link]
- MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
- PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
- Wikipedia. 3-Nitrobenzoic acid. [Link]
- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
- NIST. 4-(Trifluoromethoxy)benzoic acid. [Link]
- Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
- PubChemLite. This compound (C8H4F3NO5). [Link]
- J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
- SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Quora.
Sources
A Technical Guide to 3-Nitro-4-(trifluoromethoxy)benzoic acid: Molecular Structure and Weight
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its unique structural features, comprising a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring, make it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the electronic properties of the benzoic acid, impacting its reactivity and potential applications as a building block in the synthesis of more complex molecules. This guide provides a detailed analysis of its molecular structure and weight, which are fundamental to understanding its chemical behavior and potential applications.
Molecular Identity
To ensure unambiguous identification of this compound, a comprehensive set of chemical identifiers is provided in the table below. These identifiers are crucial for database searches and regulatory documentation.
| Identifier | Value |
| Molecular Formula | C8H4F3NO5[1][2] |
| CAS Number | 784-77-0[3] |
| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])OC(F)(F)F[1] |
| InChI | InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14)[1][2][3] |
| InChIKey | GDBCQTKUSLDFRP-UHFFFAOYSA-N[1][2][3] |
Molecular Structure
The molecular architecture of this compound is characterized by a benzene ring substituted with three functional groups. The carboxylic acid group (-COOH) is located at position 1 of the benzene ring. The nitro group (-NO2) is positioned at the meta-position (position 3), and the trifluoromethoxy group (-OCF3) is at the para-position (position 4) relative to the carboxylic acid.
The spatial arrangement of these groups dictates the molecule's steric and electronic properties. The strong electron-withdrawing effects of the nitro and trifluoromethoxy groups decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid proton.
Molecular Weight and Formula
A precise understanding of the molecular weight is essential for stoichiometric calculations in chemical synthesis and for mass spectrometry analysis.
| Parameter | Value |
| Molecular Weight | 251.12 g/mol [2][3] |
| Monoisotopic Mass | 251.00415 Da[1] |
| Exact Mass | 251.004157 g/mol [2] |
The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule, based on the weighted average of their natural isotopic abundances. The monoisotopic mass is the sum of the masses of the most abundant isotope of each element in the molecule. The exact mass is a more precise measure of the monoisotopic mass. These distinctions are critical in high-resolution mass spectrometry for accurate compound identification.
References
- PubChemLite. This compound (C8H4F3NO5).
- Sigma-Aldrich. This compound.
- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum.
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound of interest in drug discovery and development. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic signature. Accurate characterization of this molecule is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
Molecular Structure and Key Features
The structure of this compound dictates its spectroscopic properties. The aromatic ring provides a rigid scaffold, while the electron-withdrawing nature of the nitro and trifluoromethoxy groups, along with the acidic proton of the carboxylic acid, are key features that will be interrogated by the following spectroscopic techniques.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. [1] * Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. [1]The choice of solvent is critical as it can influence the chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied. [1] * Filter the solution through a Pasteur pipette containing a small plug of glass wool to remove any particulate matter. * Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. [2]
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. * Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra. [1] * Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. [1] * Acquire the ¹⁹F NMR spectrum. This is often a relatively quick experiment due to the 100% natural abundance of ¹⁹F.
-
Spectroscopic Data
The following tables summarize the expected NMR data for this compound. [3] Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 |
| ~8.2 | dd | 1H | H-6 |
| ~7.6 | d | 1H | H-5 |
| ~11-13 | br s | 1H | COOH |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~150 | C-NO₂ |
| ~145 | C-OCF₃ |
| ~135 | C-H (C-6) |
| ~130 | C-COOH |
| ~125 | C-H (C-2) |
| ~120 (q) | OCF₃ |
| ~118 | C-H (C-5) |
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-58 | s | OCF₃ |
Spectral Interpretation
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shifts are due to the electron-withdrawing effects of the nitro, trifluoromethoxy, and carboxylic acid groups. The proton ortho to the nitro group (H-2) is expected to be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift and may exchange with trace amounts of water in the solvent.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the attached substituents. [4]
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift is characteristic of this functional group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.
Theoretical Background
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups such as O-H (hydroxyl), C=O (carbonyl), and N-O (nitro).
Experimental Protocol: ATR-FT-IR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. [5][6]
Caption: Workflow for ATR-FT-IR data acquisition.
Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal. [5]3. Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal.
-
Data Collection: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface with an appropriate solvent.
Spectroscopic Data
The following table summarizes the expected characteristic IR absorption bands for this compound. [7] Table 4: FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (carboxylic acid) & C-F stretch |
| ~1100-1200 | Strong | C-O-C stretch (aryl ether) & C-F stretch |
Spectral Interpretation
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [8][9]* C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid. [8]* N-O Stretches: Two strong absorptions, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the nitro group.
-
C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex absorptions, including the C-O stretches of the carboxylic acid and the ether linkage, as well as the strong C-F stretching vibrations of the trifluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Theoretical Background
In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern or "fingerprint" for a molecule. [10][11][12][13]
Experimental Protocol: Electron Ionization (EI)-MS
Caption: Workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the high vacuum of the mass spectrometer, often via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy (typically 70 eV) electron beam. [11]This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.
-
Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Spectroscopic Data
The molecular weight of this compound is 251.12 g/mol . The mass spectrum will show the molecular ion and various fragment ions.
Table 5: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 251 | [M]⁺• |
| 234 | [M-OH]⁺ |
| 205 | [M-NO₂]⁺ |
| 182 | [M-CF₃-CO]⁺ |
| 123 | [C₆H₄NO₂]⁺ |
| 69 | [CF₃]⁺ |
Spectral Interpretation
-
Molecular Ion: The peak at m/z 251 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern provides structural clues. Common losses for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). [14]Carboxylic acids often lose a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The trifluoromethoxy group can lead to fragments corresponding to the loss of CF₃ (69 Da). The relative abundance of these fragments can be used to confirm the structure of the molecule.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive spectroscopic characterization of this compound. Each technique offers unique and complementary information, allowing for unambiguous identification and structural elucidation. The protocols and interpretations detailed in this guide serve as a robust framework for the analysis of this and related compounds in a research and development setting.
References
- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Iowa State University.
- University of Arizona.
- Organomation.
- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- University College London.
- PubMed.
- Bruker.
- ResearchGate.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Royal Society of Chemistry.
- Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
- ResearchGate.
- ACS Publications. Carbon- 13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic. [Link]
- Specac Ltd.
- Bruker. Guide to FT-IR Spectroscopy. [Link]
- Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
- LCGC International.
- Supporting Information.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- Chemistry LibreTexts. 3.
- University of Calgary. IR: carboxylic acids. [Link]
- Specac Ltd. Interpreting Infrared Spectra. [Link]
- YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]
- Polymer Chemistry Characterization Lab.
- Technology Networks.
- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...[Link]
- Chemistry Steps. Interpreting IR Spectra. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]
- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...[Link]
- UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants - NMR Facility. [Link]
- NIST. Benzoic acid, 4-nitro-. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. 3-Nitro-4-(trifluoromethoxyl)benzoic acid(784-77-0) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Nitro-4-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the physicochemical properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid, with a primary focus on its solubility and stability. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical protocols to offer a robust framework for its handling, formulation, and analysis.
Introduction to this compound
This compound (C₈H₄F₃NO₅, Molar Mass: 251.12 g/mol ) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a nitro group, and a trifluoromethoxy group. These functional groups impart distinct electronic and steric properties that significantly influence its chemical behavior, including its solubility in various solvent systems and its stability under diverse environmental conditions.
The presence of the highly electronegative trifluoromethoxy (-OCF₃) group, often considered a "super-halogen," dramatically increases the lipophilicity of the molecule.[1] This group is also known for its exceptional metabolic stability, a desirable trait in drug design.[1] The nitro group, a strong electron-withdrawing group, and the acidic carboxylic acid moiety further contribute to the compound's unique chemical personality, making a thorough understanding of its solubility and stability paramount for its application in research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is crucial to note that while some of this information is available from chemical suppliers, other parameters are estimated based on the compound's structure.
| Property | Value / Information | Source / Comment |
| Molecular Formula | C₈H₄F₃NO₅ | |
| Molar Mass | 251.12 g/mol | |
| CAS Number | 784-77-0 | |
| Appearance | Solid | |
| Storage Temperature | Refrigerator |
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, formulation, and biological assays. The solubility of this compound is dictated by the interplay of its polar (carboxylic acid, nitro group) and non-polar (trifluoromethoxy-substituted aromatic ring) functionalities.
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the aqueous solubility will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. However, the large, hydrophobic trifluoromethoxy-substituted aromatic ring is expected to significantly limit its overall aqueous solubility, even in its ionized form.
-
Organic Solvent Solubility: The "super-halogen" nature of the trifluoromethoxy group enhances lipophilicity, suggesting good solubility in a range of organic solvents.[1] Aromatic compounds with trifluoromethoxy groups are known to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Solubility in non-polar solvents such as hexanes is expected to be limited.
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a constant temperature shaker or rotator. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the analyte in the supernatant.
Stability Profile
Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with various experimental and formulation components. The primary degradation pathways to consider are hydrolysis and photodegradation.
The trifluoromethoxy group is generally considered to be remarkably stable to hydrolysis under both acidic and basic conditions.[1] However, under forcing conditions, hydrolysis of the trifluoromethyl group can occur.[2][3] The nitroaromatic system itself is also generally stable to hydrolysis. The most likely point of hydrolytic instability would be under conditions that promote decarboxylation, though this typically requires high temperatures.
Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5][6] Exposure to ultraviolet (UV) light can lead to the formation of reactive species and subsequent degradation of the molecule. Therefore, it is recommended to protect this compound and its solutions from light.
A comprehensive stability study should evaluate the impact of temperature, pH, and light on the compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba<sup>2+</sup>/TiO<sub>2</sub> and MCM-41 - ProQuest [proquest.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Nitro-4-(trifluoromethoxy)benzoic acid. Designed for researchers, chemists, and professionals in drug development, the information herein is synthesized from established safety data to ensure procedural integrity and minimize risk in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Compound Identification and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid, often utilized as an intermediate in organic synthesis. Its specific combination of a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety dictates its reactivity and toxicological profile. Understanding these basic properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 784-77-0 | [1] |
| Molecular Formula | C₈H₄F₃NO₅ | [2] |
| Molecular Weight | 251.12 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with ingestion, skin/eye contact, and inhalation of its dust.[1] The nitro aromatic structure and acidic nature contribute to its irritant properties.
Table 2: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |
| | Signal Word | Warning [1] | | Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | | Key Precautionary Statements | P261: Avoid breathing dust.[1][3]P264: Wash skin thoroughly after handling.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] |Hierarchy of Controls: Engineering, Administrative, and Personal Protection
A multi-layered approach to safety is paramount. The hierarchy of controls prioritizes eliminating hazards at the source.
Engineering Controls
The primary engineering control for handling this solid compound is to minimize dust generation and inhalation.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be conducted inside a certified chemical fume hood. This is the most effective way to control respiratory exposure to the dust, which is a known respiratory irritant (H335).[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[4][5]
Administrative Controls
-
Restricted Access: Only trained personnel should be permitted to work with this chemical.
-
Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[1][3] This prevents accidental ingestion (H302).
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles causing serious eye irritation (H319).[1] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[5][6]
-
Skin Protection:
-
Gloves: Nitrile gloves are standard. Always check the manufacturer's breakthrough time data for the specific solvent being used. This is critical to prevent skin irritation (H315).[1] Contaminated gloves must be removed and disposed of properly.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect skin and clothing.
-
-
Respiratory Protection: If dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[6] This directly addresses the H335 hazard (may cause respiratory irritation).[1]
Standard Operating Protocol for Safe Handling
This protocol provides a self-validating workflow. Each step is designed to systematically mitigate the risks identified in Section 2.
-
Preparation and Risk Assessment:
-
Review this guide and the Safety Data Sheet (SDS) before beginning work.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.[5]
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles, and finally, gloves.
-
-
Chemical Handling in Fume Hood:
-
Perform all manipulations of the solid compound on a disposable weigh paper or within a container to minimize contamination of surfaces.
-
Use spatulas and tools carefully to avoid generating airborne dust.[5] If transferring larger quantities, do so slowly and close to the work surface.
-
-
Post-Handling and Decontamination:
-
Carefully clean all tools and the work surface within the fume hood using an appropriate solvent and absorbent pads.
-
Seal all waste, including used weigh papers and contaminated wipes, in a designated hazardous waste bag inside the hood.
-
-
Doffing PPE:
-
Remove gloves first, turning them inside out to avoid skin contact with any residue.
-
Remove the lab coat, followed by safety goggles.
-
Wash hands thoroughly with soap and water.
-
Storage and Chemical Incompatibility
Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, and keep the container tightly closed.[4][5][7] A refrigerator is recommended for long-term storage.
-
Incompatible Materials: Keep this compound segregated from:
Emergency Procedures: Spill and Exposure Management
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][3]
Solid Spill Cleanup
For a small spill of solid material, follow the workflow below.
Caption: Workflow for cleaning a solid chemical spill.
Disposal Considerations
-
Dispose of this compound and any contaminated materials (gloves, wipes, glassware) as hazardous chemical waste.[1][6]
-
Do not dispose of down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Framework for Safe Operation
The safe handling of this compound is predicated on a systematic approach to risk management. By understanding its specific hazards, implementing a hierarchy of controls, and adhering to established protocols, researchers can effectively mitigate risks. The logical flow from planning to disposal is a continuous cycle of diligence that ensures a safe laboratory environment.
Caption: Logical decision flow for safe chemical handling.
References
- 4-Chloro-3-nitrobenzoic acid - SAFETY DATA SHEET. Source: Fisher Scientific. [Link]
- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. Source: Carl ROTH. [Link]
- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH (Re-issue). Source: Carl ROTH. [Link]
- This compound (C8H4F3NO5) - PubChem. Source: PubChem. [Link]
- 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID - Chemdad. Source: Chongqing Chemdad Co., Ltd. [Link]
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - University of Southampton. Source: University of Southampton ePrints. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C8H4F3NO5) [pubchemlite.lcsb.uni.lu]
- 3. westliberty.edu [westliberty.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Trifluoromethoxy Group: A Strategic Tool for Modulating Physicochemical and Pharmacokinetic Properties in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing drug candidates. Its distinct combination of electronic, lipophilic, and steric characteristics allows for profound improvements in metabolic stability, membrane permeability, bioavailability, and target binding affinity. This guide provides an in-depth analysis of the trifluoromethoxy group's fundamental properties, its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, and its practical application in drug design, supported by experimental protocols and case studies of successful pharmaceuticals.
Introduction: The Rise of a Privileged Functional Group
The introduction of fluorine into organic molecules has revolutionized the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Medicinal chemists frequently leverage fluorination to modulate a compound's physicochemical and biological properties. While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group has attracted significant attention for its unique and often more impactful effects on drug-like properties.[3][4] It is often employed to overcome common drug development hurdles such as rapid metabolic degradation and poor membrane permeability.[1][5] This guide will explore the causality behind the experimental choices to incorporate the -OCF3 group, detailing its role in transforming promising compounds into viable drug candidates.
Physicochemical Properties and Their Implications
The utility of the trifluoromethoxy group stems from a unique interplay of its core physicochemical characteristics.
Electronic Effects
The -OCF3 group is a potent electron-withdrawing substituent, an effect primarily driven by the high electronegativity of the three fluorine atoms (inductive effect).[2][6] Unlike the strongly electron-donating methoxy (-OCH3) group, the oxygen atom's ability to donate electrons via resonance in the -OCF3 group is significantly diminished.[1] This strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing a molecule's ionization state and its interactions with biological targets.[7]
Lipophilicity
Lipophilicity, a critical determinant of a drug's ADME profile, is profoundly influenced by the -OCF3 group. It is considered one of the most lipophilic substituents used in medicinal chemistry.[4][6] This property enhances a molecule's ability to partition into lipid bilayers, which can improve cell membrane permeability, absorption, and even penetration of the blood-brain barrier.[1][8] The lipophilicity of a substituent is quantified by the Hansch π parameter, where a positive value indicates increased lipophilicity.
Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π)
| Substituent | Hansch π Value | Key Characteristic |
|---|---|---|
| -OCF3 | +1.04 | Highly Lipophilic |
| -CF3 | +0.88 | Lipophilic |
| -Br | +0.86 | Lipophilic |
| -Cl | +0.71 | Lipophilic |
| -CH3 | +0.56 | Moderately Lipophilic |
| -F | +0.14 | Slightly Lipophilic |
| -H | 0.00 | Neutral (Reference) |
Data sourced from multiple literature reviews.[3][4][9]
This high lipophilicity allows for the fine-tuning of a drug candidate's logP value to optimize its journey through the body.[3][4]
Steric and Conformational Effects
A defining feature of the trifluoromethoxy group when attached to an aromatic ring is its preference for an orthogonal conformation, where the C-O bond is perpendicular to the plane of the ring.[10][11] This is in stark contrast to the methoxy group, which is typically coplanar. This unusual geometry is the result of negative hyperconjugation and steric repulsion between the fluorine atoms and the aromatic ring's ortho-hydrogens.[10] This orthogonal arrangement can be highly advantageous, as it can be used to probe interactions in the deepest parts of a binding pocket or to prevent unfavorable planar interactions, thereby improving binding affinity and selectivity.[11][12]
Caption: Conformational difference between methoxy and trifluoromethoxy groups.
Impact on ADME Properties: The Medicinal Chemist's Perspective
The true value of the -OCF3 group is realized in its ability to solve critical pharmacokinetic challenges.
Enhancing Metabolic Stability
A primary reason for incorporating an -OCF3 group is to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of drug metabolism.[1][13]
The methoxy group (-OCH3) is a common site of metabolic attack, undergoing O-dealkylation to form a phenol, which is then rapidly conjugated and excreted. Replacing a metabolically labile methoxy group with a stable trifluoromethoxy group effectively blocks this metabolic pathway.[3] This "metabolic switching" strategy can significantly increase a drug's half-life, reduce its clearance, and lead to a more predictable pharmacokinetic profile with lower patient-to-patient variability.[2][14]
Caption: Workflow for an in vitro microsomal stability assay.
Modulating Permeability and Bioavailability
The -OCF3 group masterfully balances the lipophilicity of the fluorinated moiety with the polarity of the oxygen atom.[3][4] This balance is crucial for optimizing a drug's journey across biological membranes. By increasing lipophilicity, the group enhances passive diffusion across the gut wall, which can lead to improved oral bioavailability.[1] This allows a greater fraction of an orally administered dose to reach systemic circulation, potentially enabling lower, more convenient dosing regimens.
Target Binding Interactions
The electronic and steric properties of the -OCF3 group can lead to more potent and selective target binding.[15] While the oxygen atom is a weaker hydrogen bond acceptor than in a methoxy group, the fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls.[4][16] Furthermore, its unique conformational preference can position the parent molecule for optimal van der Waals contacts within a binding site, displacing water molecules and increasing binding affinity.[10][16]
Synthetic Strategies and Challenges
Despite its desirable properties, incorporating the -OCF3 group is not trivial. The primary challenge is the high instability of the trifluoromethoxide anion (CF3O-), which makes direct nucleophilic substitution difficult.[3][10] Early methods involved harsh conditions, such as the chlorination of anisoles followed by fluorination with antimony trifluoride.[9]
Modern organic synthesis has provided milder and more versatile solutions. The development of electrophilic trifluoromethylating reagents, such as Togni's reagents, allows for the trifluoromethoxylation of phenols under relatively mild conditions.[17] More recently, photoredox catalysis has emerged as a powerful strategy for the direct O-trifluoromethylation of alcohols and phenols, further expanding the synthetic toolkit.[18] The availability of key building blocks, such as 4-(trifluoromethoxy)aniline, is also crucial for the multi-step synthesis of complex pharmaceuticals like Riluzole.[7]
Case Studies in Drug Discovery
The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs across various therapeutic areas.[12][17]
Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethoxy Group
| Drug Name | Therapeutic Area | Role of the -OCF3 Group |
|---|---|---|
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity for blood-brain barrier penetration and improves metabolic stability.[7][12] |
| Delamanid | Tuberculosis | Contributes to the drug's overall ADME profile and efficacy.[12] |
| Pretomanid | Tuberculosis | A key component of a multi-drug resistant tuberculosis regimen, contributing to its stability and activity.[12] |
| Sonidegib | Basal Cell Carcinoma (Cancer) | Plays a role in achieving high binding affinity to the Smoothened receptor.[12] |
| Celikalim | Blood Pressure (Investigational) | Utilized to modulate the physicochemical properties of the molecule.[12] |
These examples underscore the trifluoromethoxy group's proven track record as a valuable component in the design of effective and safe medicines.
Experimental Protocols
To quantitatively assess the impact of the -OCF3 group, standardized in vitro assays are essential during early drug discovery.
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing metabolic stability.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound by measuring its rate of disappearance upon incubation with liver microsomes, which are rich in CYP enzymes.[13][14]
-
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
96-well incubation plate and analytical vials.
-
-
Methodology:
-
Preparation: Prepare stock solutions of the test compound and controls in DMSO. Create working solutions by diluting stocks in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Reaction Mixture: In the 96-well plate, add the liver microsome solution (e.g., to a final concentration of 0.5 mg/mL) and the test compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The t=0 time point is taken immediately by transferring an aliquot to the stop solution.
-
Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and terminate the reaction by adding them to the stop solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to analytical vials for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) . A longer half-life and lower intrinsic clearance for an -OCF3 analog compared to its -OCH3 counterpart would validate the hypothesis of enhanced metabolic stability.
-
Conclusion and Future Perspectives
The trifluoromethoxy group is far more than a simple bioisostere; it is a strategic tool that offers multifaceted solutions to complex challenges in drug discovery. Its ability to concurrently enhance metabolic stability, modulate lipophilicity for improved permeability, and create favorable target-binding interactions makes it an invaluable substituent in the medicinal chemist's arsenal.[1][3] As synthetic methodologies for its incorporation continue to advance, the application of the -OCF3 group is expected to grow, paving the way for the development of next-generation therapeutics with superior pharmacokinetic profiles and enhanced efficacy.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
- Novás, M., & Matos, M. J. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethoxy Group: A Key Enabler in Chemical Innovation.
- Shaikh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Tseng, C. C., et al. (2019).
- Stanek, V., & Tlustoš, P. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Leroux, F. R. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Shaikh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- ChEMBL. (2019).
- Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
- Tseng, C. C., et al. (2019).
- Le, C. M., & Paquin, J. F. (2019).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- ResearchGate. (2025). Trifluoromethoxy-containing pharmaceutical drugs.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Carcenac, Y., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- Scilit. (2025).
- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
- CHIMIA. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
- Genin, E., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- ResearchGate. (2022). Hansch–Leo lipophilicity parameters (πR) evolution.
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrevlett.com [chemrevlett.com]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid precursors
An In-depth Technical Guide on the Synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic Acid and its Precursors
Introduction
This compound is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitro group, the strongly deactivating yet ortho-, para-directing trifluoromethoxy group, and the meta-directing carboxylic acid. This specific arrangement of functional groups makes it a valuable intermediate for constructing highly functionalized aromatic systems.
This guide provides a detailed examination of a robust and logical synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the synthesis. The presented methodology follows a two-step sequence: the oxidation of a suitable toluene precursor, followed by a regioselective nitration.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule, this compound, can be disconnected at the C-N bond, pointing to a nitration reaction as the final step. This identifies 4-(trifluoromethoxy)benzoic acid as the immediate key precursor. This precursor can, in turn, be synthesized via the oxidation of the methyl group of 4-(trifluoromethoxy)toluene, a common and industrially scalable transformation.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Key Precursor: 4-(Trifluoromethoxy)benzoic Acid
The synthesis of 4-(trifluoromethoxy)benzoic acid is most effectively achieved through the oxidation of the benzylic methyl group of 4-(trifluoromethoxy)toluene. This method is widely used for converting alkylbenzene derivatives into their corresponding benzoic acids due to its reliability and high yields.
Strategic Approach: Oxidation of a Toluene Derivative
The oxidation of a methyl group on an aromatic ring is a fundamental transformation. While various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or nitric acid, a combination of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid is particularly effective for substrates that are relatively stable under strongly acidic conditions.[1] The trifluoromethoxy group is highly resistant to cleavage under these conditions, making this an ideal method.
Experimental Protocol: Oxidation of 4-(Trifluoromethoxy)toluene
This protocol is adapted from a standard procedure for the oxidation of nitrotoluene.[1]
Materials:
-
4-(trifluoromethoxy)toluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
5% Sulfuric acid solution
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine sodium dichromate (2.3 moles per mole of substrate) and water.
-
Begin stirring and add 4-(trifluoromethoxy)toluene (1.0 mole equivalent).
-
Slowly and carefully, add concentrated sulfuric acid to the mixture over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Once the addition is complete and the initial exotherm has subsided, heat the mixture to a gentle reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with cold water (approx. 2 volumes) and filter the crude product through a Buchner funnel.
-
To remove residual chromium salts, wash the crude solid by suspending it in a warm 5% sulfuric acid solution, followed by cooling and re-filtration.
-
Wash the final filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Dry the resulting white to off-white solid, 4-(trifluoromethoxy)benzoic acid, under vacuum.
Caption: Workflow for the synthesis of the benzoic acid precursor.
Data Summary for 4-(Trifluoromethoxy)benzoic Acid
| Parameter | Value | Reference |
| CAS Number | 330-12-1 | [2][3] |
| Molecular Formula | C₈H₅F₃O₃ | [2][3] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 152 - 155 °C | [2] |
| Purity (Typical) | ≥ 97% | [2] |
Part 2: Nitration of 4-(Trifluoromethoxy)benzoic Acid
The final step in the synthesis is the regioselective nitration of the prepared 4-(trifluoromethoxy)benzoic acid. This is a classic electrophilic aromatic substitution reaction.
Strategic Approach: Regioselective Electrophilic Aromatic Substitution
The directing effects of the substituents on the aromatic ring are critical for the success of this reaction.
-
-OCF₃ Group: This group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. However, through resonance, the oxygen's lone pairs can donate electron density to the ring, making it an ortho-, para- director. It is a deactivating group overall.
-
-COOH Group: The carboxylic acid is a strongly deactivating, meta- directing group.[4]
The key to this synthesis is that the position ortho to the -OCF₃ group (position 3) is the same as the position meta to the -COOH group. This convergence of directing effects leads to a highly regioselective reaction, yielding the desired 3-nitro isomer as the major product. The deactivating nature of both groups necessitates the use of a strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid".[4]
Experimental Protocol: Mixed-Acid Nitration
This protocol is based on a well-established procedure for the nitration of 4-fluorobenzoic acid, a close structural analog.[4][5]
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 68-70%)
-
Ice
Procedure:
-
In a flask of appropriate size, cool concentrated sulfuric acid (approx. 6 volumes) to 0°C in an ice bath.
-
Slowly add concentrated nitric acid (approx. 3 volumes) to the cold sulfuric acid while maintaining the temperature at 0°C. This creates the nitrating mixture.
-
In a separate reaction vessel equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzoic acid (1.0 mole equivalent) in a portion of the cold nitrating mixture, or add it in small portions to the prepared mixed acid, ensuring the temperature does not rise above 5°C.[6]
-
Stir the reaction mixture at 0-5°C for one hour.
-
Allow the reaction to slowly warm to room temperature (approx. 20°C) and continue stirring for an additional 12-16 hours.[4]
-
Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the mixture to stand for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water to remove residual acid.
-
Dry the product, this compound, under vacuum.
Mechanistic Insight: Formation of the Nitronium Ion and Electrophilic Attack
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich (albeit deactivated) aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, yielding the final product.
Caption: Key mechanistic steps in the nitration reaction.
Data Summary for this compound
| Parameter | Value | Reference |
| CAS Number | 784-77-0 | |
| Molecular Formula | C₈H₄F₃NO₅ | [7] |
| Molecular Weight | 251.12 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | ≥ 98% | |
| Storage Temp. | Refrigerator |
Conclusion
The synthesis of this compound can be reliably accomplished through a two-step process starting from 4-(trifluoromethoxy)toluene. The initial benzylic oxidation provides the key precursor, 4-(trifluoromethoxy)benzoic acid, in good yield. The subsequent regioselective nitration is effectively controlled by the combined directing effects of the trifluoromethoxy and carboxylic acid groups, leading to the desired 3-nitro isomer with high selectivity. Careful control of reaction conditions, particularly temperature, is paramount in both steps to ensure high purity and yield while minimizing byproduct formation. This guide provides the fundamental chemical principles and detailed protocols necessary for the successful laboratory-scale synthesis of this valuable chemical intermediate.
References
- Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- This compound (C8H4F3NO5). PubChem.
- Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene. Royal Society of Chemistry.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
- Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. University of Birmingham.
- Supporting Information. CDC Stacks.
- Oxidation of toluene and its ortho-nitroderivatives. ResearchGate.
- 4-(Trifluoromethoxy)benzoic acid. NIST WebBook.
- 4-(trifluoromethoxy)benzoic acid (C8H5F3O3). PubChem.
- The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube.
- Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.
- Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents.
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
- PROCESS FOR PRODUCING 3-NITRO-o-TOLUIC ACID. Google Patents.
- Primary Atmospheric Oxidation Mechanism for Toluene. Oberlin College and Conservatory.
- Gas-particle partitioning of toluene oxidation products: an experimental and modeling study. Atmospheric Chemistry and Physics.
- p-NITROBENZOIC ACID. Organic Syntheses.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office.
Sources
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethoxybenzene is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoromethoxy (-OCF₃) group, make it an attractive scaffold for developing novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of trifluoromethoxybenzene, detailing the underlying mechanisms, regioselectivity, and practical experimental protocols. We will explore the nuanced role of the -OCF₃ group, which acts as a deactivating yet ortho, para-directing substituent, and provide actionable insights for controlling reaction outcomes.
The Trifluoromethoxy Group: A Substituent of Dichotomous Nature
The trifluoromethoxy group is a fascinating substituent that significantly influences the reactivity and regioselectivity of the benzene ring in electrophilic aromatic substitution. Unlike the strongly activating methoxy (-OCH₃) group in anisole, the -OCF₃ group is deactivating.[4] This deactivation stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6]
However, despite its deactivating nature, the -OCF₃ group is an ortho, para-director. This directing effect is attributed to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system.[7] This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions.
Visualizing Electronic Effects
The interplay between the inductive and resonance effects determines the overall reactivity and directing influence of the trifluoromethoxy group.
Caption: Inductive vs. Resonance Effects of the -OCF₃ Group.
Key Electrophilic Aromatic Substitution Reactions
This section details the most common and synthetically useful EAS reactions performed on trifluoromethoxybenzene. For each reaction, a general mechanism, a detailed experimental protocol, and a summary of typical outcomes are provided.
Nitration
The nitration of trifluoromethoxybenzene is a crucial transformation, as the resulting nitro derivatives are versatile intermediates for the synthesis of amines, which are prevalent in pharmaceuticals.[1][8] The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9]
Mechanism of Nitration
The reaction proceeds via the classical two-step EAS mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity.[10][11]
Caption: General workflow for the nitration of trifluoromethoxybenzene.
Experimental Protocol: Synthesis of 4-Nitrotrifluoromethoxybenzene
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate flask, dissolve 5.0 g of trifluoromethoxybenzene in 20 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Slowly add the nitrating mixture (from step 1) to the trifluoromethoxybenzene solution, ensuring the temperature does not exceed 20 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water until the washings are neutral, and then dry. Recrystallization from ethanol can be performed for further purification.
Typical Isomer Distribution in Nitration
| Isomer | Typical Yield (%) |
| para (4-nitro) | >90%[8] |
| ortho (2-nitro) | <10%[9] |
| meta (3-nitro) | <1%[9] |
The strong preference for the para isomer is attributed to the steric hindrance at the ortho positions caused by the trifluoromethoxy group.[4]
Halogenation
Halogenation, particularly bromination and chlorination, introduces a halogen atom onto the aromatic ring, providing a handle for further functionalization through cross-coupling reactions.[2] These reactions typically require a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen-halogen bond and generate a more potent electrophile.[12][13]
Experimental Protocol: Bromination of Trifluoromethoxybenzene
-
Setup: To a solution of 5.0 g of trifluoromethoxybenzene in 25 mL of a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add 0.5 g of iron filings.
-
Addition: Slowly add 5.5 g of bromine dropwise at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, or until the bromine color has discharged.
-
Workup: Quench the reaction with a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The product can be purified by distillation or chromatography.
Regioselectivity in Halogenation
Similar to nitration, halogenation of trifluoromethoxybenzene predominantly yields the para-substituted product due to steric effects.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the aromatic ring.[14][15] This reaction is particularly challenging with deactivated substrates like trifluoromethoxybenzene and often requires harsh reaction conditions. The acylated products are valuable intermediates for the synthesis of ketones and can be further reduced to alkyl groups.[15]
Challenges and Considerations
-
Deactivation: The electron-withdrawing nature of the -OCF₃ group makes the ring less nucleophilic, requiring a stoichiometric amount or more of a strong Lewis acid catalyst (e.g., AlCl₃).[16][17]
-
Catalyst Complexation: The product ketone can form a stable complex with the Lewis acid, necessitating a full equivalent of the catalyst.[14]
-
Harsh Conditions: The reaction may require elevated temperatures, which can lead to side reactions.
Experimental Protocol: Acylation with Acetyl Chloride
-
Setup: Suspend 1.2 equivalents of anhydrous aluminum chloride in 50 mL of a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.
-
Acylium Ion Formation: Slowly add 1.1 equivalents of acetyl chloride to the suspension and stir for 15 minutes.
-
Substrate Addition: Add 1.0 equivalent of trifluoromethoxybenzene to the mixture and heat to reflux for several hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography or distillation.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[18] The sulfonic acid group is a useful directing group and can also be used as a protecting group due to the reversibility of the sulfonation reaction.[18][19]
Mechanism and Reversibility
The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form.[18] The reaction is reversible, and the sulfonic acid group can be removed by heating with dilute aqueous acid.[18][19] This reversibility allows for its use as a temporary blocking group to direct subsequent electrophilic substitutions to other positions.[18]
Experimental Protocol: Sulfonation of Trifluoromethoxybenzene
-
Reaction: Carefully add 5.0 g of trifluoromethoxybenzene to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature.
-
Heating: Heat the mixture to 80-100 °C for 2-3 hours.
-
Workup: Cool the reaction mixture and pour it onto ice. The sulfonic acid product, being water-soluble, will remain in the aqueous layer. It can often be isolated as a salt by neutralization.
Applications in Drug Development and Materials Science
The derivatives of trifluoromethoxybenzene are highly valued in several advanced scientific fields.
-
Pharmaceuticals: The -OCF₃ group is a lipophilic bioisostere of the methoxy group and can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[7][20][21] Many successful drugs and drug candidates incorporate this moiety to improve their pharmacokinetic and pharmacodynamic profiles.[20]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can impart desirable properties to pesticides and herbicides, such as increased potency and environmental persistence.[1]
-
Liquid Crystals and Polymers: The unique electronic and steric properties of the -OCF₃ group are exploited in the design of advanced materials, including liquid crystals and specialty polymers, where it can influence properties like thermal stability and dielectric constant.[3]
Conclusion
The electrophilic aromatic substitution of trifluoromethoxybenzene is a cornerstone of modern synthetic chemistry, providing access to a wide array of valuable compounds. A thorough understanding of the directing effects of the trifluoromethoxy group, coupled with careful control of reaction conditions, is essential for achieving desired regioselectivity and high yields. The protocols and insights provided in this guide serve as a practical resource for researchers and scientists working to harness the potential of this versatile building block.
References
- Wen, Z., Yang, M., Zhao, S., Zhou, F., & Chen, G. (2018). Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene. Reaction Chemistry & Engineering.
- BenchChem. (2025). protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer. BenchChem.
- Wen, Z., Yang, M., Zhao, S., Zhou, F., & Chen, G. (2018). Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene. Reaction Chemistry & Engineering (RSC Publishing).
- Yang, M., Wen, Z., Zhao, S., Zhou, F., & Chen, G. (2019). Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene.
- Wen, Z., Yang, M., Zhao, S., Zhou, F., & Chen, G. (n.d.). Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene Electronic Supplementary Material (ESI) f. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Guidechem. (n.d.). What are the background, preparation, and applications of (Trifluoromethoxy)benzene?. Guidechem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Trifluoromethoxybenzene Derivatives in Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Cerfontain, H., et al. (n.d.). Reactions of sulfur trioxide with benzene derivatives containing a deactivating oxy substituent.
- Ishmath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Wilsdorf, M., Leichnitz, D., & Reissig, H. U. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. PubMed.
- University of Illinois. (n.d.). Electrophilic Aromatic Substitution. University of Illinois.
- PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. PrepChem.com.
- MDPI. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S.
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Sparr, C., & Schläpfer, C. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- CymitQuimica. (n.d.). CAS 454-90-0: 1-Methoxy-3-(trifluoromethyl)benzene. CymitQuimica.
- Wikipedia. (n.d.). Phenol. Wikipedia.
- Fagnou, K., & Periana, R. A. (n.d.). Chapter 24 New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates.
- LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemguide. (n.d.).
- The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.
- MCC Organic Chemistry. (n.d.).
- Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora.
- McBee, E. T., Sanford, R. A., & Graham, P. J. (1950). Bromination of Trifluoromethylbenzenes. Journal of the American Chemical Society.
- BenchChem. (n.d.). A Comparative Guide to the Reaction Products of 1-Ethynyl-4-(trifluoromethyl)benzene. BenchChem.
- LibreTexts. (2023, January 22).
- LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2018, May 6).
- Chemistry Steps. (n.d.).
- Quora. (2024, February 3). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Quora.
- Khan Academy. (n.d.).
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. employees.oneonta.edu [employees.oneonta.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploration of 3-Nitro-4-(trifluoromethoxy)benzoic Acid Derivatives
This guide provides a comprehensive technical exploration of 3-nitro-4-(trifluoromethoxy)benzoic acid, a versatile scaffold for the development of novel chemical entities. We will delve into its synthesis, key derivatization pathways, and the rationale behind the exploration of its derivatives in the fields of drug discovery and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block.
The Strategic Importance of the this compound Core
The this compound structure is of significant interest due to the unique combination of its functional groups. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers distinct advantages in medicinal chemistry. It can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. The nitro group and the carboxylic acid moiety serve as versatile chemical handles for a wide array of synthetic transformations, enabling the creation of diverse libraries of compounds for biological screening.
The strategic placement of the nitro group ortho to the trifluoromethoxy group and meta to the carboxylic acid influences the reactivity of the aromatic ring and provides a foundation for generating a variety of derivatives with distinct three-dimensional arrangements.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. This directing effect guides the incoming nitro group to the 3-position.
Experimental Protocol: Nitration of 4-(Trifluoromethoxy)benzoic Acid
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 4-(trifluoromethoxy)benzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)benzoic acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual acid.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the purified product.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.
-
Maintaining a low temperature throughout the reaction is critical to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts.
Derivatization Strategies: Unlocking the Potential of the Core
The true value of the this compound scaffold lies in its potential for derivatization. The carboxylic acid and nitro functionalities are key gateways to a diverse range of chemical modifications.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into esters and amides, which are common functional groups in bioactive molecules.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 3-nitro-4-(trifluoromethoxy)benzoate
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl ester.
Amidation can be performed by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Experimental Protocol: Synthesis of N-benzyl-3-nitro-4-(trifluoromethoxy)benzamide
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Benzylamine
-
Triethylamine
-
Dichloromethane
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Acyl Chloride Formation: Gently reflux a solution of this compound in thionyl chloride until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the resulting acyl chloride in dichloromethane and cool in an ice bath.
-
Add a solution of benzylamine and triethylamine in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the amide.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast array of further derivatization possibilities. The resulting 3-amino-4-(trifluoromethoxy)benzoic acid is a valuable intermediate for the synthesis of compounds with potential applications in pharmaceuticals and as herbicides.
Experimental Protocol: Synthesis of 3-Amino-4-(trifluoromethoxy)benzoic Acid
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
-
Ethyl Acetate
Procedure (using Tin(II) Chloride):
-
Suspend this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the amino derivative.
Derivatization of the Amino Group
The newly formed amino group in 3-amino-4-(trifluoromethoxy)benzoic acid can be readily acylated, sulfonated, or used in the formation of various heterocyclic systems.
Experimental Protocol: Synthesis of 3-Acetamido-4-(trifluoromethoxy)benzoic Acid
Materials:
-
3-Amino-4-(trifluoromethoxy)benzoic acid
-
Acetic Anhydride
-
Pyridine
-
Hydrochloric Acid (1M)
Procedure:
-
Dissolve 3-amino-4-(trifluoromethoxy)benzoic acid in pyridine.
-
Add acetic anhydride dropwise while cooling in an ice bath.
-
Stir the reaction mixture at room temperature.
-
Upon completion, pour the reaction mixture into ice-cold 1M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Analytical Characterization
The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
| Compound | 1H NMR (indicative shifts) | 13C NMR (indicative shifts) | IR (cm-1, indicative peaks) | Mass Spec (m/z) |
| This compound | Aromatic protons in the range of 7.5-8.5 ppm, Carboxylic acid proton >10 ppm | Aromatic carbons, Carbonyl carbon (~165-170 ppm), CF₃O carbon | ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂) | [M-H]⁻ |
| 3-Amino-4-(trifluoromethoxy)benzoic acid | Aromatic protons shifted upfield compared to the nitro analog, NH₂ protons, COOH proton | Aromatic carbons, Carbonyl carbon, CF₃O carbon | ~3400-3200 (N-H), ~3000 (O-H), ~1680 (C=O) | [M+H]⁺ or [M-H]⁻ |
Note: The exact chemical shifts and peak positions will vary depending on the solvent and the specific instrument used.
Logical Flow of Exploration
The exploration of derivatives from this core scaffold follows a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis and derivatization of this compound.
Potential Applications and Future Directions
Derivatives of this compound are promising candidates for various applications. The presence of the trifluoromethoxy group is a key feature in many modern agrochemicals and pharmaceuticals. For instance, related aniline derivatives are intermediates in the synthesis of certain herbicides.[1][2][3] In drug discovery, the scaffold can be incorporated into larger molecules to target a range of biological pathways. The amino derivative, in particular, is a versatile building block for creating libraries of compounds for high-throughput screening.
The future exploration of this scaffold should focus on:
-
Diversity-oriented synthesis: Creating a wide range of derivatives by combining different modifications of the carboxylic acid and amino groups.
-
Structure-activity relationship (SAR) studies: Systematically evaluating the biological activity of the synthesized derivatives to identify key structural features responsible for their effects.
-
Computational modeling: Using in silico methods to predict the binding of derivatives to biological targets and to guide the design of new compounds with improved properties.
By following the synthetic and analytical strategies outlined in this guide, researchers can effectively explore the chemical space around the this compound core and unlock its potential for the development of new and valuable molecules.
References
- mzCloud. (n.d.). 3-({[4-(Trifluoromethoxy)anilino]carbonyl}amino)benzoic acid.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid.
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- PubChemLite. (n.d.). 3-amino-4-(trifluoromethoxy)benzoic acid (C8H6F3NO3).
- SpectraBase. (n.d.). 3-Amino-benzoic acid.
- PubMed. (n.d.). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives.
- MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- NIH. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- PubChem. (n.d.). 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid.
- ResearchGate. (n.d.). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents.
- University of Akron. (n.d.). BIOMIMETIC AMINOACYLATION: INVESTIGATING DETECTION OF ACYLATION AND THE EFFECT OF α- AMINO PROTECTION.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
Sources
- 1. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Keystone for Innovation in Specialty Benzoic Acids
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design, profoundly influencing the physicochemical and biological properties of organic compounds. Among these, the trifluoromethoxy (-OCF3) group, when appended to a benzoic acid scaffold, creates a class of molecules with remarkable potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of trifluoromethoxy substituted benzoic acids, offering a synthesis of their fundamental properties, key applications, and the underlying scientific principles that govern their utility. From enhancing the pharmacokinetic profiles of novel drug candidates to forming the basis of advanced materials, these compounds represent a versatile platform for innovation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of trifluoromethoxy substituted benzoic acids in their work.
The Trifluoromethoxy Substituent: A Profile of Influence
The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties, imparting a unique combination of electronic and steric effects. Its influence stems from the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect on the aromatic ring, significantly more potent than a methoxy group.[1] This electronic perturbation has profound consequences for the reactivity and acidity of the benzoic acid moiety.
Furthermore, the -OCF3 group is highly lipophilic, a characteristic that can enhance the solubility of molecules in nonpolar environments, including biological membranes.[1] This increased lipophilicity is a critical factor in drug design, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Crucially, the trifluoromethoxy group is exceptionally stable against metabolic degradation, making it an attractive feature for developing drug candidates with longer biological half-lives.[1]
The unique conformational properties of the -OCF3 group also play a role in its function. Unlike the planar methoxy group, the trifluoromethoxy group typically orients itself orthogonally to the plane of the aromatic ring. This perpendicular arrangement can provide additional binding affinity in drug-target interactions.
Physicochemical Properties of Trifluoromethoxy Benzoic Acid Isomers
The positional isomerism of the trifluoromethoxy group on the benzoic acid ring significantly impacts its physicochemical properties. These differences are critical for fine-tuning molecular characteristics in various applications.
| Property | 2-(Trifluoromethoxy)benzoic Acid | 3-(Trifluoromethoxy)benzoic Acid | 4-(Trifluoromethoxy)benzoic Acid | Benzoic Acid (Reference) |
| Predicted pKa | 2.89 ± 0.36[3][4] | 3.82 ± 0.10[5] | ~4.0 (Estimated) | 4.20 |
| Predicted XLogP3-AA | 2.8[6] | 3.1[7] | 3.2[8] | 1.9 |
| Melting Point (°C) | 78[4] | 89-92[5] | 152-155[2] | 122.4 |
| Appearance | White to light yellow crystalline powder[3] | White to light yellow crystal powder[7] | White to almost white powder to crystal[2] | White crystalline solid |
Note: pKa and logP values for trifluoromethoxy isomers are predicted values from chemical databases and may vary from experimental values.
The strong electron-withdrawing nature of the trifluoromethoxy group generally increases the acidity (lowers the pKa) of the benzoic acid compared to the unsubstituted parent molecule. The ortho-isomer is predicted to be the most acidic due to the proximity of the -OCF3 group to the carboxylic acid, which stabilizes the carboxylate anion through inductive effects.
Applications in Pharmaceutical Research and Development
Trifluoromethoxy substituted benzoic acids are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] The incorporation of the -OCF3 group can significantly enhance a drug candidate's therapeutic potential by improving its metabolic stability, membrane permeability, and binding affinity.[2][9]
Case Study: Riluzole and the Importance of the Trifluoromethoxy Moiety
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prominent example of a pharmaceutical containing a trifluoromethoxy group.[10][11] Its chemical name is 6-(trifluoromethoxy)benzothiazol-2-amine.[11] The synthesis of Riluzole involves the use of 4-(trifluoromethoxy)aniline as a key starting material.[10][12] The presence of the trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and exert its neuroprotective effects.[11]
Enhancing Specificity and Potency: Trifluoromethyl Analogues
While this guide focuses on the trifluoromethoxy group, it is insightful to consider its close relative, the trifluoromethyl (-CF3) group, which is also widely used in drug design. For instance, Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that is critical for its potency and selectivity.[2][13][14] A trifluoromethyl analogue of Celecoxib, with reduced COX-2 inhibitory activity, has been shown to have beneficial effects in models of neuroinflammation and arthritis, highlighting the nuanced role of these fluorinated groups in modulating biological activity.[9][15]
Agrochemical Applications: Designing a New Generation of Crop Protection
The unique properties of trifluoromethoxy substituted benzoic acids also make them valuable intermediates in the agrochemical industry for the development of herbicides and fungicides.[2][16] The enhanced lipophilicity conferred by the -OCF3 group can improve the uptake of the active ingredient by target weeds or fungi, while increased metabolic stability can lead to longer-lasting efficacy.[17]
Case Study: Fluopyram - A Broad-Spectrum Fungicide
Fluopyram is a broad-spectrum fungicide and nematicide that effectively controls a range of plant diseases.[18][19] Its chemical structure, N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, is derived from 2-(trifluoromethyl)benzoic acid.[7][20] This highlights the utility of trifluoromethyl benzoic acids as essential building blocks for complex agrochemicals. The trifluoromethyl groups in Fluopyram contribute to its efficacy as a succinate dehydrogenase inhibitor.[18][19]
Frontiers in Materials Science
The application of trifluoromethoxy substituted benzoic acids extends beyond the life sciences into the realm of advanced materials. Their unique electronic and structural properties make them attractive components for the synthesis of polymers, liquid crystals, and functional dyes.
High-Performance Polymers
Trifluoromethyl and phenylsulfone groups have been incorporated into polymers of intrinsic microporosity (PIMs) for membrane gas separation applications.[21] While not directly involving benzoic acids, this demonstrates the utility of trifluoromethylated aromatics in creating materials with tailored properties. The principles could be extended to polymers derived from trifluoromethoxy benzoic acids to create materials with specific thermal, mechanical, and electronic characteristics.
Liquid Crystals and Functional Dyes
Synthetic Methodologies: A Practical Guide
The synthesis of trifluoromethoxy substituted benzoic acids can be achieved through various routes. A common strategy involves the trifluoromethoxylation of a suitable precursor followed by oxidation of a side chain or carboxylation.
General Synthetic Workflow
Caption: General synthetic pathway for trifluoromethoxy substituted benzoic acids.
Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)benzoic Acid
This protocol is adapted from a patented process and illustrates a common method for synthesizing trifluoromethyl-substituted benzoic acids via a Grignard reaction.[27]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Carbon dioxide (solid, dry ice, or gas)
-
Hydrochloric acid (2N)
-
Toluene
-
Sodium carbonate solution (5%)
-
Concentrated Hydrochloric acid
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, place magnesium turnings.
-
Add anhydrous THF to the flask.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF and place it in the addition funnel.
-
Add a small portion of the bromide solution to the magnesium slurry to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by cloudiness and/or heat evolution), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to -45°C in a suitable cooling bath.
-
Slowly add crushed dry ice (solid CO2) to the reaction mixture with vigorous stirring. Alternatively, bubble CO2 gas through the solution. Maintain the temperature below -40°C.
-
Allow the mixture to warm to room temperature slowly while stirring.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 2N HCl at 0°C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a 5% sodium carbonate solution to extract the benzoic acid as its sodium salt into the aqueous phase.
-
Separate the layers and acidify the aqueous layer with concentrated HCl to a pH of approximately 1.9 to precipitate the 3,5-bis(trifluoromethyl)benzoic acid.
-
Filter the white solid, wash with deionized water, and dry under vacuum to yield the final product.
-
Conclusion
Trifluoromethoxy substituted benzoic acids represent a class of compounds with significant and diverse potential. Their unique physicochemical properties, driven by the powerful electronic and lipophilic nature of the -OCF3 group, make them invaluable building blocks in pharmaceutical and agrochemical research. Furthermore, their emerging applications in materials science underscore their versatility. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the importance of these compounds in driving innovation across multiple scientific disciplines is set to grow. This guide provides a foundational understanding for researchers and developers to harness the potential of trifluoromethoxy substituted benzoic acids in their future endeavors.
References
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.).
- Fluopyram. (n.d.). In Wikipedia.
- A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. (n.d.).
- Riluzole. (n.d.). In Wikipedia.
- Fluopyram. (n.d.). PubChem.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boosting Agrochemical Efficacy: The Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Herbicide Development. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluopyram - a new active ingredient from Bayer CropScience. (2025, August 10). ResearchGate.
- Riluzole. (n.d.). Grokipedia.
- Pyranylidene/trifluoromethylbenzoic acid-based chromophores for dye-sensitized solar cells. (2022, July 19). Universidad de Zaragoza.
- Celecoxib. (n.d.). DrugFuture.
- Riluzole intermediate compound. (n.d.). Google Patents.
- Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
- Process of preparing 3-trifluoromethyl benzoic acid. (n.d.). Google Patents.
- 4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- 4-(Trifluoromethoxy)benzoic acid. (n.d.). NIST WebBook.
- Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023, June 10). PubMed Central.
- Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). (n.d.). Cheméo.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.).
- 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- 2-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- 2-(Trifluoromethoxy)benzoic acid. (n.d.). PubChem.
- 4-(Trifluoromethoxy)benzoic acid. (n.d.). PubChem.
- Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. (n.d.). SciSpace.
- The structure of the liquid crystals previously reported similar to two-ring materials, (IIn). (n.d.). ResearchGate.
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021, January 30). Biointerface Research in Applied Chemistry.
- Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (2007, May 25). Taylor & Francis Online.
- Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. (n.d.). RSC Publishing.
Sources
- 1. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 [m.chemicalbook.com]
- 4. 2-(Trifluoromethoxy)benzoic acid CAS#: 1979-29-9 [chemicalbook.com]
- 5. 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 [chemicalbook.com]
- 6. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluopyram [sitem.herts.ac.uk]
- 8. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riluzole - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Celecoxib [drugfuture.com]
- 15. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Fluopyram - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene | Semantic Scholar [semanticscholar.org]
- 26. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and materials science research. The protocol details a robust method for the regioselective nitration of 4-(trifluoromethoxy)benzoic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and process validation checkpoints to ensure reliable and reproducible results.
Introduction
This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a trifluoromethoxy group—offers multiple points for chemical modification. This versatility makes it an important precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This protocol outlines the synthesis of this compound via electrophilic aromatic substitution, specifically the nitration of commercially available 4-(trifluoromethoxy)benzoic acid. The methodology is adapted from established procedures for the nitration of similar aromatic carboxylic acids.[1][2]
Reaction Scheme
The synthesis proceeds via the nitration of 4-(trifluoromethoxy)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Scheme 1: Synthesis of this compound
Health and Safety Information
3.1. Hazard Identification
All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[3][4]
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
4-(trifluoromethoxy)benzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage.
-
Concentrated Nitric Acid (HNO₃): Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Can react violently with organic materials.
An eyewash station and safety shower should be readily accessible.[4]
3.2. Emergency Procedures
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 4-(trifluoromethoxy)benzoic acid | ≥96% | Sigma-Aldrich | 239763 |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | A300-212 |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | Fisher Scientific | A200-500 |
| Deionized Water (H₂O) | N/A | N/A | N/A |
| Crushed Ice | N/A | N/A | N/A |
| Toluene | ACS Reagent, ≥99.5% | Sigma-Aldrich | 179418 |
4.2. Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
4.3. Step-by-Step Procedure
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 60 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Addition of Starting Material: Once the acid is cooled, slowly add 10.3 g (0.05 mol) of 4-(trifluoromethoxy)benzoic acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. The internal temperature must be maintained between 0-10 °C throughout the addition.
-
Causality: The slow, dropwise addition of nitric acid to the cold sulfuric acid solution is crucial to control the exothermic reaction and prevent the formation of byproducts from over-nitration or decomposition. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with constant stirring. This will precipitate the product.
-
Causality: The product is insoluble in the acidic aqueous solution, leading to its precipitation upon quenching. This step also safely dilutes the strong acid mixture.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Dry the product. An efficient method is azeotropic drying with toluene to remove residual water.[2] Alternatively, the product can be dried in a vacuum oven at 50-60 °C to a constant weight.
4.4. Expected Yield and Purity
-
Yield: A typical yield for this reaction is 85-95%.
-
Appearance: The final product should be an off-white to pale yellow solid.
-
Purity: Purity can be assessed by melting point analysis and confirmed by ¹H NMR spectroscopy. The expected melting point is in the range of 150-154 °C.
Process Validation and Troubleshooting
| Observation/Problem | Possible Cause | Suggested Solution |
| Low or no product yield. | Incomplete reaction. | Extend the reaction time at room temperature. Confirm the purity of starting materials and the concentration of the acids. |
| Dark brown or black reaction mixture. | Temperature during nitration was too high, leading to decomposition. | Ensure rigorous temperature control (0-10 °C) during the addition of nitric acid. Add the acid more slowly. |
| Product is oily or does not solidify upon quenching. | Presence of impurities or incomplete reaction. | Ensure starting material was fully dissolved before nitration. Wash the crude product thoroughly with cold water. Consider recrystallization from an appropriate solvent system. |
| Final product is highly colored. | Residual acidic impurities or byproducts. | Ensure the product is washed with water until neutral. Recrystallization may be necessary to improve color and purity. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and following the outlined steps, researchers can consistently obtain a high yield of the desired product. The self-validating nature of the protocol, including checkpoints for temperature control and pH neutralization, ensures the integrity of the final compound.
References
- Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - P
- Supporting Inform
- This compound (C8H4F3NO5) - PubChemLite. [Link]
Sources
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Regioselective Nitration of 4-(Trifluoromethoxy)benzoic Acid
Introduction: The Strategic Value of the Trifluoromethoxy Group in Medicinal Chemistry
In contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It serves as a lipophilic hydrogen bond acceptor and is more metabolically stable than the analogous methoxy (-OCH₃) group. The -OCF₃ group significantly impacts a molecule's lipophilicity, electronic character, and conformational behavior, making it a valuable substituent in the design of bioactive compounds.[1]
4-(Trifluoromethoxy)benzoic acid is a key building block for introducing this functional group. Its subsequent nitration is a critical transformation, yielding precursors for a wide range of pharmaceuticals and advanced materials. The resulting nitroaromatic compound, primarily 3-nitro-4-(trifluoromethoxy)benzoic acid, provides a synthetic handle for further functionalization, such as reduction to an amine, which can then be incorporated into more complex molecular architectures. This guide provides a detailed examination of the methodology, mechanistic underpinnings, and safety protocols for the successful nitration of this important substrate.
Mechanistic Insights: Directing Effects and Regioselectivity
The nitration of 4-(trifluoromethoxy)benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the electronic properties of the two substituents already present on the aromatic ring: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) groups.
-
Generation of the Electrophile : The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4]
-
Directing Effects of Substituents :
-
Carboxylic Acid (-COOH) : This group is strongly deactivating and a meta-director.[4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of electrophilic attack.[4]
-
Trifluoromethoxy (-OCF₃) : This group exhibits a dual nature. Due to the high electronegativity of the three fluorine atoms, it is strongly electron-withdrawing by induction, thus deactivating the ring to electrophilic attack (slowing the reaction compared to benzene).[1] However, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. This resonance effect, though weaker than the inductive withdrawal, directs incoming electrophiles to the ortho and para positions.[1][5]
-
-
Predicting the Outcome : In 4-(trifluoromethoxy)benzoic acid, the para position relative to the -OCF₃ group is already occupied by the -COOH group. The two available ortho positions are C3 and C5. The two available meta positions to the -COOH group are also C3 and C5. Therefore, both substituents direct the incoming electrophile to the same positions. The nitration is expected to occur predominantly at the C3 position (and C5, which is equivalent), yielding This compound as the major product.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic nitration.
Comparative Reaction Conditions
The nitration of substituted benzoic acids can be achieved under various conditions. The choice of nitrating agent and temperature is crucial for achieving high yield and selectivity while minimizing side reactions.
| Substrate | Nitrating Agent | Acid Catalyst | Temperature | Yield | Reference |
| 4-Fluorobenzoic Acid | KNO₃ | Conc. H₂SO₄ | 0 °C to RT | 90% | [6] |
| 4-Fluorobenzoic Acid | Conc. HNO₃ | Conc. H₂SO₄ | 0 °C to 20 °C | 78% | [7] |
| 3-Phenoxybenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Conc. H₂SO₄ | 35 °C | High | [8] |
| Trifluoromethoxybenzene | Not Specified | Conc. H₂SO₄ | 278-293 K | N/A | [9] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of analogous substituted benzoic acids and is designed for robust performance and safety.[6][7]
Objective: To synthesize this compound.
Materials and Equipment:
-
4-(trifluoromethoxy)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice and water
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves, lab coat.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup : In a chemical fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice-salt bath. Carefully add a calculated volume of concentrated sulfuric acid to the flask and cool it to 0-5 °C with stirring.
-
Substrate Addition : Once the sulfuric acid is cold, slowly add the 4-(trifluoromethoxy)benzoic acid in small portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Addition of Nitric Acid : Begin the dropwise addition of concentrated nitric acid via a dropping funnel. This is a highly exothermic step; the addition rate must be controlled to maintain the internal reaction temperature between 0-5 °C.[10]
-
Reaction Progression : After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir at room temperature for 2-4 hours to ensure completion.
-
Work-up and Isolation : Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the solid product.
-
Filtration : Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying : Dry the collected solid, this compound, under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Critical Safety Considerations
Nitration reactions are inherently hazardous due to the use of strong, oxidizing acids and the highly exothermic nature of the reaction.[11] Strict adherence to safety protocols is mandatory.
-
Corrosive and Oxidizing Reagents : Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[12][13] They can cause severe chemical burns upon contact.[13] Always handle them inside a certified chemical fume hood while wearing appropriate PPE, including a face shield, lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[12][14]
-
Exothermic Reaction : The mixing of acids and the nitration reaction itself are highly exothermic.[11] Inadequate temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to an explosion.[10] Always use an efficient cooling bath and add reagents slowly with continuous monitoring of the internal temperature.
-
Spill Management : Have appropriate spill neutralization materials readily available (e.g., sodium bicarbonate). For spills less than 1 liter, absorb with an inert material like sand and then neutralize.[14] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal : Nitric acid waste should be segregated and not mixed with organic solvents or other waste streams to prevent violent reactions.[14] Dispose of all chemical waste according to federal, state, and local regulations.
References
- National Academic Digital Library of Ethiopia. (2013).
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- University of California, Riverside EH&S. NITRIC ACID SAFETY. [Link]
- Homework.Study.com. Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?. [Link]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- Master Organic Chemistry. (2018).
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Anasazi Instruments.
- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]
- RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- YouTube. (2021).
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- BYJU'S.
- YouTube. (2022).
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
- Organic-Chemistry.org.
- ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]
- PubChemLite. This compound (C8H4F3NO5). [Link]
- Google Patents.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. [Link]
- European Patent Office.
- Royal Society of Chemistry.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. byjus.com [byjus.com]
- 3. aiinmr.com [aiinmr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: Strategic Synthesis of Bioactive Scaffolds from 3-Nitro-4-(trifluoromethoxy)benzoic Acid
Abstract: This document provides a detailed technical guide for the synthetic manipulation of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a versatile starting material in modern organic synthesis. We demonstrate its strategic importance by outlining a robust, two-step protocol: first, the chemoselective reduction of the nitro group to yield the pivotal intermediate, 3-amino-4-(trifluoromethoxy)benzoic acid; and second, its subsequent utilization in a classic amide bond formation reaction. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this fluorinated building block for the construction of complex molecules in pharmaceutical and materials science discovery.
Introduction: The Strategic Value of Fluorinated Building Blocks
This compound is a key aromatic building block distinguished by three synthetically valuable functional groups: a carboxylic acid, a nitro group, and a trifluoromethoxy (-OCF3) substituent. The -OCF3 group, in particular, is of high interest in drug development. It serves as a metabolically stable, lipophilic hydrogen bond acceptor that can significantly enhance a molecule's pharmacokinetic profile, including its bioavailability and metabolic stability[1].
The synthetic utility of this compound hinges on the selective manipulation of its functional groups. The nitro group acts as a masked amine, which can be revealed through reduction. The resulting aniline, 3-amino-4-(trifluoromethoxy)benzoic acid, is a bifunctional monomer ideal for polymerization or for coupling reactions to build more complex architectures[2]. This application note provides experimentally-grounded protocols for these core transformations.
Part I: Synthesis of 3-Amino-4-(trifluoromethoxy)benzoic Acid via Catalytic Hydrogenation
The reduction of an aromatic nitro group to an aniline is one of the most fundamental and crucial transformations in organic synthesis. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the use of molecular hydrogen as the terminal reductant, which produces water as the only stoichiometric byproduct[3][4].
Mechanistic Rationale
The catalytic hydrogenation of nitroarenes over palladium on carbon (Pd/C) is generally understood to proceed through a direct pathway. The process involves the sequential reduction of the nitro group to nitroso and then hydroxylamine intermediates on the catalyst surface, which are then rapidly reduced to the corresponding aniline[3][5][6]. Competing condensation pathways that form azoxy or azo byproducts are suppressed under conditions of high hydrogen availability at the catalyst surface[5].
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of this compound using a standard palladium on carbon catalyst.
Materials:
-
This compound
-
Palladium on Carbon (5 wt. % Pd, nominally 50% water wet)
-
Methanol (MeOH), Reagent Grade
-
Hydrogen (H₂) gas supply
-
Parr Hydrogenation Apparatus or similar autoclave system
-
Celite® or other filtration aid
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., 500 mL Parr bottle), add this compound (10.0 g, 39.5 mmol).
-
Solvent and Catalyst Addition: Add Methanol (200 mL) to the vessel. Under a gentle stream of inert gas (N₂ or Ar), carefully add 5% Palladium on Carbon (0.50 g, ~2.5 mol% Pd loading). Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle under an inert atmosphere or as a wet slurry.
-
System Assembly & Purge: Securely assemble the hydrogenation apparatus. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 bar). Begin vigorous stirring. The reaction is typically exothermic; monitor the temperature and pressure. The reaction is complete upon the cessation of hydrogen uptake. (Typical reaction time: 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system three times with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 25 mL) to ensure complete recovery of the product. Caution: Do not allow the catalyst-laden filter cake to dry in the air. Quench it carefully with water while still wet.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting solid is 3-amino-4-(trifluoromethoxy)benzoic acid, which can be used directly or recrystallized from an appropriate solvent system (e.g., ethanol/water) for higher purity.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | Off-white to light tan solid |
| Purity (by HPLC) | >98% |
| Melting Point | ~195-200 °C (literature values may vary) |
Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 3-Nitro-4-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery
Abstract
This guide provides an in-depth technical overview of 3-Nitro-4-(trifluoromethoxy)benzoic acid , a strategic building block for medicinal chemistry and drug discovery. We will explore its intrinsic chemical value, detailing its strategic importance derived from the trifluoromethoxy group and the synthetic versatility of its dual functional handles: a carboxylic acid and a nitro group. This document furnishes researchers, scientists, and drug development professionals with field-proven insights and detailed, step-by-step protocols for its two primary synthetic transformations—amide bond formation and nitro group reduction—which are foundational for generating diverse compound libraries.
Introduction: The Strategic Value of a Trifunctional Scaffolding
In the landscape of rational drug design, the selection of starting materials is a critical determinant of a program's success. This compound (IUPAC: this compound) presents itself as a uniquely valuable building block due to the orthogonal reactivity of its three key functional components:
-
The Carboxylic Acid (-COOH): Serves as a classical handle for the construction of amide bonds, which are ubiquitous in pharmaceuticals, providing metabolic stability and crucial hydrogen bonding interactions with biological targets.
-
The Nitro Group (-NO₂): A versatile precursor to a primary aniline (-NH₂). This transformation unlocks a vast chemical space for subsequent derivatization, including sulfonylation, acylation, and participation in cross-coupling reactions.
-
The Trifluoromethoxy Group (-OCF₃): A highly sought-after moiety in medicinal chemistry. It is a lipophilic electron-withdrawing group that significantly enhances key drug-like properties.[1][2] Its incorporation can lead to improved metabolic stability by blocking potential sites of oxidation, increased cell membrane permeability, and modulated pKa, thereby enhancing oral bioavailability and target engagement.[3][4]
The specific meta-positioning of the nitro group relative to the carboxylate influences the electronic properties of the ring and ensures that its reduction product, the aniline, is positioned for diverse derivatization strategies.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is essential for experimental design. The data below is provided for the structurally analogous compound, 3-Nitro-4-(trifluoromethyl)benzoic acid, which serves as a reliable proxy.
| Property | Value | Reference |
| CAS Number | 116965-16-3 (for -CF₃ analog) | [5] |
| Molecular Formula | C₈H₄F₃NO₄ (for -CF₃ analog) | [5] |
| Molecular Weight | 235.12 g/mol (for -CF₃ analog) | [5] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | ~150-169 °C | [6] |
| Solubility | Soluble in organic solvents like Methanol, Acetone. Insoluble in water. |
Core Synthetic Workflow & Protocols
The primary utility of this compound is realized through a two-step synthetic sequence: amide bond formation followed by nitro group reduction. This workflow efficiently generates a diverse library of 3-amino-4-(trifluoromethoxy)benzamides, which are valuable intermediates for constructing more complex drug candidates.
Workflow Diagram
Caption: Core two-step synthetic workflow.
Protocol 1: Amide Bond Formation via HATU Coupling
Causality: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxyl group to create a better leaving group.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent prized for its rapid kinetics, high yields, and ability to suppress racemization, especially with chiral amines. It reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated acids without competing in the coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq). A slight exotherm may be observed.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted-3-nitro-4-(trifluoromethoxy)benzamide.
Protocol 2: Selective Reduction of the Nitro Group
Causality: The conversion of the electron-withdrawing nitro group to an electron-donating amine group is a pivotal transformation. Stannous chloride (Tin(II) chloride, SnCl₂) is a classical and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides and esters. The reaction proceeds via electron transfer from Sn(II) to the nitro group in a protic solvent like ethanol, which serves as the proton source.[4]
Materials:
-
N-substituted-3-nitro-4-(trifluoromethoxy)benzamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the N-substituted-3-nitro-4-(trifluoromethoxy)benzamide (1.0 eq) in ethanol (approx. 0.1-0.2 M).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the aniline product) indicates completion (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through a pad of diatomaceous earth to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2x).
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-3-amino-4-(trifluoromethoxy)benzamide, which can be further purified if necessary.
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's toolkit. The robust and reliable protocols detailed herein provide a clear pathway for its integration into drug discovery pipelines. The resulting 3-amino-4-(trifluoromethoxy)benzamide core is a versatile platform for generating novel chemical entities. Further functionalization of the aniline allows for exploration of diverse chemical space, enabling the synthesis of kinase inhibitors, GPCR modulators, and other high-value therapeutic agents. The trifluoromethoxy group consistently imparts favorable ADME properties, making this building block a compelling choice for programs aiming to develop next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Molecules. (2025).
- PubMed. (2025).
- ResearchGate. (2025). (PDF)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
- SciSpace.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
- Organic Chemistry Portal. Nitro Reduction. [Link]
- ChemBK. 3-Nitro-4-(trifluoromethyl)benzoic. [Link]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- EPO.
- YouTube. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 3. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4189605A - 3-Nitro-4-bromomethyl benzoic acid - Google Patents [patents.google.com]
- 7. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
Application Note: Comprehensive Characterization of 3-Nitro-4-(trifluoromethoxy)benzoic acid
Abstract
This document provides a comprehensive guide to the analytical methods required for the full characterization of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. We present a multi-technique approach, detailing protocols for identity confirmation, purity assessment, and physicochemical property determination. The methodologies include High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) Spectroscopy for functional group identification, and Thermal Analysis (DSC/TGA) for stability assessment. This guide is designed to provide scientists with the rationale behind method selection and a robust framework for generating a complete and reliable analytical profile of the target compound.
Introduction
This compound is a substituted aromatic carboxylic acid whose structural complexity—featuring a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety—necessitates a rigorous and orthogonal analytical approach for unambiguous characterization. The precise determination of its identity, purity, and physical properties is critical for its application as a starting material or intermediate in regulated industries where trace impurities can significantly impact reaction outcomes, biological activity, and safety profiles.
This application note moves beyond a simple listing of procedures. It provides the scientific reasoning behind the selection of specific techniques and parameters, enabling researchers to not only replicate the methods but also to adapt them for similar molecules. The overall analytical workflow is designed to build a self-validating dataset, where results from different techniques corroborate each other to provide a high-confidence characterization.
Analytical Workflow Overview
A systematic approach ensures that all critical quality attributes of the compound are assessed. The workflow begins with techniques that confirm the molecular structure and proceeds to methods that quantify purity and define physical characteristics.
Application Note & Protocol: Integrated HPLC and NMR Analysis of 3-Nitro-4-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive, in-depth protocol for the analytical characterization of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and materials science synthesis.[1] We present validated methodologies for purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible results. This integrated approach leverages the quantitative power of HPLC and the definitive structural elucidation capabilities of NMR, forming a self-validating system for compound characterization.
Introduction: The Analytical Imperative
This compound (C₈H₄F₃NO₄, MW: 251.12 g/mol ) is a substituted aromatic carboxylic acid featuring two strongly electron-withdrawing groups: a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group.[2] These functionalities impart unique chemical properties that are leveraged in organic synthesis but also present specific challenges for analytical characterization. Accurate determination of purity and unambiguous confirmation of its molecular structure are critical checkpoints in any synthetic workflow to ensure the quality and integrity of downstream products.
This guide moves beyond a simple recitation of steps, instead focusing on the underlying principles. We will explore why a reversed-phase HPLC system is the method of choice, how the mobile phase composition is optimized to achieve superior separation, and how ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to provide an unassailable confirmation of the molecular architecture.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of non-volatile organic molecules like our target compound. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By systematically increasing the organic solvent content in the mobile phase (a gradient elution), we can separate the main compound from process impurities and starting materials based on their relative hydrophobicity. The acidic nature of the benzoic acid moiety necessitates the addition of an acid modifier to the mobile phase to suppress the ionization of the carboxyl group, ensuring a sharp, symmetrical peak shape.
HPLC Protocol: A Step-by-Step Methodology
This protocol is designed to provide excellent resolution and sensitivity for this compound and related impurities.
2.1.1. Sample & Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Diluent Selection: Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent. This composition ensures solubility and compatibility with the initial mobile phase conditions.
-
Dissolution: Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark. Mix thoroughly.
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the working standard.
2.1.2. Chromatographic Conditions The following conditions have been optimized for this analysis. The use of a gradient is crucial for eluting potential impurities with different polarities.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and UV detector. |
| Column | Cogent Phenyl Hydride™, 4µm, 4.6 x 150mm | Phenyl-hydride columns offer alternative selectivity to standard C18, which can be advantageous for separating aromatic and nitroaromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Formic acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Acetonitrile with Formic Acid (v/v) | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[3] |
| Gradient Elution | 0-10 min, 25% to 65% B; 10-11 min, 65% to 25% B; 11-15 min, hold at 25% B | This gradient provides a robust separation window for impurities and ensures the primary analyte elutes with a reasonable retention time.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[3] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| UV Detection | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing excellent sensitivity.[3] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
System Suitability & Method Validation
Before sample analysis, the system's performance must be verified. This protocol is built on the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]
-
Procedure: Make five replicate injections of the Working Standard (0.1 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)
-
Theoretical Plates (N): ≥ 2000 (Measures column efficiency)
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)
-
Data Interpretation
The purity of the sample is calculated using the area percent method.
-
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
Impurity Profile: Identify and quantify any peaks that are not the main analyte. The limit of quantitation (LOQ) for this method should be established during formal validation, typically as the concentration that yields a signal-to-noise ratio of 10.[6]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map the chemical environment and connectivity of every atom in the molecule. For this compound, each nucleus provides a unique piece of the structural puzzle.
-
¹H NMR: Identifies the number and connectivity of protons on the aromatic ring.
-
¹³C NMR: Shows all unique carbon atoms, including the carboxyl, aromatic, and trifluoromethoxy carbons.
-
¹⁹F NMR: Provides a highly sensitive and specific signal for the -OCF₃ group, confirming its presence.
NMR Protocol: A Step-by-Step Methodology
3.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-15 mg for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the acidic analyte, and its chemical shift does not interfere with the aromatic proton signals.[9][10][11]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) can be used as a secondary internal reference. Tetramethylsilane (TMS) can be added as a primary reference (δ 0.00 ppm).
3.1.2. NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | ¹⁹F NMR {¹H Decoupled} |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | 376 MHz or higher |
| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Standard single-pulse |
| Spectral Width | ~16 ppm | ~220 ppm | ~50 ppm |
| Acquisition Time | 2-3 s | 1-2 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16 | 1024 | 64 |
| Temperature | 298 K | 298 K | 298 K |
Spectral Interpretation: Decoding the Structure
The electron-withdrawing nature of the -NO₂ and -OCF₃ groups strongly influences the chemical shifts of the aromatic protons and carbons, pushing them downfield.
Expected Chemical Shifts (δ) in DMSO-d₆:
| Nucleus | Atom Position | Expected δ (ppm) | Multiplicity & Coupling | Rationale |
| ¹H | H-2 | ~8.5 - 8.7 | d, J ≈ 2.2 Hz | Ortho to -NO₂, deshielded. |
| ¹H | H-5 | ~8.3 - 8.5 | dd, J ≈ 9.0, 2.2 Hz | Ortho to -COOH, meta to -NO₂. |
| ¹H | H-6 | ~7.8 - 8.0 | d, J ≈ 9.0 Hz | Ortho to -OCF₃. |
| ¹H | COOH | ~13.5 - 14.0 | br s | Highly deshielded acidic proton. |
| ¹³C | COOH | ~165 | s | Carboxylic acid carbon. |
| ¹³C | C-OCF₃ | ~125 | q, ¹JCF ≈ 255-260 Hz | Carbon of the OCF₃ group, split into a quartet by the three fluorine atoms.[12] |
| ¹³C | Aromatic Carbons | ~120 - 155 | Various | Complex region, assignment requires 2D NMR (HSQC/HMBC). The C-NO₂ and C-OCF₃ carbons will be significantly downfield. |
| ¹⁹F | -OCF₃ | ~ -58 to -60 | s | A single, sharp signal is expected for the three equivalent fluorine atoms. |
Integrated Analysis Workflow
The true power of this analytical approach lies in the integration of both techniques. HPLC provides a quantitative measure of purity, while NMR offers definitive structural proof.
Caption: Workflow for integrated HPLC and NMR analysis.
Conclusion and Field-Proven Insights
This application note details a robust, integrated strategy for the complete analytical characterization of this compound. By combining the quantitative purity data from a validated RP-HPLC method with the unambiguous structural confirmation from multinuclear NMR, researchers can have the highest degree of confidence in the quality of their material.
Expert Insight: While the protocols provided are robust, analysts should be aware that the acidity of the analyte can sometimes lead to peak tailing in HPLC. Ensuring the mobile phase pH is at least two units below the pKa of the carboxylic acid is critical. In NMR, for highly concentrated samples in DMSO-d₆, intermolecular hydrogen bonding can broaden the carboxylic acid proton signal significantly; this is normal and concentration-dependent. This comprehensive approach ensures that any deviations in sample quality, whether impurity-related or structural, are detected with high fidelity.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
- Taylor & Francis Online. (2007).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330. [Link]
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Waters Corporation.
- U.S. Environmental Protection Agency.
- ChemBK. 3-Nitro-4-(trifluoromethyl)benzoic. [Link]
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- PubChem. 3-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid. [Link]
- The Royal Society of Chemistry.
- National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
- Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. [Link]
- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]
- National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2019). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. [Link]
- The Royal Society of Chemistry. (2021). Energetic Triazolotriazines with Trifluoromethyl, Dinitromethyl and Nitroamino Groups: Synthesis, Structure and Properties. [Link]
Sources
- 1. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 116965-16-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-Nitro-4-(trifluoromethoxy)benzoic Acid via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and materials science synthesis. The purity of this compound is critical for ensuring predictable reaction kinetics and the integrity of downstream products. Recrystallization, a robust and scalable purification technique, is detailed herein. This note emphasizes a systematic approach to solvent selection, grounded in the physicochemical properties of the target molecule, and presents a step-by-step methodology designed for optimal purity and yield. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Rationale for Purification
This compound is an aromatic carboxylic acid featuring electron-withdrawing nitro (-NO2) and trifluoromethoxy (-OCF3) groups. These substituents render the molecule a versatile building block, but also mean that its synthesis can yield a variety of structurally similar impurities, such as isomers or precursors from incomplete reactions. For its effective use in drug development and advanced material synthesis, achieving high purity is not merely a recommendation but a necessity.
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and contaminants.[1] The core principle involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, promoting the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[2] These impurities remain in the cooled solvent (the "mother liquor"), allowing for the isolation of the purified solid by filtration.[3] This guide provides the foundational knowledge and a practical, validated protocol for this process.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the cornerstone of developing a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comments |
| CAS Number | 784-77-0 | [4] |
| Molecular Formula | C₈H₄F₃NO₅ | [4] |
| Molecular Weight | 251.12 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder | General observation for nitroaromatic acids.[5] |
| Melting Point | Not widely reported. A key indicator of purity is a sharp melting range post-recrystallization. For a structurally similar compound, 3-nitro-4-(trifluoromethyl)benzoic acid, the melting point is 169°C.[6] | |
| pKa | Expected to be a relatively strong acid due to the electron-withdrawing effects of the -NO₂ and -OCF₃ groups. |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4]
-
Required PPE: Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield.[4]
-
Handling: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[8]
The Science of Solvent Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[9] The structural features of this compound—a polar carboxylic acid group, a polar nitro group, and a moderately polar trifluoromethoxy group on an aromatic ring—suggest that polar protic or polar aprotic solvents will be most effective.[10]
Based on these characteristics and data from analogous compounds like other nitrobenzoic acids, the following solvents are recommended for screening.[9][11] A solvent mixture, often called a solvent pair, can be used if no single solvent is ideal. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble.[12]
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent / System | Type | Rationale & Expected Behavior |
| Ethanol (95%) | Polar Protic | Often an excellent choice for aromatic acids. Likely to show a good temperature-solubility gradient.[12] |
| Methanol | Polar Protic | More polar than ethanol; may show higher solubility, potentially requiring a co-solvent to reduce cold solubility.[12] |
| Isopropanol | Polar Protic | Less polar than ethanol; may provide a better yield if solubility in hot solvent is sufficient. |
| Water | Polar Protic | The compound is likely sparingly soluble in cold water but may have sufficient solubility in hot water.[2] Excellent as an "anti-solvent" with alcohols. |
| Ethanol / Water | Solvent Pair | A highly versatile system. The compound is dissolved in a minimum of hot ethanol, and hot water is added until turbidity appears, followed by a drop of ethanol to redissolve. |
| Toluene | Aromatic | May be effective for recrystallizing aromatic compounds, though its higher boiling point requires caution.[10] |
Experimental Protocol: Purification of this compound
This protocol is designed as a self-validating system. The initial solvent screening ensures the selection of optimal conditions before committing the bulk of the material.
Workflow Overview
Caption: Workflow for the recrystallization of this compound.
Part A: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude acid into several small test tubes.
-
To each tube, add one of the candidate solvents (from Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[13]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
Observe the quality and quantity of crystal formation. The best solvent will yield a large crop of well-formed crystals upon cooling. Record your observations to select the optimal solvent for the bulk purification.
Part B: Bulk Recrystallization Protocol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., 95% ethanol) in small portions, just enough to create a slurry.
-
Heat the flask on a stirring hotplate to a gentle boil. Continue adding small portions of the hot solvent until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the desired product in solution even after cooling.[9]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, add a very small amount of activated charcoal (1-2% by weight), and swirl. Re-heat to boiling for a few minutes.
-
Hot Filtration (Perform if charcoal was used or if insoluble impurities are visible): Pre-warm a second Erlenmeyer flask and a stemless or short-stemmed funnel fitted with fluted filter paper. Quickly filter the hot solution through the fluted paper into the clean, warm flask. Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the product on the filter paper, which would decrease the yield.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the formation of large, well-ordered crystals, which are typically higher in purity than the small crystals formed by rapid cooling (which can trap impurities).[3]
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
Assessment of Purity
The success of the purification must be validated empirically.
-
Melting Point Analysis: Determine the melting point range of the dried, recrystallized product. A pure compound will exhibit a sharp melting range (typically < 2°C) that is higher than the crude material's broad melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while the crude material and mother liquor will show multiple spots.
-
Yield Calculation: Weigh the final dried product and calculate the percent recovery: (mass of pure product / mass of crude product) x 100%. Note that some loss is inevitable in this process.
Troubleshooting Guide
Table 3: Common Recrystallization Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase concentration and allow to cool again. Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" from the crude material. |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider a different solvent or solvent pair with a lower boiling point. |
| Low Recovery Yield | Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure glassware for hot filtration is pre-heated. Ensure adequate cooling in an ice bath. Re-cool the mother liquor to see if a second crop of crystals can be obtained. |
| Colored Crystals | Colored impurities were not fully removed. | Use a minimal amount of activated charcoal during the dissolution step, followed by hot filtration. |
References
- Quora. (2017). What is the best solvent for recrystallization?
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Google Patents. (n.d.). EP1311468A1 - Fluorinated alkanoic acid purification process.
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wiley. (n.d.). Recrystallization.
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
- Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Chemdad. (n.d.). 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- YouTube. (2020). EAS Nitration Experiment & Recrystallization.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid.
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 6. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: The Critical Role and Controlled Synthesis of Intermediates in Active Pharmaceutical Ingredient (API) Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction: The Architectural Importance of Intermediates
In the intricate process of pharmaceutical manufacturing, Active Pharmaceutical Ingredients (APIs) form the therapeutic core of a drug product.[1] However, the synthesis of these complex molecules is rarely a direct path from basic raw materials. Instead, it is a meticulously planned multi-step journey where pharmaceutical intermediates serve as the essential molecular building blocks. An intermediate is a chemical compound produced during the synthesis of an API that must undergo further chemical transformation to become the final active ingredient.[]
The strategic use of intermediates is fundamental to modern drug synthesis for several key reasons:
-
Complexity Management: It breaks down the construction of a complex API into manageable, sequential reactions, allowing for greater process control.[1]
-
Purity and Yield Optimization: Each intermediate step provides an opportunity to purify the compound, removing impurities that could otherwise compromise the quality and safety of the final API.[1] This checkpoint approach is critical for minimizing batch rejection and potential product recalls.[1]
-
Safety and Scalability: Hazardous reactions or reagents can be confined to specific, early steps in the synthesis, improving the overall safety profile of the manufacturing process. Furthermore, stable intermediates facilitate scalability, enabling consistent and reliable large-scale production.
The quality of an intermediate has a direct and profound impact on the efficacy, safety, and stability of the final API.[1] Therefore, their synthesis, control, and characterization are governed by stringent quality management systems and regulatory expectations, as outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q7 and ICH Q11.[3][4][5][6][7][8][9][10][11] ICH Q7 provides Good Manufacturing Practice (GMP) guidance for APIs, ensuring they meet their purported quality and purity requirements, while ICH Q11 focuses on the development and manufacturing process of the drug substance itself.[3][5]
This guide will use the industrial synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID), as a practical case study. Specifically, we will focus on the synthesis and quality control of a key intermediate, 4'-isobutylacetophenone , via the efficient Boots-Hoechst-Celanese (BHC) process.[12][13]
Case Study: Synthesis of 4'-Isobutylacetophenone for Ibuprofen
The BHC synthesis of Ibuprofen is a hallmark of green chemistry, prized for its high atom economy.[13][14] The process begins with the Friedel-Crafts acylation of isobutylbenzene to produce the crucial intermediate, 4'-isobutylacetophenone.[12][15] This intermediate is the focal point of our protocol, as its purity and structure directly determine the success of subsequent transformations into the final Ibuprofen API.
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// Edges Start -> Intermediate [label=" Reagents & Catalyst"]; Intermediate -> QC [label=" Crude Product"]; QC -> API_Synth [label=" Purified & Verified Intermediate"]; API_Synth -> API [label=" Final Product"]; } caption { label = "Figure 1: High-level workflow from starting materials to final API."; fontsize = 10; fontname = "Arial"; }
Protocol 1: Synthesis of 4'-Isobutylacetophenone via Friedel-Crafts Acylation
This protocol details the synthesis of the key intermediate. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[12][15][16]
Rationale: The use of a Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (acetic anhydride), forming a highly electrophilic acylium ion. Isobutylbenzene, the aromatic substrate, then attacks this electrophile to form the desired ketone intermediate. Anhydrous conditions are critical because the Lewis acid catalyst reacts vigorously with water, which would deactivate it and halt the reaction.
Materials & Equipment:
-
Isobutylbenzene (99% purity)
-
Acetic Anhydride (99% purity)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube. All glassware must be rigorously dried to prevent moisture contamination.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the mixture to 0-5°C using an ice bath.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension. Maintain the temperature below 10°C during the addition.
-
Substrate Addition: Add isobutylbenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl (2.0 equivalents). This step neutralizes the catalyst and hydrolyzes any remaining acetic anhydride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 30 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally brine (1 x 30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4'-isobutylacetophenone intermediate.
-
Purification: The crude product can be purified further by vacuum distillation if required to meet stringent purity specifications.
Quality Control & Characterization of the Intermediate
Accurate analysis of the isolated intermediate is paramount to ensure the robustness and reproducibility of the API synthesis.[17] The data obtained is used to set specifications, confirm reaction stoichiometry, and evaluate the purity of the product before proceeding to the next step.[17]
Protocol 2: Analytical Characterization of 4'-Isobutylacetophenone
This protocol outlines a standard suite of analytical tests to confirm the identity, strength, quality, and purity (ISQP) of the synthesized intermediate. A combination of chromatographic and spectroscopic techniques is employed.[18][19][20]
Rationale: Each technique provides a unique piece of structural or purity information. HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its ability to separate and quantify closely related impurities.[19][21][22] NMR spectroscopy provides definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[23][24][25][26][27]
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// Edges Sample -> HPLC [label=" Purity & Impurity Profile"]; Sample -> NMR [label=" Structural Confirmation"]; HPLC -> Decision; NMR -> Decision; Decision -> Pass [label=" Meets Criteria"]; Decision -> Fail [label=" Does Not Meet Criteria"]; } caption { label = "Figure 2: Analytical quality control workflow for the intermediate."; fontsize = 10; fontname = "Arial"; }
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of 4'-isobutylacetophenone and identify any process-related impurities or unreacted starting materials.[28][]
-
Method:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the intermediate in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized intermediate, ensuring the acylation occurred at the correct position (para) on the aromatic ring.[23][30]
-
Method:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the intermediate in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm the presence of all expected protons and carbons and their connectivity.
-
Data Presentation & Acceptance Criteria
All quantitative data should be summarized in a clear, structured format. The batch of synthesized intermediate must meet pre-defined acceptance criteria before it can be released for the next stage of API synthesis.
| Test Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Appearance | Visual | Clear, pale yellow oil | Conforms |
| Identification | ¹H NMR | Spectrum conforms to reference standard | Conforms |
| Purity (Assay) | HPLC | ≥ 99.0% (by area %) | 99.5% |
| Individual Impurity | HPLC | Not More Than (NMT) 0.15% | Largest impurity: 0.11% |
| Total Impurities | HPLC | Not More Than (NMT) 0.50% | 0.35% |
Conclusion
The controlled synthesis and rigorous analytical characterization of pharmaceutical intermediates are not merely preliminary steps but are foundational to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient. As demonstrated with the synthesis of 4'-isobutylacetophenone, a key intermediate for Ibuprofen, each stage from synthesis protocol to quality control workflow is a self-validating system designed to ensure that only material of the highest standard proceeds through the manufacturing chain. By understanding the causality behind experimental choices and adhering to robust analytical practices, researchers and drug development professionals can build quality into the product from the very first synthetic step, in alignment with the principles of Good Manufacturing Practice.[8][31]
References
- ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMR-Service. [Link]
- The BHC Company - Synthesis of Ibuprofen. American Chemical Society. [Link]
- Synthesis of ibuprofen
- Process for the preparation of 4′-isobutylacetophenone.
- An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates.
- API and Intermediates: The Critical Link in Pharmaceutical Synthesis. Medium. [Link]
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Protheragen. [Link]
- The role of assay methods in characterizing the quality of bulk pharmaceuticals.
- NMR as a “Gold Standard” Method in Drug Design and Discovery.
Sources
- 1. scllifesciences.com [scllifesciences.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities - GaBIJ [gabi-journal.net]
- 8. qualio.com [qualio.com]
- 9. ICH Q7 GMP for APIs [pharmuni.com]
- 10. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) - ECA Academy [gmp-compliance.org]
- 12. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 13. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 14. gup.ugal.ro [gup.ugal.ro]
- 15. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. The role of assay methods in characterizing the quality of bulk pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azolifesciences.com [azolifesciences.com]
- 21. onyxipca.com [onyxipca.com]
- 22. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hyphadiscovery.com [hyphadiscovery.com]
- 28. arborpharmchem.com [arborpharmchem.com]
- 30. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 31. ICH Q7 GMP for API | PPTX [slideshare.net]
Application Notes and Protocols for the Development of Agrochemicals
Introduction
The global imperative to ensure food security for a growing population necessitates continuous innovation in crop protection. Agrochemicals, including herbicides, insecticides, and fungicides, are critical tools for mitigating crop losses due to weeds, pests, and diseases.[1] However, the development of new, effective, and environmentally benign agrochemicals is a scientifically rigorous and economically demanding endeavor.[2] The process is further complicated by the evolution of resistance in target organisms and increasingly stringent regulatory requirements.[1][3][4]
This guide provides a comprehensive overview of the modern agrochemical discovery and development pipeline. It is intended for researchers, scientists, and professionals in the field, offering detailed application notes and protocols for key stages of the process. The focus is on providing not just the "how" but also the "why" behind experimental choices, grounding the methodologies in established scientific principles.
I. The Agrochemical Discovery Funnel: A Conceptual Overview
The journey from an initial chemical concept to a marketable agrochemical product is a multi-year process characterized by a high attrition rate. It can be visualized as a funnel, where a vast number of compounds are screened at the initial stages, with progressively fewer candidates advancing through more rigorous and costly evaluations.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Nitration of Trifluoromethoxy Compounds
Welcome to the Technical Support Center for the nitration of trifluoromethoxy-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The trifluoromethoxy (-OCF₃) group, with its powerful electron-withdrawing nature, presents unique challenges in achieving high yields and desired regioselectivity during electrophilic aromatic substitution. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reactions and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Consistently Low or No Product Yield
Question: I am attempting to nitrate trifluoromethoxybenzene with a standard mixed acid (HNO₃/H₂SO₄) protocol, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: This is a common challenge, often rooted in the deactivating nature of the trifluoromethoxy group and suboptimal reaction conditions. Here are the potential causes and corresponding solutions:
-
Inadequate Nitrating Agent Strength: The trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to electrophilic attack. Standard mixed acid conditions may not be sufficient to generate the required concentration of the nitronium ion (NO₂⁺).
-
Solution: Consider using a more potent nitrating system. The use of fuming nitric acid or trifluoromethanesulfonic acid as a catalyst can significantly enhance the reaction rate.[1][2] Trifluoromethanesulfonic acid, in particular, is a strong promoter for nitration, even with commercial-grade nitric acid, due to its strong acidity and water-scavenging properties.[2][3]
-
-
Presence of Water: Water can dilute the sulfuric acid, thereby reducing its ability to protonate nitric acid and form the essential nitronium ion.[1]
-
Solution: Ensure all reagents are anhydrous and glassware is thoroughly dried. Using fuming sulfuric acid (oleum) can also help to consume any trace amounts of water.
-
-
Suboptimal Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can drastically reduce the reaction rate, leading to incomplete conversion.[1]
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be aware that higher temperatures can also impact selectivity.[4]
-
-
Poor Mixing in Heterogeneous Reactions: If the reaction is biphasic (e.g., an organic substrate in an aqueous acidic medium), inefficient stirring can limit the interaction between the reactants.
-
Solution: Employ vigorous mechanical stirring to ensure good mass transfer. The use of a co-solvent may be considered, but care must be taken to choose one that is stable under the strong acidic conditions. Continuous flow reactors can also offer superior mixing and mass transfer.[4]
-
Issue 2: Poor Regioselectivity - Predominance of the Para Isomer
Question: My goal is to synthesize the ortho-nitro trifluoromethoxy compound, but my reaction consistently yields the para isomer as the major product. How can I improve the ortho selectivity?
Answer: The trifluoromethoxy group is an ortho, para-directing deactivator. However, the formation of the para isomer is often overwhelmingly favored due to steric hindrance from the bulky -OCF₃ group, which impedes attack at the adjacent ortho positions.[5] Achieving high ortho selectivity is a known challenge.
-
Standard Conditions Favor Para: Under typical mixed acid nitration conditions, the para isomer is the thermodynamically favored product.[5]
-
Solution: Modifying the reaction conditions can influence the ortho/para ratio. Lowering the reaction temperature can sometimes favor the ortho isomer, although this may also decrease the overall reaction rate.[3] The choice of nitrating agent is also critical. Some reports suggest that nitronium tetrafluoroborate (NO₂BF₄) in a solvent like nitromethane can alter the isomer distribution.[6]
-
-
Alternative Synthetic Strategies: When direct nitration fails to provide the desired isomer, alternative synthetic routes should be considered.
-
Solution: A directed ortho metalation (DoM) approach, while not extensively documented for trifluoromethoxybenzene itself, is a theoretical avenue. This would involve using a directing group to facilitate lithiation at the ortho position, followed by quenching with a suitable nitrating agent.
-
Issue 3: Formation of Di-nitrated and Other Side Products
Question: I am observing the formation of multiple products, including what appear to be di-nitrated species and other impurities, which complicates purification and lowers the yield of my desired mono-nitro product. What causes this and how can it be prevented?
Answer: The formation of side products is typically a result of overly harsh reaction conditions or the presence of other reactive functional groups on the substrate.[7]
-
Over-Nitration: If the reaction conditions are too forcing (high temperature, highly concentrated nitrating agent, long reaction time), the initially formed mono-nitro product can undergo a second nitration.
-
Solution: Carefully control the stoichiometry of the nitrating agent, typically using a slight excess (1.1-1.2 equivalents). Maintain a consistent and optimized temperature throughout the reaction.[1] Continuous flow reactors provide excellent temperature control and can minimize the formation of byproducts.[4][8]
-
-
Side Reactions with Other Functional Groups: If your trifluoromethoxy-containing molecule has other sensitive functional groups, they may react under the strong acidic and oxidative conditions of nitration. For example, aldehydes can sometimes undergo ipso-substitution.[9]
-
Solution: If possible, protect sensitive functional groups before carrying out the nitration. Alternatively, explore milder nitrating conditions. For instance, using nitric acid in acetic anhydride can be a less aggressive alternative to mixed acid for some substrates.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of sulfuric acid in the nitration of trifluoromethoxy compounds?
A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[11][12]
Q2: How does the trifluoromethoxy group influence the reactivity and regioselectivity of the aromatic ring?
A2: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. However, through resonance, the oxygen atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. Steric hindrance from the -OCF₃ group generally makes the para position more accessible.[5]
Q3: Are there any specific safety precautions I should take when performing these nitrations?
A3: Absolutely. Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[13][14][15]
-
Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of reagents.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice water.
-
Reagent Handling: Handle concentrated nitric and sulfuric acids with extreme care.
Q4: What are the recommended analytical techniques for monitoring the progress of my nitration reaction?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the consumption of starting material and the formation of products.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of the reaction mixture, allowing you to determine the conversion and the ratio of different isomers.[17]
-
High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, particularly useful for less volatile compounds.[18]
Data and Protocols
Table 1: Comparison of Nitrating Systems for Trifluoromethoxybenzene
| Nitrating Agent | Typical Temperature (°C) | Predominant Isomer | Total Yield (%) | Reference |
| HNO₃ / H₂SO₄ | 0 - 25 | para (>85%) | >90% | [5] |
| Nitronium tetrafluoroborate (NO₂BF₄) in Nitromethane | Varies | Can alter ortho/para ratio | Varies | [6] |
| HNO₃ / Trifluoromethanesulfonic Acid (TfOH) | Room Temperature | Varies by substrate | Near-quantitative | [2][3] |
Experimental Protocol: Standard Nitration of Trifluoromethoxybenzene (Yielding Predominantly the para-Isomer)
This protocol is a general method and may require optimization for specific substrates.
Materials:
-
Trifluoromethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C. This creates the "mixed acid."
-
Addition of Substrate: Add trifluoromethoxybenzene dropwise to the cold mixed acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or distillation to isolate the desired 4-nitro-1-(trifluoromethoxy)benzene.
Visualizing the Process: Workflow and Mechanisms
Below are diagrams illustrating the key processes involved in the nitration of trifluoromethoxy compounds.
Caption: A typical experimental workflow for the nitration of trifluoromethoxy compounds.
Caption: A decision tree for troubleshooting low yield in nitration reactions.
References
- BenchChem. (2025). Protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer.
- Zhao, Y., et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.
- European Patent Office. (2019).
- Wen, Z., et al. (n.d.). Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. [Scientific Diagram].
- ResearchGate. (2025). Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene.
- Wu, W., et al. (2023).
- Zheng, et al. (2025). Research Progress on Continuous-Flow Nitrification Technology and Equipment. Pharmaceutical Fronts, 7(2).
- Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. EP1468983A1.
- Wen, et al. (2017). Process development and scale-up of continuous flow nitration of trifluoromethoxybenzene. Organic Process Research & Development.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzonitrile.
- Sigma-Aldrich. (2025).
- Google Patents. (n.d.). Nitration with nitric acid and trifluoromethanesulfonic acid. US3714272A.
- ACS Publications. (2017).
- Synquest Labs. (n.d.). 2-(Trifluoromethoxy)
- Freie Universität Berlin. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Thermo Fisher Scientific. (2025).
- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528A1.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Nitro-3-(trifluoromethoxy)benzene.
- Google Patents. (2018).
- Shelyazhenko, S. V., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- Brinck, T., & Liljenberg, M. (2017).
- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.). Optimized TS involved in the nitration aromatic substitution reactions.... [Scientific Diagram].
- PubMed. (2017).
- Master Organic Chemistry. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 3. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. rsc.org [rsc.org]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Side Products in the Synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the formation, identification, and mitigation of side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the nitration of 4-(trifluoromethoxy)benzoic acid. Each issue is presented with its likely causes and actionable solutions based on established chemical principles.
Issue 1: My final product is a mixture of nitro isomers, and the yield of the desired 3-nitro product is low.
-
Question: Why am I not getting clean conversion to this compound? I see multiple spots on my TLC plate that I suspect are isomers.
-
Answer: This is the most common challenge in this synthesis and stems from the competing directing effects of the substituents on the starting material, 4-(trifluoromethoxy)benzoic acid.
-
Causality: The aromatic ring has two directing groups:
-
Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1]
-
Trifluoromethoxy (-OCF₃): This group has a more complex influence. The oxygen atom's lone pairs are weakly resonance-donating, which directs incoming electrophiles to the ortho and para positions. However, the three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, making the group deactivating overall.
-
In the nitration reaction, the incoming nitronium ion (NO₂⁺) will be directed primarily by the -OCF₃ group to the positions ortho to it (positions 3 and 5). The -COOH group directs meta to itself, which also favors position 3. This alignment of directing effects is why the 3-nitro isomer is the major product . However, nitration can still occur at position 2, leading to the formation of the primary regioisomeric impurity: 2-Nitro-4-(trifluoromethoxy)benzoic acid . The formation of this isomer is generally less favored due to steric hindrance from the adjacent -COOH group.
Troubleshooting & Optimization:
-
Temperature Control is Critical: The nitration reaction is highly exothermic. Running the reaction at elevated temperatures provides the activation energy for the formation of less-favored isomers and other side products. Maintain a strict temperature protocol, typically between 0-10 °C, throughout the addition of the nitrating agent.[1][2]
-
Slow Reagent Addition: Add the pre-chilled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to the solution of the starting material. A slow addition rate ensures that localized temperature spikes do not occur, which can significantly decrease regioselectivity.[2]
-
Stoichiometry: Use a modest excess of nitric acid (typically 1.1-1.3 equivalents). A large excess increases the risk of dinitration.
-
Issue 2: I'm observing products with a higher molecular weight, suggesting dinitration.
-
Question: My mass spectrometry analysis shows a peak corresponding to a dinitrated product. How can I avoid this?
-
Answer: The formation of dinitrated species, such as 3,5-Dinitro-4-(trifluoromethoxy)benzoic acid, occurs when the reaction conditions are too harsh.
-
Causality: Although the initial product, this compound, is significantly deactivated towards further electrophilic substitution, forcing conditions can drive a second nitration. The presence of two strong electron-withdrawing groups (-NO₂ and -COOH) and the deactivating -OCF₃ group makes this difficult, but not impossible.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: High temperatures are the primary cause of over-nitration.[3] If dinitration is observed, try running the reaction at a lower temperature (e.g., -5 to 0 °C).
-
Limit Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, quench the reaction promptly by pouring it over ice.[1] Prolonged exposure to the strong nitrating mixture increases the likelihood of side reactions.
-
Use Milder Nitrating Agents: If dinitration persists, consider alternative, milder nitrating agents, although this may require significant process development.
-
-
Issue 3: My product yield is low, and I detect byproducts that suggest molecular fragmentation.
-
Question: I have a low yield of the desired product, and I suspect decarboxylation or hydrolysis of the trifluoromethoxy group. How can I confirm and prevent this?
-
Answer: Under excessively harsh acidic conditions or high temperatures, fragmentation of the molecule can occur.
-
Causality:
-
Decarboxylation: Strong acids at high temperatures can protonate the ipso-carbon (the carbon bearing the -COOH group), leading to the elimination of CO₂ and the formation of 1-nitro-2-(trifluoromethoxy)benzene.[4][5] This is generally a minor pathway unless the reaction is overheated significantly.
-
-OCF₃ Hydrolysis: The trifluoromethoxy group is generally stable, but it can be susceptible to hydrolysis under forcing acidic conditions, which would yield 3-Nitro-4-hydroxybenzoic acid.[6]
-
-
Troubleshooting & Optimization:
-
Strict Temperature Adherence: As with other side reactions, maintaining low and controlled temperatures is the most effective preventative measure.
-
Analytical Confirmation: Use GC-MS to look for the more volatile, decarboxylated byproduct. Use LC-MS to detect the hydrolyzed product, which will have a distinct mass-to-charge ratio.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side products in the synthesis of this compound?
The primary side products you should anticipate and screen for are:
-
Regioisomers: 2-Nitro-4-(trifluoromethoxy)benzoic acid.
-
Over-reaction Products: 3,5-Dinitro-4-(trifluoromethoxy)benzoic acid.
-
Starting Material: Unreacted 4-(trifluoromethoxy)benzoic acid.
-
Fragmentation Products: 1-nitro-2-(trifluoromethoxy)benzene (from decarboxylation) and 3-Nitro-4-hydroxybenzoic acid (from hydrolysis).
Q2: How can I best identify and quantify these side products?
A multi-technique approach is recommended for robust impurity profiling:[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the desired product from its non-volatile impurities like regioisomers and dinitrated products.[8] A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for detecting volatile impurities, particularly the decarboxylated side product. Derivatization may be needed for the acidic components.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide unambiguous structural confirmation of the main product and can be used to identify and quantify major impurities if their signals are resolved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by HPLC and their identification based on their mass-to-charge ratio, which is invaluable for identifying unknown peaks in your chromatogram.
Q3: What is the best method to purify the final product and remove these impurities?
Recrystallization is often the most effective and scalable method for purifying the crude product. The choice of solvent is critical. A solvent system should be chosen in which the desired this compound has good solubility at high temperatures but poor solubility at low temperatures, while the impurities remain in the mother liquor. Common solvent systems to explore include ethanol/water, acetic acid/water, or toluene. If recrystallization fails to provide the desired purity, column chromatography on silica gel may be necessary, though it is less practical for large-scale work.
Protocols & Data
Protocol 1: Optimized Synthesis to Minimize Side Products
This protocol is a general guideline. All reactions involving strong acids must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 1.1 equivalents of concentrated nitric acid (fuming or >90%) to a stirred volume of concentrated sulfuric acid (typically 3-5 volumes relative to the starting material). Keep this mixture chilled.
-
Dissolution of Starting Material: In a separate reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzoic acid in a portion of concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative.[1] Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by periodically quenching a small aliquot in water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. The solid product should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight. The crude product can then be purified by recrystallization.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.[8]
-
System: Reverse-phase HPLC with UV detection.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70:30 (A:B), ramp to 30:70 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Standard Preparation: Prepare a standard solution of purified this compound of a known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a sample of your crude or purified product in the mobile phase to a similar concentration.
-
Analysis: Inject both the standard and sample solutions. Compare the retention times and integrate the peak areas to determine the purity and the relative amounts of impurities.
-
Table 1: Summary of Key Potential Side Products
| Side Product Name | Chemical Structure | Primary Cause of Formation | Recommended Mitigation Strategy |
| 2-Nitro-4-(trifluoromethoxy)benzoic acid | Isomer of the main product | Competing directing effects; elevated temperature | Strict temperature control (0-10 °C); slow addition of nitrating agent |
| 3,5-Dinitro-4-(trifluoromethoxy)benzoic acid | Dinitrated product | Harsh conditions: high temp, excess nitrating agent, long reaction time | Use minimal excess of HNO₃; monitor reaction and quench promptly |
| 1-Nitro-2-(trifluoromethoxy)benzene | Decarboxylated product | Excessive temperature leading to molecular fragmentation | Strict adherence to temperature protocol; avoid prolonged heating |
| 3-Nitro-4-hydroxybenzoic acid | Hydrolyzed product | Forcing acidic conditions and high temperature | Avoid excessive temperatures and prolonged reaction times |
Visual Diagrams
Diagram 1: Directing Effects in the Nitration Reaction
This diagram illustrates the electronic influences that determine the position of the incoming nitro group on the 4-(trifluoromethoxy)benzoic acid starting material.
Caption: Logical flow of directing effects determining the regioselectivity of nitration.
Diagram 2: Troubleshooting Workflow for Impurity Detection
This workflow provides a systematic approach to identifying and resolving issues when unexpected impurities are found in the final product.
Caption: A systematic workflow for troubleshooting unexpected impurities.
References
- Radding, S. B., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
- Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition.
- Cole, K. P., et al. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications.
- PrepChem (2023). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- Wiley Online Library (2016). ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions.
- Lan, Y., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints.
- Mahammed, A., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal.
- Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- LibreTexts Chemistry (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- ResearchGate (2016). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- PubChem (2025). This compound.
- Google Patents (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Beilstein Journal of Organic Chemistry (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.
- Google Patents (2016). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.
- AMSbio (2025). Impurity profiling and HPLC methods for drug quality compliance.
- European Patent Office (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.
- ResearchGate (2020). Nitration of Hydrolysis Lignin in Water-Aprotic Solvent Mixtures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification Challenges of Nitrated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the common and complex purification challenges associated with nitrated aromatic compounds. As a cornerstone in the synthesis of pharmaceuticals, dyes, and explosives, the purity of these compounds is paramount.[1][2] However, their purification is often fraught with difficulties, from stubborn isomer mixtures to the removal of tenacious acidic by-products. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification workflows.
Section 1: Post-Reaction Work-Up – First Line of Purification
The initial work-up of a nitration reaction is a critical first step in purification. Mishandling at this stage can lead to a cascade of problems in subsequent steps.
Frequently Asked Questions (FAQs)
Q1: My nitrated product is an oil and won't precipitate when I quench the reaction mixture in water. How do I proceed?
A1: This is a common scenario, especially with lower molecular weight or certain polysubstituted nitroaromatics. If your product does not precipitate, it is likely soluble in the acidic aqueous mixture or is a liquid at the quenching temperature.[3] The correct approach is to perform a liquid-liquid extraction. After quenching the reaction mixture in ice-water to halt the reaction and dilute the acids, transfer the entire mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).[3] The combined organic extracts can then be processed through the standard washing and drying steps.
Q2: Why is washing the organic extract with a basic solution, such as sodium bicarbonate, so important?
A2: This step is crucial for neutralizing and removing residual strong acids (sulfuric and nitric acid) from the reaction.[3] If left in your crude product, these acids can interfere with subsequent purification methods, such as chromatography on silica gel, or cause product degradation during storage or upon heating.[3] This basic wash also serves to remove acidic organic by-products, like nitrophenols, by converting them into their water-soluble salt forms.[3][4]
Q3: I've formed a persistent emulsion during the extraction and washing steps. How can I break it?
A3: Emulsions are common when dealing with complex mixtures. Here are several techniques to try:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion and improve phase separation.[3]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[3]
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.[3]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.[3]
Section 2: Tackling Isomeric Mixtures
The co-formation of ortho, meta, and para isomers is a frequent challenge in the nitration of aromatic compounds. Their similar physical properties can make separation difficult.
Troubleshooting Isomer Separations
Q4: I have an inseparable mixture of ortho- and para-nitrophenols. What is the most effective way to separate them?
A4: The separation of o- and p-nitrophenols is a classic example that leverages a key structural difference. The ortho-isomer can form an intramolecular hydrogen bond, which reduces its boiling point and makes it steam volatile. In contrast, the para-isomer engages in intermolecular hydrogen bonding, leading to a higher boiling point and making it non-volatile with steam. Therefore, steam distillation is a highly effective method for separating these two isomers.
Q5: My product is a mixture of dinitrobenzene isomers. Are there chemical methods to separate them without resorting to chromatography?
A5: Yes, for dinitrobenzene isomers, chemical treatment can be a powerful separation tool. The ortho and para isomers are more reactive towards nucleophiles than the meta isomer. One established method involves treating the crude mixture with an aqueous sulfite solution (e.g., sodium sulfite).[5][6] The ortho and para isomers react to form water-soluble sulfonates, while the meta-dinitrobenzene remains largely unreacted and can be separated by filtration.[5][6] Another approach is to treat the mixture with a caustic alkali solution, which can convert the ortho and para isomers into water-soluble products.[7]
Experimental Protocol: Purification of m-Dinitrobenzene from o- and p- Isomers
This protocol is adapted from established methods for the purification of m-dinitrobenzene.[5][6]
-
Initial Wash: Take the crude dinitrobenzene solid and wash it with water to remove any remaining mineral acids.
-
Sulfite Treatment: Create a slurry of the crude product in water. While stirring, gently heat the mixture and add a solution of sodium sulfite. Maintain the temperature and continue stirring to allow for the selective reaction of the ortho and para isomers.
-
Isolation: Cool the mixture, which will cause the purified m-dinitrobenzene to solidify. Collect the solid product by vacuum filtration.
-
Final Wash: Wash the collected solid with cold water to remove any residual water-soluble salts.
-
Drying: Dry the purified m-dinitrobenzene. The melting point should be significantly higher than the crude mixture, indicating successful removal of the isomers.
Section 3: Recrystallization and Chromatography – The Finer Purification Steps
After initial work-up and potential chemical treatment, recrystallization and chromatography are often employed for final purification.
Recrystallization Troubleshooting Guide
Q6: My nitrated aromatic compound "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when a compound with a low melting point comes out of a concentrated solution at a temperature above its melting point.[8] To remedy this, you should add more solvent to the hot solution to decrease the saturation point, then allow it to cool more slowly. This gives the molecules more time to arrange into a crystal lattice at a temperature below the compound's melting point. Scratching the inside of the flask with a glass rod as it cools can also help induce crystallization and prevent oiling.[8]
Q7: I've followed the recrystallization protocol, but no crystals are forming, even after cooling in an ice bath. What's going wrong?
A7: This is likely due to one of two common issues:
-
Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. The remedy is to gently heat the solution to evaporate some of the solvent and then attempt the cooling and crystallization process again.[8][9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. To induce crystallization, you can "seed" the solution by adding a tiny crystal of the pure compound or by scratching the inner surface of the flask with a glass rod just below the liquid level.[8][10]
Chromatography Considerations
Q8: I'm trying to purify my nitroaromatic product using silica gel column chromatography, but I'm getting poor recovery and seeing decomposition on the column. What are my options?
A8: The acidic nature of silica gel can sometimes cause decomposition of sensitive nitroaromatic compounds. If you suspect your compound is unstable on silica, you can try a few strategies:
-
Deactivate the Silica: You can use silica gel that has been treated with a small amount of a base, like triethylamine, to neutralize the acidic sites.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[12]
-
Alternative Purification Method: If the compound is highly unstable, you may need to avoid chromatography altogether and rely on other methods like recrystallization or distillation.
Section 4: Purity Analysis and Safety
Q9: What are the best analytical techniques to assess the purity of my final nitrated aromatic compound?
A9: A combination of techniques is often best for a comprehensive purity assessment:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities, including isomers.[13][14][15]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Q10: What are the key safety precautions I should take when handling and purifying nitrated aromatic compounds?
A10: Nitrated aromatic compounds should be handled with care due to their potential toxicity and thermal instability.[16]
-
Toxicity: Many are toxic and can be absorbed through the skin.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Thermal Instability: Polynitrated compounds, in particular, can be explosive and should not be subjected to high temperatures or mechanical shock.[16]
-
Incompatible Materials: Store them away from strong bases, acids, oxidizing agents, and reducing agents to prevent hazardous reactions.[16]
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for each specific compound before you begin work.[16]
Visualizing Purification Workflows
General Purification Workflow for Nitrated Aromatic Compounds
Caption: A general workflow for the purification of nitrated aromatic compounds.
Decision Tree for Isomer Separation
Caption: A decision-making guide for selecting an isomer separation technique.
Data Summary
| Challenge | Common Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | Solution is supersaturated above the compound's melting point. | Add more solvent, cool slowly, scratch the flask.[8] |
| No Crystal Formation | Too much solvent used or solution is supersaturated. | Evaporate excess solvent, "seed" the solution, or scratch the flask.[8][9][10] |
| Persistent Emulsion | High concentration of impurities or vigorous shaking. | Add brine, gentle swirling, filter through celite.[3] |
| Product Decomposition on Silica Gel | Acidity of the stationary phase. | Deactivate silica with a base, use alumina or Florisil.[11][12] |
References
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
- Separation of dinitrobenzene isomers - US2040123A - Google Patents.
- Alcohols, Phenols and Ethers - NCERT.
- Method for the separation of m-dinitrobenzene from its isomers - US1665005A - Google Patents.
- Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem.
- Method of purifying nitrated aromatic compounds from a nitration process - WO2016198921A1 - Google Patents.
- Nitrocompounds, Aromatic - ILO Encyclopaedia.
- Process for isolating aromatic dinitro compounds - US4261908A - Google Patents.
- Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination - (PDF) ResearchGate.
- Biological Treatment of Nitroaromatics in Wastewater - MDPI.
- Notes on Environmental Concerns of Nitration - Unacademy.
- Method and apparatus for purifying nitration products - CN103562174A - Google Patents.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction - Bentham Science Publishers.
- Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1.
- Aldrich 146439 - SAFETY DATA SHEET.
- Recrystallization1.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH.
- Process for purifying aromatic nitration products - WO1991011429A1 - Google Patents.
- Problems in recrystallization - Biocyclopedia.
- Preparation of m-dinitrobenzene - PrepChem.com.
- Process for the removal of nitrousing agent(s) from nitrated aromatic compounds - EP0022241A1 - Google Patents.
- Process for the removal of nitrousing agent(s) from nitrated aromatic compounds - EP0022241B1 - Google Patents.
- Recovery of nitric acid from nitration spent acid by toluene extraction - Google Patents.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Recrystallization.
- Nitration of Phenol and Purification by Column Chromatography Purpose - CDN.
- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube.
- Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra - ResearchGate.
- Process for the preparation and purification of nitroaromatics - EP0570769A2 - Google Patents.
- Challenges in the selective reduction of the nitro group - Benchchem.
- High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection - Sultan Qaboos University House of Expertise.
- Preparation of meta-dinitrobenzene by a two-stage nitration process - US3185738A - Google Patents.
- Nitration of Substituted Aromatic Rings and Rate Analysis.
- 2,4-dinitrofluorobenzene - Report | CAMEO Chemicals | NOAA.
- (PDF) Analysis of nitrated polycyclic aromatic hydrocarbons - ResearchGate.
- Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatogr - SciSpace.
- Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: Air particulate matter, soot, and reaction product studies - Technical University of Munich.
- Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies | Semantic Scholar.
- Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit.
- Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds - PubMed Central.
- New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines.
- Process for the purification of nitro aliphatic compounds - US2229532A - Google Patents.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- What Are The Disadvantages Of Chromatography? - Chemistry For Everyone - YouTube.
- Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS - ACP.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US1665005A - Method for the separation of m-dinitrobenzene from its isomers - Google Patents [patents.google.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. benthamdirect.com [benthamdirect.com]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nitrocompounds, Aromatic [iloencyclopaedia.org]
dealing with regioisomers in the synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid
Technical Support Center: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid
This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of this compound. We address the primary challenge encountered during this synthesis: the formation and subsequent separation of regioisomers during the electrophilic nitration step. This document is structured in a question-and-answer format to directly tackle specific experimental issues, offering both theoretical explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I get a mixture of regioisomers when nitrating 4-(trifluoromethoxy)benzoic acid?
The formation of a regioisomeric mixture is a fundamental consequence of the principles of electrophilic aromatic substitution applied to a disubstituted benzene ring. The starting material, 4-(trifluoromethoxy)benzoic acid, has two distinct functional groups whose directing effects are in competition.
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director .[1] It withdraws electron density from the aromatic ring, making electrophilic attack less favorable, and directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5.
-
Trifluoromethoxy Group (-OCF₃): This group is also deactivating due to the strong inductive effect of the fluorine atoms.[2][3] However, the oxygen's lone pairs can participate in resonance, making it an ortho-, para-director .[2] Since the para position is already occupied by the carboxyl group, it directs the incoming nitro group to positions 2 and 6.
The reaction outcome is a balance between these competing effects. The nitration occurs primarily at the positions that are least deactivated. In this specific case, positions 3 and 5 are meta to the -COOH group and ortho to the -OCF₃ group. This overlap in directing influence leads to the formation of the desired 3-nitro product, but the potential for the 5-nitro isomer always exists. An analogous situation is seen in the nitration of 4-fluorobenzoic acid, where the major product is 4-fluoro-3-nitrobenzoic acid.[4]
Caption: Competing directing effects in the nitration of 4-(trifluoromethoxy)benzoic acid.
Q2: How can I optimize the reaction to maximize the yield of the desired 3-Nitro isomer?
Optimizing for regioselectivity requires careful control of reaction conditions to favor the kinetic product and suppress the formation of byproducts. Low temperatures are crucial for enhancing selectivity in electrophilic aromatic substitutions.
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath (-10 to 0°C), cautiously and slowly add concentrated nitric acid (1.1 equivalents) to a stirred volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.
-
Dissolution of Substrate: In a separate, larger reaction vessel equipped with a magnetic stirrer and thermometer, dissolve the 4-(trifluoromethoxy)benzoic acid (1.0 equivalent) in concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes.[5] Crucially, maintain the internal reaction temperature below 10°C, ideally between 0-5°C, throughout the addition. [1][6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by periodically quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction may take several hours.[1]
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[5][7][8] The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. Dry the crude product under vacuum.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. The substrate is highly deactivated.[4] 2. Insufficient reaction time or temperature. 3. Inefficient generation of the nitronium ion (NO₂⁺). | 1. Extend the reaction time, monitoring progress with TLC. 2. Cautiously allow the temperature to rise to room temperature after the initial stirring period at 0°C.[7] 3. Ensure anhydrous conditions and the use of concentrated acids. |
| Significant Formation of Byproducts (e.g., 5-nitro isomer, dinitrated products) | 1. Reaction temperature was too high, reducing regioselectivity. 2. Addition of nitrating agent was too fast. 3. Incorrect stoichiometry (excess nitric acid). | 1. Strictly maintain the reaction temperature between 0-5°C.[6] 2. Perform a slow, dropwise addition of the nitrating mixture. 3. Use a precise molar equivalent of nitric acid (e.g., 1.05-1.1 eq). |
| Product "Oils Out" During Workup/Recrystallization | 1. The crude product mixture has a low melting point or is eutectic. 2. The solution is too supersaturated during recrystallization. | 1. Ensure the ice used for quenching is sufficient to keep the mixture cold. 2. During recrystallization, use more solvent and allow for slow cooling to promote crystal formation over precipitation.[9] |
Q3: My crude product is a mixture of regioisomers. What are the best methods for purification?
Separating regioisomers with very similar structures and properties is a significant challenge. A multi-step purification strategy is often required to achieve high purity.
-
Fractional Recrystallization: This is the most common first-pass technique. The principle relies on small differences in the crystal lattice energy and solubility between the isomers.[6][9]
-
Protocol: Dissolve the crude solid in a minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water or toluene). Allow the solution to cool slowly and undisturbed. The less soluble isomer will crystallize first. The process may need to be repeated multiple times.
-
Expert Tip: Scratching the inside of the flask with a glass rod at the solution level can induce crystallization if it doesn't start spontaneously.[9]
-
-
Silica Gel Column Chromatography: This is the most effective method for separating isomers that are difficult to resolve by recrystallization.[10][11]
-
Principle: The isomers will have slightly different polarities and will interact with the stationary phase (silica gel) to different extents, allowing for their separation.
-
Protocol:
-
Slurry Pack: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.
-
Elute: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A small amount of acetic acid (0.5-1%) should be added to the eluent to keep the carboxylic acid protonated and prevent peak tailing.[12]
-
Collect Fractions: Collect small fractions and analyze them by TLC to identify which contain the pure desired product.
-
-
Caption: A typical workflow for the purification of regioisomeric products.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential to unambiguously confirm the structure of the correct regioisomer and assess its purity.
| Analytical Technique | Principle & Application | Best Suited For |
| ¹H NMR Spectroscopy | Provides detailed structural information based on the chemical environment and coupling of protons. Regioisomers will have distinct splitting patterns in the aromatic region.[13][14] The 3-nitro isomer is expected to show three distinct aromatic signals. | Primary method for structural confirmation and distinguishing isomers. |
| ¹³C & ¹⁹F NMR | Complements ¹H NMR by providing information about the carbon skeleton and the fluorine environment, respectively. Each isomer will have a unique set of signals. | Confirming the number of unique carbon and fluorine environments, supporting structural assignment. |
| HPLC / UPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[15] Can resolve isomers with high efficiency.[16] | Quantitative purity analysis and routine quality control. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule, confirming the molecular weight.[17] | Confirming the correct mass of the product. (Note: Will not distinguish between isomers on its own). |
| Melting Point | A pure crystalline solid has a characteristic and sharp melting point range. Impurities, including other isomers, will typically depress and broaden the melting range. | Assessing final product purity. A sharp melting point is a good indicator of high purity. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -COOH, -NO₂, C-O-C) based on their vibrational frequencies.[17] | Rapid confirmation of functional groups present in the molecule. |
References
- Process for recovering 3-nitrobenzoic acid. Google Patents.
- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
- (IUCr) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. International Union of Crystallography.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health.
- Separating Regioisomers using Preparative TLC. Reddit.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
- Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ORKG Ask.
- Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate.
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
- This compound (C8H4F3NO5). PubChemLite.
- Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. ScienceDirect.
- Recrystallization of Benzoic Acid. University of Massachusetts.
- HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation.
- Supporting Information. CDC Stacks.
- Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chem Rev Lett.
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
- From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. ResearchGate.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate.
- O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. PubMed.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints.
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals.
- 4-(Trifluoromethoxy)benzoic acid. National Institutes of Health.
- A process for separating nitration isomers of substituted benzene compounds. Google Patents.
- How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. cup.edu.cn [cup.edu.cn]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. waters.com [waters.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Bond Formation with Sterically Hindered Benzoic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for one of the most persistent challenges in organic synthesis: the formation of amide bonds involving sterically hindered benzoic acids. The following content is structured in a question-and-answer format to directly address common issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Question 1: My standard amide coupling reaction with a sterically hindered benzoic acid is failing or giving very low yields. What are the most likely causes?
Answer:
Failure in coupling sterically hindered substrates often stems from the slow rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate.[1] Several factors can be at play:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a sterically encumbered carboxylic acid, or the activated intermediate may be too short-lived.[2]
-
Steric Hindrance around the Amine: If the amine partner is also sterically hindered, the reaction becomes doubly challenging.[2]
-
Reversibility and Competing Side Reactions: The initial activated species (e.g., an O-acylisourea from a carbodiimide) can revert to the starting carboxylic acid or undergo unproductive side reactions if the subsequent nucleophilic attack by the amine is too slow.
-
Suboptimal Reaction Conditions: Factors like the choice of solvent, base, and temperature play a critical role and can significantly hinder an already difficult reaction.[2]
Question 2: Which coupling reagents are recommended when standard methods (like EDC/HOBt or HATU) fail for my hindered benzoic acid?
Answer:
When dealing with significant steric hindrance, you often need to move beyond the most common coupling reagents to more powerful or specialized options. Here is a breakdown of recommended alternatives:
1. Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy for coupling sterically hindered substrates.[3][4] Acyl fluorides are more stable than the corresponding chlorides but still highly reactive towards amines, especially at elevated temperatures.
-
Recommended Reagents: Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH ) or the pyrrolidine-based analogue BTFFH .[5] These are stable, non-hygroscopic salts that generate the acyl fluoride under mild conditions.
2. Acid Chloride Formation: While potentially harsh, converting the benzoic acid to a highly reactive acyl chloride can drive difficult couplings to completion.[5][]
-
Milder Reagents for Acid Chloride Formation:
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): This reagent converts carboxylic acids to their corresponding chlorides under neutral conditions, which is advantageous for sensitive substrates.[5][7][8]
-
Oxalyl Chloride with catalytic DMF: A common and effective method, though anhydride formation can be a side reaction if not controlled.[9][10]
-
Thionyl Chloride (SOCl₂): A more aggressive option, often used at elevated temperatures when other methods fail.[9][11]
-
3. High-Reactivity Onium Salts: While you may have tried HATU, other onium salts are worth considering.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient coupling reagent that is considered a safer alternative to benzotriazole-based reagents like HBTU and HATU.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly effective for sterically demanding couplings.[2][12]
The following table summarizes the key features of these reagent classes for your consideration.
| Reagent Class | Example(s) | Key Advantages | Common Drawbacks |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Fast reactions, low racemization.[2] | Can be less effective for extremely hindered substrates.[1] |
| Phosphonium Salts | PyBOP, PyAOP | More reactive than carbodiimides, good for hindered amino acids.[12] | Can be more expensive. |
| Acyl Halide Precursors | TFFH, BTFFH (fluorides); Ghosez's Reagent, SOCl₂ (chlorides) | Generates highly reactive intermediates; very effective for hindered systems.[3][5] | Can require harsher conditions; potential for side reactions.[5] |
Question 3: I'm observing the formation of an activated ester by LCMS, but the reaction with my amine does not proceed. What can I do?
Answer:
This is a classic sign that the nucleophilic attack by the amine is the rate-limiting step, likely due to severe steric hindrance.[9] Here’s a troubleshooting workflow to address this specific issue:
Caption: Alternative route via Grignard reagents and isocyanates.
Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a starting point for a standard, yet powerful, coupling reagent before moving to more specialized methods.
-
Dissolve the sterically hindered benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). [2]3. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction occurs after several hours, slowly increase the temperature.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is a highly effective method for many challenging, sterically hindered substrates. [3]
-
Dissolve the sterically hindered benzoic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM or THF).
-
Add a fluorinating agent such as TFFH or BTFFH (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature initially. If the reaction is slow, gently heat the mixture to 40-60 °C and monitor for completeness. Reaction times can be significantly longer for these couplings. [3]6. Perform an aqueous workup as described in Protocol 1.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-157. [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Reddit. (2021, October 20).
- Yamamoto, H., & Futatsugi, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation.
- Lipshutz, B. H., & Ghorai, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 16(8), 3540-3544. [Link]
- ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?[Link]
- Badland, M., et al. (2019). A comparative study of amide-bond forming reagents in aqueous media. Organic & Biomolecular Chemistry, 17(2), 397-402. [Link]
- Eburon Organics. (n.d.). Ghosez's Reagent. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Ley, S. V., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Chemistry – A European Journal, 22(13), 4443-4452. [Link]
- Dunetz, J. R., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4278-4282. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
- ResearchGate. (n.d.).
- Atlanchim Pharma. (n.d.). Scientific Letter. [Link]
- Iska, S., & Dudley, G. B. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 82(11), 5835-5843. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- D'Amato, E. M., & Engle, K. M. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18193. [Link]
- Wu, J., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Chemistry LibreTexts. (2019, June 5). 14.
- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
- Wikipedia. (n.d.). Acyl chloride. [Link]
- CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. [Link]
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acid Halogenation Reagents [sigmaaldrich.com]
- 7. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 8. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
stability issues of 3-Nitro-4-(trifluoromethoxy)benzoic acid under reaction conditions
Welcome to the technical support center for 3-Nitro-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific stability issues that may arise during the use of this compound in chemical synthesis. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Unexpected Decarboxylation of the Benzoic Acid Moiety
Symptoms:
-
Formation of 1-nitro-2-(trifluoromethoxy)benzene as a byproduct.
-
Gas evolution (CO2) from the reaction mixture.
-
Lower than expected yield of the desired carboxylic acid derivative.
Potential Causes:
-
Elevated Temperatures: Nitrobenzoic acids are susceptible to thermal decarboxylation. For instance, 3-nitrobenzoic acid can decarboxylate at temperatures above 238°C.[1] While the trifluoromethoxy group influences the electronic properties of the ring, high temperatures remain a primary concern for decarboxylation. Studies on various nitrobenzoic acids have shown that thermal decarboxylation can occur in solvents like glycerol at temperatures ranging from 210-250°C.[2][3]
-
Reaction Medium: The choice of solvent can influence the rate of decarboxylation. For example, the decarboxylation of m- and p-nitrobenzoic acids is faster in a basic solvent like aniline compared to glycerol, suggesting a unimolecular SE1 mechanism.[2]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below the known decarboxylation threshold for similar nitrobenzoic acids. It is advisable to conduct initial small-scale experiments to determine the optimal temperature range for your specific reaction.
-
Solvent Selection: If possible, opt for neutral or less basic solvents to minimize the rate of decarboxylation, especially if a unimolecular mechanism is suspected.[2]
-
Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the starting material to elevated temperatures.
Issue 2: Hydrolysis of the Trifluoromethoxy Group
Symptoms:
-
Formation of 3-nitro-4-hydroxybenzoic acid as a byproduct.
-
Presence of fluoride ions in the reaction mixture.
Potential Causes:
-
Strongly Acidic or Basic Conditions: While the trifluoromethoxy group is generally considered stable due to the strong C-F bonds, it can undergo hydrolysis under harsh acidic or basic conditions.[4][5] The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack.
-
Presence of Certain Catalysts: Some catalysts may facilitate the hydrolysis of the trifluoromethoxy group.
Solutions:
-
pH Control: Maintain the reaction pH within a neutral or mildly acidic/basic range whenever possible. If strong acids or bases are required, consider using them in stoichiometric amounts and at lower temperatures.
-
Catalyst Screening: If catalyst-induced hydrolysis is suspected, screen alternative catalysts that are less likely to promote this side reaction.
-
Anhydrous Conditions: In non-aqueous reactions, ensure that the solvents and reagents are rigorously dried to prevent water-mediated hydrolysis.
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of byproducts resulting from the displacement of the nitro group or the trifluoromethoxy group by a nucleophile.
Potential Causes:
-
Presence of Strong Nucleophiles: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution.[6][7] Strong nucleophiles can attack the ring, leading to the displacement of either the nitro group or, less commonly, the trifluoromethoxy group. The positions ortho and para to the nitro group are particularly activated.[8]
-
Reaction Conditions Favoring SNAr: Elevated temperatures and the use of polar aprotic solvents can facilitate SNAr reactions.
Solutions:
-
Control of Nucleophile Concentration and Reactivity: Use the mildest possible nucleophile that achieves the desired transformation. Control the stoichiometry of the nucleophile to minimize side reactions.
-
Temperature and Solvent Optimization: Conduct the reaction at the lowest effective temperature. The choice of solvent can also influence the rate of SNAr; less polar solvents may slow down this side reaction.
-
Protecting Group Strategy: If the carboxylic acid moiety is not the desired reaction site, consider protecting it to reduce the overall electron-withdrawing effect on the ring, thereby deactivating it towards SNAr.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting stability issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: How stable is the trifluoromethoxy group to acidic and basic conditions?
A2: The trifluoromethoxy group is known for its high metabolic and chemical stability, which is one of the reasons for its frequent use in medicinal chemistry.[4][5] This stability is attributed to the strong carbon-fluorine bonds. However, it is not completely inert. Hydrolysis can occur under forcing acidic or basic conditions.[9][10] The rate of hydrolysis will depend on the specific conditions (pH, temperature, and reaction time). For most standard organic synthesis conditions, the trifluoromethoxy group is expected to be stable.
Q3: Is this compound susceptible to reduction of the nitro group?
A3: Yes, the nitro group on the aromatic ring can be readily reduced to an amino group using standard reducing agents (e.g., H2/Pd-C, SnCl2, Fe/HCl). This is a common transformation for nitroaromatic compounds.[1][6] The presence of the trifluoromethoxy and carboxylic acid groups is not expected to interfere with the reduction of the nitro group under typical conditions.
Q4: Can the carboxylic acid group be converted to other functional groups without affecting the rest of the molecule?
A4: Yes, the carboxylic acid group can undergo typical transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) or conversion to an acid chloride (using reagents like thionyl chloride or oxalyl chloride).[1] These reactions are generally compatible with the nitro and trifluoromethoxy groups, provided that appropriate reaction conditions are chosen to avoid side reactions like decarboxylation or hydrolysis.
Q5: How does the trifluoromethoxy group influence the acidity of the carboxylic acid?
A5: The trifluoromethoxy group is a strong electron-withdrawing group.[5] Its presence on the aromatic ring, in addition to the nitro group, will increase the acidity of the carboxylic acid compared to benzoic acid or even 3-nitrobenzoic acid. This is because the electron-withdrawing groups stabilize the conjugate base (carboxylate anion) through inductive effects, facilitating the dissociation of the proton. For comparison, the pKa of 3-nitrobenzoic acid is about 3.47, making it roughly ten times more acidic than benzoic acid.[11] The additional electron-withdrawing trifluoromethoxy group would be expected to lower the pKa even further.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Esterification
This protocol provides a general method for the esterification of this compound, minimizing the risk of decarboxylation.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound in the desired alcohol (e.g., methanol, ethanol; used as the solvent).
-
Ensure all glassware is dry.
-
-
Reaction Setup:
-
To the solution from step 1, slowly add a catalytic amount of a strong acid (e.g., 0.1 equivalents of concentrated sulfuric acid) at 0°C.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
If the reaction is sluggish at room temperature, it may be gently heated to reflux, but the temperature should be monitored carefully to avoid decarboxylation.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Protocol 2: General Procedure for Nitro Group Reduction
This protocol outlines a standard method for the reduction of the nitro group to an amine.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
-
Reaction Setup:
-
Carefully add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.
-
-
Reaction Execution:
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Section 4: Data Summary
| Property | Observation | Potential Implication |
| Thermal Stability | Susceptible to decarboxylation at elevated temperatures.[1][2] | Reactions should be conducted at the lowest effective temperature. |
| pH Stability | The -OCF3 group is generally stable but can hydrolyze under harsh acidic or basic conditions.[9][10] | Careful control of pH is necessary to maintain the integrity of the trifluoromethoxy group. |
| Reactivity towards Nucleophiles | The aromatic ring is activated for SNAr by the nitro group.[6][7] | The choice of nucleophile and reaction conditions must be carefully considered to avoid unwanted side reactions. |
Chemical Structures and Functional Groups
Caption: Key functional groups and their reactivity.
References
- Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (URL: )
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020-10-20). (URL: )
- Thermal Decarboxyl
- Reactivity and Polarity of 3-Nitrobenzoic acid - ChemicalBook. (2023-12-28). (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). (URL: )
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
- Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018-11-14). (URL: )
- Thermal Decarboxylation of Nitrobenzoic Acids. I | Bulletin of the Chemical Society of Japan. (URL: )
- P-nitro benzoic acid is more reactive than o - Chemistry - Brainly.in. (2021-02-08). (URL: )
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- What is a nucleophilic substitution reaction in nitro compounds?
- Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01291B. (2020-11-05). (URL: )
- Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (URL: )
- Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability | Inorganic Chemistry - ACS Public
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (URL: )
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. (2025-06-06). (URL: )
- Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchG
- Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (URL: )
- 3-Nitro-4-(trifluoromethyl)benzoic - ChemBK. (2024-04-09). (URL: )
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. (URL: )
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (URL: )
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020-02-15). (URL: )
- Process for the preparation of benzoic acid derivatives via a new intermedi
- 3-Nitro-4-(trifluoromethyl)benzoic acid - Synquest Labs. (URL: )
- 3-Nitro-4-(trifluoromethyl)benzoic acid | CAS 116965-16-3 | SCBT. (URL: )
- This compound (C8H4F3NO5) - PubChemLite. (URL: )
- 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co.. (URL: )
- CAS No : 116965-16-3| Chemical Name : 3-Nitro-4-trifluoromethylbenzoic Acid. (URL: )
- 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 116965-16-3 - ChemicalBook. (2025-09-02). (URL: )
- Benzoic acid, 3-nitro-4-(trifluoromethyl)- (Cas 116965-16-3) - Parchem. (URL: )
Sources
- 1. chemcess.com [chemcess.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
scaling up the synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid
An in-depth guide to navigating the complexities of scaling the synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a critical intermediate in pharmaceutical and agrochemical development. This technical support center is designed for researchers, chemists, and process engineers, offering expert insights into overcoming common challenges from benchtop to pilot plant.
Introduction: The Challenge of Scaling Aromatic Nitration
This compound is a valuable building block, but its synthesis via electrophilic aromatic nitration presents significant scale-up challenges. The reaction involves highly corrosive and exothermic conditions, demanding precise control to ensure safety, yield, and purity.[1][2] The starting material, 4-(trifluoromethoxy)benzoic acid, contains two deactivating groups: the meta-directing carboxylic acid and the ortho, para-directing trifluoromethoxy group.[3][4] While these directing effects fortunately converge to favor the desired 3-nitro isomer, the overall deactivation of the aromatic ring necessitates stringent reaction conditions that can be difficult to manage at scale.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a safe, efficient, and scalable synthesis.
Troubleshooting Guide: From Bench to Pilot
This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and long-term preventative strategies.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
Question: During the addition of the nitrating agent, I observed a rapid, uncontrolled temperature increase. How can I prevent this thermal runaway?
Answer: A thermal runaway is the most critical safety hazard in nitration reactions due to their highly exothermic nature.[5] It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an exponential increase in reaction rate and temperature.
Immediate Corrective Actions:
-
Immediately cease the addition of the nitrating agent.
-
Increase the efficiency of the cooling system (e.g., add more dry ice to the bath).
-
If the temperature continues to rise uncontrollably, and as a last resort, prepare for an emergency quench by slowly transferring the reaction mixture to a large, vigorously stirred vessel containing a substantial excess of crushed ice and water. This must be done behind a blast shield with appropriate PPE.
Root Causes and Preventative Measures:
| Potential Cause | Explanation | Preventative Action |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it, creating localized hot spots.[5] | Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, subsurface addition of the nitrating agent. |
| Inadequate Cooling | The cooling bath lacks the capacity to handle the heat load, especially at larger scales where the surface-area-to-volume ratio decreases. | For lab scale, use an ice-salt or dry ice/acetone bath. For pilot scale, a jacketed reactor with a circulating chiller is essential. Ensure the reactor is rated to handle the thermal load. |
| Poor Agitation | Inefficient stirring fails to distribute heat and reactants evenly, leading to hot spots where the reaction can accelerate uncontrollably.[5] | Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and homogeneity. Baffles within the reactor can also improve mixing efficiency. |
| Incorrect Stoichiometry | Using excessively concentrated acids or a high ratio of nitric to sulfuric acid can dramatically increase the reaction rate and exothermicity. | Adhere strictly to a validated protocol. The sulfuric acid acts as a catalyst and a dehydrating agent, but its concentration must be optimized. |
Safety Workflow for Exothermic Events
The following diagram outlines a decision-making process for managing a potential thermal runaway.
Caption: Decision tree for managing exothermic events.
Issue 2: Low Yield and/or Incomplete Reaction
Question: My reaction resulted in a low yield of this compound, and TLC/HPLC analysis shows significant unreacted starting material. What went wrong?
Answer: Low yields are often due to the deactivated nature of the aromatic ring, which makes the reaction inherently slow.[4] Addressing this requires optimizing conditions to drive the reaction to completion without promoting side reactions.
Root Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Insufficient Reaction Time | Given the substrate's deactivation, the reaction may require a longer period to reach completion than expected. | Extend the reaction time, monitoring progress every 1-2 hours via TLC or HPLC until the starting material spot has disappeared. |
| Reaction Temperature Too Low | While low temperatures are crucial for controlling exotherms, an excessively low temperature can stifle the reaction rate. | After the initial controlled addition of the nitrating agent at a low temperature (e.g., 0-5°C), consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., 15-20°C) and stir for several hours to ensure completion.[4][6] |
| Ineffective Nitrating Agent | The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low. This can be caused by using dilute acids or the accumulation of water produced during the reaction. | Ensure the use of concentrated nitric acid (≥68%) and concentrated sulfuric acid (≥98%). For particularly stubborn reactions, fuming sulfuric acid (oleum) can be used to increase the concentration of the nitronium ion, but this significantly increases the hazard level and must be approached with extreme caution.[4] |
| Poor Product Isolation | The product may be lost during the work-up and purification steps. | During the quench, ensure the pH is acidic to keep the product protonated and insoluble in the aqueous layer. Use an appropriate organic solvent (e.g., ethyl acetate) for extraction and perform multiple extractions to maximize recovery. |
Issue 3: Formation of Impurities (Isomers and Dinitration)
Question: My final product is contaminated with significant amounts of what I believe are isomeric byproducts or dinitrated species. How can I improve selectivity?
Answer: While the directing groups favor the 3-nitro product, suboptimal conditions can lead to the formation of other isomers or further nitration.
Root Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers and increase the risk of a second nitration event.
-
Solution: Maintain strict temperature control throughout the addition and reaction period. Lower temperatures generally favor higher selectivity.[5]
-
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards dinitration.
-
Solution: Use a modest excess of the nitrating agent (e.g., 1.05-1.2 equivalents). Carefully calculate stoichiometry based on the limiting reagent.
-
-
Purification Challenges: Separating structurally similar isomers can be difficult.
-
Solution: Recrystallization is the most common method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, toluene) to achieve the best separation. For very high purity requirements, column chromatography may be necessary, though this is less practical at a large scale.
-
Scale-Up Considerations & FAQs
Q1: What are the primary safety protocols I must implement when scaling this nitration?
A1: Safety is paramount.[1]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a face shield.[7][8]
-
Ventilation: All operations must be conducted in a certified chemical fume hood or a walk-in hood for larger setups.[9]
-
Materials: Use appropriate glassware or a glass-lined steel reactor. Avoid contact with incompatible materials like metals, alcohols, or other organic materials that can react violently with nitric acid.[7][9]
-
Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate spill kits (e.g., sodium carbonate or other neutralizers for acid spills).[8][9]
Q2: How does heat management change from a 1L flask to a 100L reactor?
A2: This is one of the most critical scale-up challenges. As volume increases by a cube of the dimension (X³), the surface area for heat exchange only increases by a square (X²). This means large reactors are much less efficient at dissipating heat. You must transition from a simple cooling bath to a jacketed reactor with a thermofluid system capable of precise and powerful temperature control. A thorough thermal hazard analysis (e.g., using a reaction calorimeter) is highly recommended before attempting a large-scale reaction to understand the heat flow and cooling requirements.
Q3: Is a batch reactor suitable for this process at an industrial scale?
A3: While batch reactors are common, the safety risks of this nitration make continuous flow processing an attractive alternative for industrial-scale synthesis.[10]
-
Continuous Flow Advantages: Microreactors or continuous stirred-tank reactors (CSTRs) offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[11][12] They handle only a small amount of reactive material at any given moment, significantly reducing the risk of a thermal runaway and improving process safety.[2][10] This technology has been successfully applied to scale up the nitration of similar aromatic compounds.[11][12]
Workflow: Batch vs. Continuous Flow Synthesis
Caption: Comparison of batch vs. continuous flow workflows.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (50g)
Disclaimer: This protocol should only be performed by trained chemists with a thorough understanding of the associated risks. A risk assessment must be completed prior to starting.
Materials & Equipment:
-
4-(Trifluoromethoxy)benzoic acid (50.0 g, 0.243 mol)
-
Concentrated Sulfuric Acid (98%, 300 mL)
-
Concentrated Nitric Acid (68-70%, 35 mL, ~0.53 mol)
-
1L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Dry ice/acetone bath
Procedure:
-
Equip the 1L flask with the mechanical stirrer, dropping funnel, and thermometer.
-
Charge the flask with concentrated sulfuric acid (300 mL).
-
Begin stirring and cool the acid to 0°C using the dry ice/acetone bath.
-
In small portions, add the 4-(trifluoromethoxy)benzoic acid (50.0 g) to the cold sulfuric acid. Ensure the temperature does not exceed 10°C during the addition.
-
Once the addition is complete and the solid has dissolved, cool the mixture back down to 0-5°C.
-
Slowly add the concentrated nitric acid (35 mL) dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature between 0-5°C throughout this addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.
-
Allow the reaction to slowly warm to room temperature (~20°C) and continue stirring for 16 hours. Monitor the reaction's completion by TLC or HPLC.
-
Prepare a 4L beaker containing 2 kg of crushed ice and 1L of cold water. Place it in an ice bath and stir vigorously with an overhead stirrer.
-
Slowly and carefully , pour the reaction mixture into the stirred ice/water. The rate of addition should be controlled to keep the quench temperature below 20°C.
-
The product will precipitate as a pale yellow solid. Continue stirring for 30 minutes.
-
Filter the solid using a Buchner funnel, and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.
References
- National Academic Digital Library of Ethiopia. (2013).
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- Chem-Impex. 4-(Trifluoromethoxy)benzoic acid. [Link]
- ACS Publications. (2017).
- PubChem. 4-(trifluoromethyl)benzoic acid. [Link]
- PubChemLite. This compound. [Link]
- Royal Society of Chemistry. (n.d.).
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
- Google Patents.
- ACS Publications.
- NIST WebBook. 4-(Trifluoromethoxy)benzoic acid. [Link]
- PubChemLite. 4-(trifluoromethoxy)benzoic acid. [Link]
- YouTube. (2022). The Nitro Group: How to Make Your Own Nitrobenzoic Acid. [Link]
- Organic Syntheses. m-NITROBENZOIC ACID. [Link]
- Organic Syntheses. p-NITROBENZOIC ACID. [Link]
- Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]
- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
- European Patent Office.
- Google Patents.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Stability of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for chemists and researchers working with the trifluoromethoxy (OCF₃) group. The incorporation of the OCF₃ moiety is a powerful strategy in medicinal chemistry and materials science to enhance metabolic stability, lipophilicity, and other crucial molecular properties.[1][2][3][4] However, its synthesis presents unique challenges, primarily due to the instability of the trifluoromethoxide anion and the potential for decomposition under various reaction conditions.[5][6]
This guide provides in-depth, field-proven insights into avoiding the decomposition of the trifluoromethoxy group during synthesis. It is structured in a question-and-answer format to directly address the common issues and questions that arise in the lab.
Part 1: Frequently Asked Questions (FAQs) about OCF₃ Group Stability
Q1: Why is the trifluoromethoxy group considered stable, yet so challenging to work with?
This is a critical point of distinction. The trifluoromethoxy group, once incorporated into a molecule (particularly on an aromatic ring), is exceptionally stable.[7] It is generally resistant to attack by acids, bases, organometallics, and various oxidizing and reducing agents under typical conditions.[7][8] This high stability is a key reason for its use in drug design, as it can block sites of metabolism.[2][3][9]
The challenge lies not in the stability of the final product, but in two main areas:
-
Synthesis: The reactive intermediates used to introduce the OCF₃ group are often unstable or require harsh conditions that can be incompatible with sensitive functional groups on the substrate.[10][11]
-
Forced Decomposition: While stable, the OCF₃ group is not indestructible. It can be cleaved under specific, harsh conditions, such as with strong Lewis acids or at very high temperatures, which might be encountered during certain synthetic transformations.[10]
Q2: What are the primary reaction conditions that I should avoid to prevent OCF₃ decomposition?
Based on extensive literature and practical experience, the following conditions pose the highest risk to the integrity of the C-OCF₃ bond:
-
Strong Lewis Acids: This is arguably the most significant cause of unintended decomposition. Lewis acids like AlCl₃, BBr₃, and even BF₃ can complex with the oxygen atom of the trifluoromethoxy group, weakening the C-O bond and leading to cleavage. This is particularly problematic in reactions like Friedel-Crafts acylations or alkylations.
-
Strong Protic "Superacids": While generally stable to common acids like HCl or H₂SO₄, superacids such as trifluoromethanesulfonic acid (TfOH) or fluoroantimonic acid (HSbF₆) can protonate the oxygen, initiating decomposition pathways, especially at elevated temperatures.[12][13]
-
High Temperatures with Anhydrous HF: Some historical methods for synthesizing aryl trifluoromethyl ethers involve heating phenols with CCl₄ and anhydrous hydrogen fluoride (HF).[7][14] While effective for simple substrates, these harsh conditions (up to 150 °C in a pressure vessel) are unsuitable for complex molecules with sensitive functional groups.[7]
-
Certain Nucleophilic Reagents: While generally robust, forcing conditions with potent nucleophiles, particularly in combination with activating groups on an aromatic ring, could potentially lead to aromatic nucleophilic substitution (SNAᵣ), though this is less common than acid-mediated decomposition.
Q3: I suspect my OCF₃ group is decomposing. What are the likely byproducts?
The decomposition of an aryl trifluoromethoxy group (Ar-OCF₃) under acidic conditions typically proceeds via cleavage of the C-O bond. The primary byproducts you should look for are:
-
The corresponding phenol (Ar-OH): This is the most common and easily identifiable byproduct.
-
Fluorinated gases: The "CF₃" portion is released and can form various volatile species. Under aqueous acidic conditions, this can ultimately lead to fluoride ions and CO₂. In the presence of strong Lewis acids, the decomposition can be more complex.
-
Carbonyl difluoride (COF₂): This is a potential gaseous byproduct from the breakdown of the trifluoromethoxide intermediate.[15]
Monitoring for the appearance of the corresponding phenol (e.g., by LC-MS, GC-MS, or TLC) is the most direct way to confirm decomposition.
Part 2: Troubleshooting Guide for Common Synthetic Problems
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Friedel-Crafts Acylation on an OCF₃-containing Aromatic Ring
Problem: "I'm trying to perform a Friedel-Crafts acylation on 4-(trifluoromethoxy)anisole using AlCl₃, but I'm getting low yields and my mass spec shows the formation of 4-methoxyphenol."
Root Cause Analysis: The strong Lewis acid AlCl₃ is cleaving the trifluoromethoxy group. The oxygen atom of the OCF₃ group acts as a Lewis base, coordinating to the AlCl₃. This coordination weakens the aryl C-O bond, leading to cleavage and formation of the phenol, which may or may not be acylated itself.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting OCF₃ cleavage in Friedel-Crafts reactions.
Recommended Protocols & Solutions:
-
Switch to a Milder Lewis Acid: Avoid AlCl₃. Instead, screen milder Lewis acids that are less likely to coordinate strongly with the OCF₃ oxygen.
-
Examples: Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂), or Tin(IV) chloride (SnCl₄).
-
Note: You may need to increase the reaction temperature or time to achieve comparable conversion rates.
-
-
Use a Brønsted Acid Catalyst: For many substrates, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can effectively catalyze acylation without cleaving the OCF₃ group.
-
Change Synthetic Strategy: If the above methods fail, consider an alternative route. For example, perform the Friedel-Crafts acylation on a phenol precursor, which can then be converted to the trifluoromethyl ether in a subsequent step. This isolates the sensitive OCF₃ formation step from the harsh acylation conditions.
Scenario 2: Cleavage of Protecting Groups
Problem: "I need to remove a Boc protecting group from a nitrogen atom in my molecule, which also contains an OCF₃ group. I'm concerned that the standard TFA cleavage conditions will damage it."
Root Cause Analysis: This is a valid concern. While the OCF₃ group is generally stable to trifluoroacetic acid (TFA) at room temperature, prolonged exposure or heating can potentially lead to slow decomposition, especially if the molecule has other activating features.[16] The key is to use the mildest conditions necessary for complete Boc deprotection.
Data Summary: OCF₃ Group Stability to Common Deprotection Reagents
| Protecting Group | Deprotection Reagent | OCF₃ Stability | Recommended Conditions & Comments |
| Boc | Trifluoroacetic Acid (TFA) | Generally Stable | Use 25-50% TFA in DCM at 0°C to room temp. Minimize reaction time. Monitor by TLC/LC-MS. |
| Cbz | H₂/Pd-C | Highly Stable | Catalytic hydrogenation is fully compatible with the OCF₃ group. |
| Fmoc | Piperidine/DBU | Highly Stable | Basic cleavage conditions are orthogonal and do not affect the OCF₃ group.[17] |
| Silyl Ethers (TBS, TIPS) | TBAF or HF-Pyridine | Highly Stable | Fluoride-based deprotection is compatible. |
| Methyl Ether (Aryl) | BBr₃ | HIGH RISK | Avoid. BBr₃ is a strong Lewis acid known to cleave both OMe and OCF₃ groups. |
Recommended Protocol: Mild Boc Deprotection
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a stir bar. Cool the solution to 0°C in an ice bath.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) slowly to the stirring solution.
-
Monitoring: Allow the reaction to stir at 0°C to room temperature. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The goal is to stop the reaction as soon as the starting material is fully consumed (typically 1-2 hours).
-
Workup: Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting trifluoroacetate salt can then be neutralized or used directly in the next step.
Part 3: Analytical Methods for Monitoring OCF₃ Integrity
Proactive monitoring is crucial to developing robust synthetic procedures. If you suspect decomposition, the following analytical techniques are indispensable.
Q4: How can I definitively confirm if my OCF₃ group is intact or has been cleaved?
Primary Methods:
-
Mass Spectrometry (MS): This is the most powerful tool.
-
LC-MS & GC-MS: Look for the mass of your desired product and the mass of the potential phenol byproduct (M - 50, corresponding to the loss of CF₂O). The presence of a significant peak for the phenol is clear evidence of decomposition.[18]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition and verifying that the OCF₃ group (and its three fluorine atoms) is present in the final product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most direct NMR method. An intact Ar-OCF₃ group will typically show a sharp singlet in the range of -56 to -60 ppm. The appearance of other fluorine-containing signals or the complete disappearance of the signal indicates a reaction at the OCF₃ group.
-
¹³C NMR: The carbon of the OCF₃ group appears as a quartet (due to coupling with the three fluorine atoms, ¹J_CF ≈ 250-260 Hz) typically around 121 ppm. The disappearance of this characteristic quartet is a strong indicator of cleavage.
-
¹H NMR: While less direct, the cleavage of OCF₃ to OH will result in the appearance of a phenolic proton signal (often a broad singlet) and a shift in the chemical shifts of the aromatic protons.
-
Workflow for Stability Assessment:
Caption: A systematic analytical approach to confirm OCF₃ group stability post-reaction.
References
- Molecules. (2025).
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Journal of Fluorine Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
- Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
- ResearchGate. (n.d.). Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds.
- ResearchGate. (n.d.). Enantioselective synthesis of trifluoromethoxy-containing compounds.
- Symmetry. (2021).
- Molecules. (2025).
- Sinocure Chemical Group. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. Sinocure Chemical Group.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Houben-Weyl Methods of Organic Chemistry. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme.
- BenchChem. (2025). Technical Support Center: Monitoring Trifluoromethanol (CF3OH) Decomposition. BenchChem.
- Journal of Organic Chemistry. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central.
- EPA. (2021). ANALYTICAL METHOD SUMMARIES. EPA.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science.
Due to the limited availability of public domain experimental spectra for this compound, this guide will present a detailed prediction of its NMR spectral parameters. This analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from structurally related isomers and other substituted benzoic acids. By examining the influence of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) functional groups on the aromatic ring, we can construct a reliable spectral profile. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as an educational tool for understanding substituent effects in NMR.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent chemical shift increments and comparison with experimentally determined data for analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | Singlet (broad) | - | COOH |
| ~8.60 | Doublet | ~2.0 | H-2 |
| ~8.45 | Doublet of Doublets | ~9.0, ~2.0 | H-6 |
| ~7.90 | Doublet | ~9.0 | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~152 (quartet, J(C-F) ≈ 2 Hz) | C-4 |
| ~148 | C-3 |
| ~135 | C-6 |
| ~132 | C-1 |
| ~125 | C-2 |
| ~121 (quartet, J(C-F) ≈ 258 Hz) | -OCF₃ |
| ~118 | C-5 |
Comparative Analysis with Structural Isomers
A powerful approach to validating predicted spectral data is to compare it with the experimental data of closely related isomers. The electronic and steric effects of the substituents will manifest in distinct chemical shifts and coupling patterns for each isomer.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Isomeric Nitro-(trifluoromethyl/trifluoromethoxy)benzoic Acids (in DMSO-d₆)
| Proton | This compound (Predicted) | 4-Nitro-2-(trifluoromethyl)benzoic acid | 4-Nitro-3-(trifluoromethyl)benzoic acid |
| H-2 | ~8.60 | - | 8.56 (d, J = 1.8 Hz) |
| H-3 | - | 8.50 (d, J = 2.2 Hz) | - |
| H-5 | ~7.90 | 8.07 (d, J = 8.4 Hz) | 8.41 (dd, J = 8.4, 1.8 Hz) |
| H-6 | ~8.45 | 8.56 (dd, J = 8.4, 2.2 Hz) | - |
| COOH | ~13.5 | 14.28 (br s) | 14.06 (br s) |
The predicted downfield shift of H-2 in this compound is attributed to the strong electron-withdrawing and anisotropic effects of the adjacent nitro group. Similarly, H-6 is expected to be significantly deshielded due to its position ortho to the nitro group. In comparison, the protons in the 2- and 3-trifluoromethyl isomers experience different shielding environments based on the relative positions of the electron-withdrawing groups.
The "Why": Causality Behind Experimental Choices in NMR Spectroscopy
The choice of solvent and instrument frequency are critical decisions in NMR spectroscopy that directly impact the quality and interpretability of the data.
-
Solvent Selection (DMSO-d₆): For acidic compounds like benzoic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid chemical exchange, resulting in a sharp, observable signal for the -COOH proton, typically at a downfield chemical shift (>10 ppm). In contrast, solvents like CDCl₃ may lead to broader signals or even the disappearance of the acidic proton signal due to exchange with residual water.
-
Spectrometer Frequency (400 MHz): Higher magnetic field strengths, and thus higher operating frequencies, lead to greater chemical shift dispersion. This is particularly advantageous for analyzing complex aromatic systems where proton signals may be closely spaced. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different aromatic protons and accurately determine their coupling constants, which are crucial for assigning the substitution pattern.
Experimental Protocol: A Self-Validating System
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Tune and shim the spectrometer to the DMSO-d₆ sample to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum using a single pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum with singlets for each unique carbon, simplifying interpretation. Typical parameters include a spectral width of 250 ppm and a longer relaxation delay (5-10 seconds) to ensure accurate integration of quaternary carbons, although integration is not typically performed in standard ¹³C NMR.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the predicted assignments for the aromatic protons and carbons.
Caption: Molecular structure of this compound with predicted ¹H NMR assignments.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and making informed comparisons with structural isomers, a detailed and reliable spectral profile has been constructed. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring self-validation through careful experimental design and data analysis. This guide serves as a valuable resource for researchers in drug development and chemical synthesis, facilitating the unambiguous characterization of this and other similarly substituted aromatic compounds.
References
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel chemical entities is paramount. 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science, presents unique analytical challenges due to its complex structure, incorporating a nitro group, a trifluoromethoxy substituent, and a carboxylic acid moiety. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by established principles and experimental data for analogous structures. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the primary method with viable analytical alternatives.
Introduction to the Analyte and Analytical Imperatives
This compound (C₈H₄F₃NO₅) possesses a monoisotopic mass of 251.004156717 u.[1] Its analysis is critical for purity assessment, metabolite identification, and pharmacokinetic studies. The presence of the acidic proton, the electron-withdrawing nitro group, and the trifluoromethoxy group dictates the molecule's ionization behavior and fragmentation patterns in mass spectrometry. The primary objective of any analytical method for this compound is to achieve high sensitivity, selectivity, and structural elucidation. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier technique for this purpose.
Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the analysis of this compound due to its high sensitivity, specificity, and suitability for non-volatile and thermally labile compounds. The liquid chromatography front-end separates the analyte from complex matrices, while the tandem mass spectrometer provides definitive identification and quantification.
Ionization: The Gateway to Mass Analysis
Given the acidic nature of the carboxylic group, Electrospray Ionization (ESI) in negative ion mode is the most logical and effective choice.[2] In the ESI source, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated or deprotonated analyte ions into the gas phase. For this compound, deprotonation of the carboxylic acid will readily occur, forming the [M-H]⁻ ion.
Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization technique, particularly for less polar compounds.[3] However, for an acidic molecule like the one , ESI is generally preferred for its superior sensitivity.
Mass Analysis and Fragmentation: Deconstructing the Molecule
A triple quadrupole or a quadrupole-time-of-flight (Q-TOF) mass spectrometer offers the capabilities for robust fragmentation studies. In a tandem mass spectrometry experiment, the [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole or TOF analyzer.
Based on the known fragmentation patterns of nitroaromatic compounds and benzoic acids, a theoretical fragmentation pathway for the [M-H]⁻ ion of this compound can be proposed.[2][4] Key fragmentation reactions include decarboxylation (loss of CO₂), loss of the nitro group (NO₂), and cleavage of the trifluoromethoxy group. The stability of the resulting fragments will dictate their relative abundance in the MS/MS spectrum.
Comparison with Alternative Analytical Methodologies
While LC-MS/MS is the recommended approach, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| LC-MS/MS | Separation based on partitioning between a stationary and a mobile phase, followed by mass-based detection and fragmentation. | High | No | Excellent sensitivity and specificity, structural elucidation capabilities.[5][6] | Quantitative and qualitative analysis in complex matrices, metabolite identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity and excellent chromatographic resolution for volatile compounds.[7][8] | Analysis of volatile derivatives, impurity profiling where derivatization is feasible. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High | No | High separation efficiency, minimal sample consumption.[9][10][11] | Analysis of charged species in aqueous samples, chiral separations. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on partitioning, with detection based on UV absorbance. | High | No | Robust and cost-effective for quantification.[12] | Routine quality control and purity assessments where high sensitivity is not required. |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For calibration standards, perform serial dilutions of the stock solution to achieve a concentration range appropriate for the expected sample concentrations.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.
2. Liquid Chromatography Parameters:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B will be necessary to ensure good peak shape and elution of the analyte. A starting point could be 5% B held for 0.5 minutes, ramped to 95% B over 3 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for maximal signal intensity.
-
MS/MS Analysis:
-
Precursor Ion: Select the [M-H]⁻ ion of this compound (m/z 250.00).
-
Collision Energy: Optimize the collision energy to induce fragmentation and generate characteristic product ions. A starting range of 10-30 eV is recommended.
-
Product Ions: Monitor for the expected product ions (e.g., loss of CO₂, NO₂).
-
Protocol for GC-MS Analysis (with Derivatization)
1. Derivatization:
-
To increase volatility, the carboxylic acid group must be derivatized, for example, by esterification to form the methyl ester. This can be achieved by reacting the acid with a methylating agent like diazomethane or by using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[7]
2. Gas Chromatography Parameters:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-350 amu.
Visualization of Analytical Workflow
LC-MS/MS Workflow
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid [mdpi.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Simultaneous determination of nitroaromatic compounds in water using capillary electrophoresis with amperometric detection on an electrode modified with a mesoporous nano-structured carbon material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. longdom.org [longdom.org]
- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Spectroscopic Guide to 3-Nitro-4-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. 3-Nitro-4-(trifluoromethoxy)benzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of this compound, offering a comparative framework against structurally related analogues. Furthermore, we will objectively evaluate the utility of IR spectroscopy in relation to other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its structural elucidation.
The Structural Significance of this compound
The molecular architecture of this compound incorporates three key functional moieties on a benzene ring: a carboxylic acid group, a nitro group, and a trifluoromethoxy group. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, coupled with the hydrogen-bonding capability of the carboxylic acid, imparts specific physicochemical properties that are reflected in its spectroscopic profile. Accurate interpretation of this profile is crucial for confirming its synthesis and purity.
Infrared Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the excitation of these vibrations, providing a unique "fingerprint" of the functional groups present.
Experimental Protocol for ATR-FTIR Spectroscopy
A robust and reproducible method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure clamp is engaged to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental interferences.
-
Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is typically baseline-corrected and normalized for clarity and comparison.
Causality in Experimental Choices: The ATR technique is favored for its minimal sample preparation, non-destructive nature, and the high quality of spectra obtained for solid samples. The choice of a diamond ATR crystal is due to its exceptional durability and broad spectral range.
Interpreting the Infrared Spectrum of this compound
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Assignment and Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The characteristic broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. This is a hallmark of carboxylic acids.[2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | These absorptions are typically of medium to weak intensity and correspond to the stretching vibrations of the C-H bonds on the benzene ring. |
| C=O Stretch (Carboxylic Acid) | ~1700 | A strong, sharp absorption is expected for the carbonyl group of the carboxylic acid. The exact position can be influenced by the electron-withdrawing substituents on the aromatic ring. |
| N-O Asymmetric Stretch (Nitro) | 1550 - 1475 | Aromatic nitro compounds exhibit a strong, characteristic absorption in this region due to the asymmetric stretching of the N-O bonds. |
| C-C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of varying intensity are expected in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring. |
| N-O Symmetric Stretch (Nitro) | 1360 - 1290 | A second strong absorption for the nitro group, corresponding to the symmetric stretching of the N-O bonds. |
| C-O-C Asymmetric Stretch (Trifluoromethoxy) | ~1260 | The asymmetric stretching of the C-O-C linkage in the trifluoromethoxy group is expected to produce a strong absorption in this region. |
| C-F Stretches (Trifluoromethoxy) | 1200 - 1000 | Multiple strong absorptions are anticipated in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | This absorption, often coupled with the O-H in-plane bend, further confirms the presence of the carboxylic acid group. |
Comparative IR Spectral Analysis
To substantiate the predicted spectrum, we can compare it with the experimental spectra of structurally similar molecules.
-
Benzoic Acid: The foundational structure, its spectrum is dominated by the broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch around 1700 cm⁻¹.[2]
-
3-Nitrobenzoic Acid: The introduction of the nitro group adds two strong, characteristic peaks for the asymmetric and symmetric N-O stretching, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[3]
-
4-(Trifluoromethoxy)benzoic Acid: This analogue will exhibit the strong C-F and C-O-C stretching vibrations associated with the trifluoromethoxy group, in addition to the carboxylic acid absorptions. The NIST database provides an experimental spectrum for this compound.
-
4-Methyl-3-nitrobenzoic Acid: This is a particularly close analogue. Its experimental spectrum shows the characteristic nitro group absorptions, with the symmetric stretch reported at 1340 cm⁻¹.[4] This provides strong evidence for the expected position of this band in our target molecule.
This comparative approach allows for a high degree of confidence in assigning the vibrational modes of this compound.
A Comparative Guide to Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound relies on a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring protons. For this compound, the aromatic protons would appear as a complex splitting pattern in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). A ChemicalBook entry indicates the availability of ¹H NMR data for this compound.[5]
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and the aromatic carbons. The carbon attached to the highly electronegative trifluoromethoxy group would be significantly deshielded.
Comparison with IR: NMR provides superior detail regarding the specific connectivity and electronic environment of atoms, which IR cannot. However, IR is often faster and requires less sample, making it an excellent screening tool.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum of this compound (molar mass: 251.11 g/mol ) should show a molecular ion peak (M⁺) at m/z = 251.
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6] The presence of the nitro and trifluoromethoxy groups would lead to a more complex fragmentation pattern, providing further structural clues.
Comparison with IR: MS provides the exact molecular weight, which is a critical piece of information that IR cannot offer. The fragmentation pattern in MS can be used to piece together the molecular structure, complementing the functional group information from IR.
Workflow for Spectroscopic Analysis
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitro-4-(trifluoromethoxyl)benzoic acid(784-77-0) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to 3-Nitro-4-(trifluoromethoxy)benzoic acid: A Comparative Analysis of Reactivity
For professionals in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. Substituted benzoic acids are foundational scaffolds, but their reactivity can vary dramatically based on the electronic nature of their substituents. This guide provides an in-depth comparison of 3-Nitro-4-(trifluoromethoxy)benzoic acid , a highly functionalized reagent, against other common benzoic acids. We will dissect its reactivity profile, supported by experimental data and mechanistic principles, to empower researchers to leverage its unique properties effectively.
The Electronic Landscape: Why Substituents Matter
The reactivity of a benzoic acid derivative is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects modulate the acidity of the carboxyl group and the reactivity of both the carboxyl carbon and the aromatic ring.
The subject of our analysis, this compound, is decorated with two powerful electron-withdrawing groups (EWGs):
-
Nitro Group (-NO₂): Positioned meta to the carboxyl group, the nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). Its Hammett substituent constant (σ_meta) is +0.71, indicating a significant acid-strengthening and ring-deactivating influence.[1]
-
Trifluoromethoxy Group (-OCF₃): Located para to the carboxyl group, the -OCF₃ group is a potent EWG primarily due to the intense inductive pull of the three fluorine atoms (-I effect). While the oxygen atom can technically donate electron density via resonance (+M), this effect is significantly diminished by the fluorine atoms, making the overall character strongly withdrawing.[2][3][4]
The combined influence of these two groups renders the aromatic ring exceptionally electron-poor and significantly enhances the acidity of the carboxylic acid.
Caption: Inductive (-I) and resonance (-M) effects of -NO₂ and -OCF₃ groups.
A Quantitative Look at Acidity: pKa Comparison
The acid dissociation constant (pKa) is a direct measure of the stability of the conjugate base (carboxylate). Electron-withdrawing groups stabilize the negative charge of the carboxylate, resulting in a stronger acid and a lower pKa value.
| Compound | pKa Value | Key Substituent(s) |
| Benzoic Acid | 4.20[5][6] | (Reference) |
| 3-Nitrobenzoic Acid | 3.47[7] | meta-NO₂ |
| 4-Nitrobenzoic Acid | 3.44[8] | para-NO₂ |
| 4-(Trifluoromethoxy)benzoic Acid | 3.73 (estimated) | para-OCF₃ |
| This compound | < 3.0 (Predicted) | meta-NO₂, para-OCF₃ |
Table 1: Comparison of pKa values for selected benzoic acids in water at 25°C. The pKa for 4-(Trifluoromethoxy)benzoic acid is estimated based on its Hammett constant. The pKa for the title compound is predicted to be exceptionally low due to synergistic electron-withdrawing effects.
This enhanced acidity means that this compound will readily deprotonate under mild basic conditions, a factor to consider in reaction design.
Reactivity at the Carboxyl Group: Amide Bond Formation
For drug development professionals, amide bond formation is arguably the most critical reaction. The reactivity of the carboxylic acid in these coupling reactions is paramount.
Mechanistic Considerations
Commonly, amide coupling is achieved by activating the carboxylic acid with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxybenzotriazole (HOBt).[9][10] The rate-determining step is often the initial reaction between the carboxylic acid and EDC to form a highly reactive O-acylisourea intermediate.[11]
The strong EWGs on this compound make its carboxyl carbon highly electrophilic. This heightened electrophilicity is expected to accelerate the initial activation step with EDC. The resulting O-acylisourea or subsequent HOBt-ester will be extremely reactive, facilitating rapid reaction with the amine component. This can be advantageous for coupling with electron-poor or sterically hindered amines, where less activated benzoic acids might fail.
Experimental Protocol: Comparative Amide Coupling
This protocol provides a framework for objectively comparing the coupling efficiency of different benzoic acids.
Objective: To synthesize N-benzylbenzamide derivatives from various benzoic acids and compare reaction conversion over time.
Materials:
-
Benzoic Acid (Control)
-
4-Nitrobenzoic Acid
-
This compound
-
Benzylamine (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials, magnetic stir bars, TLC plates, LC-MS system
Caption: Experimental workflow for comparative amide coupling reactions.
Procedure:
-
In parallel, charge separate reaction vials with each benzoic acid (0.2 mmol, 1.0 equiv), HOBt (0.22 mmol, 1.1 equiv), and the amine (0.21 mmol, 1.05 equiv).
-
Dissolve the contents of each vial in 1 mL of anhydrous DMF.
-
Cool the solutions to 0°C in an ice bath with magnetic stirring.
-
To each vial, add EDC·HCl (0.24 mmol, 1.2 equiv) portion-wise.
-
Add DIPEA (0.5 mmol, 2.5 equiv) dropwise to each reaction.
-
Remove the ice bath and allow the reactions to stir at room temperature.
-
Monitor the reaction progress by taking small aliquots at specified time points (e.g., 15 min, 1 hour, 4 hours) and analyzing by LC-MS to determine the percentage conversion of the starting carboxylic acid.
Expected Outcome: this compound is predicted to show the fastest reaction rate, reaching high conversion in a shorter time frame compared to benzoic acid and even 4-nitrobenzoic acid.
Reactivity of the Aromatic Ring
The synthetic utility of a benzoic acid is not limited to its carboxyl group. However, in the case of this compound, the aromatic ring is profoundly deactivated towards electrophilic aromatic substitution (EAS) . The presence of three powerful EWGs (including the -COOH group itself) removes so much electron density from the π-system that reactions like nitration, halogenation, or Friedel-Crafts are exceptionally difficult and generally not feasible under standard conditions. This inertness can be an advantage, preventing unwanted side reactions on the ring during functionalization of the carboxyl group.
Conclusion and Practical Insights
This compound is not a standard reagent; it is a specialist tool for challenging synthetic problems. Its key characteristics are:
-
High Acidity: It is a much stronger acid than typical benzoic acids, a property that must be managed during reaction setup and workup.
-
Activated Carboxyl Group: The powerful EWGs enhance the electrophilicity of the carboxyl carbon, facilitating rapid activation and coupling, especially with challenging amines.
-
Inert Aromatic Ring: The ring is highly resistant to electrophilic attack, ensuring that chemistry is localized to the carboxyl group.
For the medicinal chemist, this building block offers a unique combination of functionalities. The trifluoromethoxy group can improve metabolic stability and lipophilicity, while the nitro group serves as a handle for further transformations (e.g., reduction to an amine).[2][3] By understanding the fundamental principles of its reactivity, researchers can confidently incorporate this potent building block into their synthetic strategies to access novel and complex molecular architectures.
References
- Wikipedia. 3-Nitrobenzoic acid. [Link][7]
- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. [Link][12]
- PubChem. Benzoic Acid | C6H5COOH | CID 243. [Link][5]
- Turito. Benzoic Acid - Structure, Properties, Reactions. (2023-01-20). [Link][6]
- PubChem. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. [Link][8]
- Allen.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link][10]
- OWL.
- University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link][15]
- Sarthaks eConnect. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. (2018-12-14). [Link][16]
- Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23. [Link][2]
- Proprep. What is the pKa of benzoic acid?. [Link][18]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link][3]
- Semantic Scholar. The Electrical Effect of the Trifluoromethyl Group. [Link][19]
- Wikipedia.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link][11]
- Reddit.
- ResearchGate.
- National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents. [Link][22]
- Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. (2018-11-28). [Link][23]
- Organic Chemistry Portal.
- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][25]
- Chemistry Steps.
- Dalal Institute. Substituent and Reaction Constants. [Link][27]
- SciSpace. Substituent effects of nitro group in cyclic compounds. (2020-09-04). [Link][28]
- YouTube. Fischer Esterification mechanism-Organic Chemistry. (2020-11-30). [Link][29]
- University of California, Irvine. Table 1: Hammett constants for some common substituents. [Link][1]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Tale of Two Fluorines: A Comparative Guide to the Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) Group in Drug Design
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the intricate world of drug design, the strategic incorporation of specific functional groups can dramatically alter a molecule's destiny, transforming a mere compound into a potent therapeutic. Among the medicinal chemist's most powerful tools are fluorinated moieties, with the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups standing out as key players.[1][2][3] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide offers an in-depth, objective comparison of the -CF₃ and -OCF₃ groups, providing researchers, scientists, and drug development professionals with the critical insights and supporting experimental data needed to make informed decisions in their quest for novel therapeutics.
Part 1: The Physicochemical Showdown - A Head-to-Head Comparison
The choice between a trifluoromethyl and a trifluoromethoxy group is often a pivotal decision in the lead optimization phase. Their subtle yet significant differences in physicochemical properties can have a cascading effect on a drug's overall performance.
Lipophilicity: A Game of LogP
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's ability to cross biological membranes.[4] Both -CF₃ and -OCF₃ groups increase a molecule's lipophilicity compared to a simple methyl or hydrogen substituent. However, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[1][5][6]
| Substituent | Hansch-Leo Lipophilicity Parameter (π) |
| -H | 0.00 |
| -CH₃ | +0.56 |
| -CF₃ | +0.88 [1][5][6] |
| -OCH₃ | -0.02 |
| -OCF₃ | +1.04 [6] |
Table 1: A comparison of the Hansch-Leo lipophilicity parameters (π) for common substituents. A more positive value indicates a greater contribution to lipophilicity.
This difference can be attributed to the shielding of the polar oxygen atom in the -OCF₃ group by the three electron-withdrawing fluorine atoms. This enhanced lipophilicity can be advantageous for improving membrane permeability and oral bioavailability.[1][5] However, excessive lipophilicity can also lead to increased metabolic liability and off-target toxicity.[7]
Electronic Effects: A Tug-of-War for Electrons
The electronic nature of a substituent can profoundly influence a drug's interaction with its biological target. Both -CF₃ and -OCF₃ are potent electron-withdrawing groups due to the high electronegativity of fluorine.[1][8] This property can be quantified using Hammett substituent constants (σ).
| Substituent | Hammett Constant (σp) |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -CF₃ | +0.54 |
| -OCH₃ | -0.27 |
| -OCF₃ | +0.35 [9] |
Table 2: A comparison of the Hammett constants (σp) for para-substituted benzoic acids. A more positive value indicates a stronger electron-withdrawing effect.
While both groups are electron-withdrawing, the trifluoromethyl group exerts a stronger inductive effect.[10] The trifluoromethoxy group, while still strongly electron-withdrawing, also possesses a lone pair of electrons on the oxygen atom that can participate in resonance, slightly mitigating its overall electron-withdrawing capacity compared to -CF₃.[10] This difference in electronic character can be exploited to fine-tune a molecule's pKa, hydrogen bonding potential, and ultimately, its binding affinity to the target protein.
Conformation and Steric Profile: The Shape of Efficacy
The trifluoromethoxy group is not only electronically distinct but also conformationally unique. When attached to an aromatic ring, the -OCF₃ group tends to adopt a conformation where the C-O bond is orthogonal to the plane of the ring.[6][11] This is due to a combination of steric hindrance and hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-F bonds.[6] This perpendicular arrangement can have significant implications for a drug's three-dimensional shape and its ability to fit into a binding pocket. In contrast, the trifluoromethyl group is roughly isosteric with a chlorine atom and an ethyl group, offering a different steric profile.[1][5]
Part 2: The Pharmacokinetic Frontier - Impact on ADME Properties
A drug's journey through the body is a complex process governed by its ADME properties. The choice between -CF₃ and -OCF₃ can be a deciding factor in whether a compound successfully navigates this journey.
Metabolic Stability: The Key Differentiator
One of the most significant advantages of the trifluoromethoxy group over the trifluoromethyl group lies in its superior metabolic stability.[1][3] The C-F bond is one of the strongest covalent bonds in organic chemistry, making both groups generally resistant to metabolism.[1][5] However, the trifluoromethyl group, particularly when attached to an aromatic ring, can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a benzoic acid derivative.
In contrast, the trifluoromethoxy group is exceptionally resistant to metabolic degradation.[3] The oxygen atom is shielded by the three fluorine atoms, and the C-O bond is not readily cleaved by metabolic enzymes. This "metabolic blocking" effect can significantly increase a drug's half-life, reduce patient-to-patient variability, and minimize the formation of potentially reactive metabolites.[3]
Part 3: The Experimentalist's Corner - Protocols for Decision Making
Choosing between the -CF₃ and -OCF₃ group should be an evidence-based decision. The following are streamlined protocols for key in vitro assays that can provide the necessary data to guide your selection.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable estimation of a compound's LogP value.[12][13][14][15][16]
Objective: To determine the octanol-water partition coefficient (LogP) of a compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Preparation of Standards: Prepare a series of standard compounds with known LogP values in a suitable solvent (e.g., methanol/water).
-
Sample Preparation: Dissolve the test compound in the same solvent as the standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase should be saturated with n-octanol.[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Acquisition: Inject the standards and the test compound onto the HPLC system and record their retention times.
-
Data Analysis:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Plot the log(k) of the standards against their known LogP values to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[17][18][19][20][21][22]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4).[20]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[21]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * 1000.
-
Conclusion and Future Perspectives
The trifluoromethyl and trifluoromethoxy groups are both invaluable assets in the medicinal chemist's toolkit, each offering a unique set of properties to enhance the drug-like characteristics of a molecule.[1][5] The -CF₃ group, with its strong electron-withdrawing nature and moderate lipophilicity, remains a workhorse in drug design.[1][8] However, the -OCF₃ group is increasingly recognized for its superior metabolic stability and greater lipophilicity, offering a powerful strategy to overcome pharmacokinetic challenges.[1][3]
The choice between these two fluorinated powerhouses is not a matter of one being universally "better" than the other, but rather a nuanced decision based on the specific goals of a drug discovery program. By carefully considering the physicochemical and pharmacokinetic implications of each group and by employing rigorous experimental validation, researchers can harness the full potential of these remarkable functional groups to design the next generation of safe and effective medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Microsomal Stability. Cyprotex.
- Microsomal Stability Assay Protocol. AxisPharm.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
- metabolic stability in liver microsomes. Mercell.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.
- Metabolism of fluorine-containing drugs. ResearchGate.
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Semantic Scholar.
- A High-Throughput Method for Lipophilicity Measurement. National Center for Biotechnology Information.
- ADME Microsomal Stability Assay. BioDuro.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Trifluoromethyl Group in Medical Chemistry. ACS Publications.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Chromatographic Approaches for Measuring Log P. ResearchGate.
- Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. National Center for Biotechnology Information.
- Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. ResearchGate.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- New synthetic approaches toward OCF3-containing compounds. Royal Society of Chemistry.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications.
- Selected examples of CF3/OCF3/SCF3-based drugs. ResearchGate.
- Trifluoromethyl (CF3) and CF3‐derived groups. ResearchGate.
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Center for Biotechnology Information.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate.
- Problem Set #3 – Solutions Q1, 3, 5, 7.
- Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. National Center for Biotechnology Information.
- CF3CF(Och3)CF(CF3)2. PubChem.
- Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation. National Center for Biotechnology Information.
- a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. web.viu.ca [web.viu.ca]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating the Therapeutic Potential of 3-Nitro-4-(trifluoromethoxy)benzoic Acid Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of the predicted biological activities of 3-Nitro-4-(trifluoromethoxy)benzoic acid and its derivatives, contextualized by the established activities of structurally related compounds. By dissecting the contributions of the nitro and trifluoromethoxy functional groups, we aim to provide a rational framework for the design and evaluation of this promising class of molecules.
The Chemical Blueprint: Understanding the Functional Moieties
The therapeutic potential of this compound is rooted in the synergistic interplay of its constituent functional groups: the benzoic acid core, a nitro group, and a trifluoromethoxy group. The carboxylic acid of the benzoic scaffold serves as a crucial hydrogen bond donor and acceptor, frequently engaging with the active sites of biological targets.[2] The biological impact of benzoic acid derivatives is profoundly influenced by the substituents on the aromatic ring, which modulate the molecule's electronic character, lipophilicity, and steric profile.[2]
The nitro group is a well-established pharmacophore in antimicrobial agents.[3] Its electron-withdrawing nature and ability to undergo bioreduction are central to its biological effects.[4][5] Conversely, the trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in the development of anticancer and anti-inflammatory drugs.[6][7]
Predicted Biological Activities: A Comparative Outlook
While comprehensive experimental data on this compound is emerging, we can infer its likely biological activities by examining the extensive literature on related compounds.
Antimicrobial Potential: Harnessing the Power of the Nitro Group
Nitroaromatic compounds have a long history as effective antimicrobial agents, particularly against anaerobic bacteria and parasites.[4][8] Their mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[3][5]
Comparative Analysis:
Compared to simple benzoic acid, which has mild antiseptic properties, the introduction of a nitro group is expected to significantly enhance the antimicrobial potency of this compound. Its efficacy is predicted to be comparable to or potentially greater than other nitrobenzoic acid derivatives, with the trifluoromethoxy group possibly influencing cellular uptake and interaction with microbial targets.
| Compound/Class | Reported Antimicrobial Activity | Key Structural Features | Reference |
| Nitrofurantoin | Antibiotic for urinary tract infections. | Nitro-substituted furan ring. | [4] |
| Metronidazole | Active against anaerobic bacteria and parasites. | Nitroimidazole ring. | [3] |
| Nitroaromatic Compounds (General) | Broad-spectrum antimicrobial activity. | Presence of a nitro group on an aromatic ring. | [3][4][5] |
Experimental Protocols
To empirically validate the predicted biological activities of this compound and its derivatives, a series of well-established in vitro assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial potency of a compound.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted test compound.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (microorganism with the vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[2]
Anticancer Activity: Targeting Cellular Proliferation
The trifluoromethoxy group is a hallmark of several modern anticancer agents, where it can enhance drug-target interactions and improve pharmacokinetic profiles.[9] Benzoic acid derivatives themselves have been investigated for their antitumor properties.[1] It is plausible that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines.
Comparative Analysis:
The anticancer potential of this compound derivatives can be benchmarked against other benzoic acid derivatives that have shown antiproliferative activity. The combination of the nitro group, which can induce oxidative stress, and the trifluoromethoxy group could lead to a multi-faceted mechanism of action.
| Compound/Class | Reported Anticancer Activity | Mechanism of Action (if known) | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Induces apoptosis in breast cancer cells. | Caspase-3 activation, cell cycle arrest at G2/M. | [10] |
| Thiazolo[4,5-d]pyrimidine Derivatives with CF3 | Antiproliferative activity against various cancer cell lines. | Not fully elucidated, purine antagonism suggested. | [9] |
| 4-substituted-3-nitrobenzamide derivatives | Potent anti-tumor activity against HCT-116, MDA-MB-435, and HL-60 cell lines. | Not specified. | [11] |
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Properties: Modulating Inflammatory Pathways
The trifluoromethoxy group is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, where it contributes to their pharmacological activity.[6] It is hypothesized that this compound derivatives could exhibit anti-inflammatory effects, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Comparative Analysis:
The anti-inflammatory potential of the target compounds can be compared with known NSAIDs and other benzoic acid derivatives with anti-inflammatory activity. The electronic and steric properties imparted by the nitro and trifluoromethoxy groups will be critical in determining the potency and selectivity of COX inhibition.
| Compound/Class | Reported Anti-inflammatory Activity | Mechanism of Action | Reference |
| Nitroxide derivatives of NSAIDs | Retain anti-inflammatory effects of parent NSAID with added antioxidant activity. | COX and 5-lipoxygenase inhibition, superoxide scavenging. | [12] |
| 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (Flufenamic acid) prodrugs | Retain anti-inflammatory activity with reduced ulcerogenicity. | COX inhibition. | [13] |
| Nitro-butoxyl esters of NSAIDs | Antagonize smooth muscle contractions. | NO-donating properties. | [14] |
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer
-
Positive control (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compound for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key mechanisms and processes.
Caption: General mechanism of action for nitroaromatic antimicrobial compounds.
Caption: A typical workflow for screening the biological activities of a novel compound.
Caption: The role of COX enzymes in the inflammatory cascade and the potential point of intervention for anti-inflammatory benzoic acid derivatives.
Conclusion
This guide has provided a comparative framework for understanding the potential biological activities of this compound and its derivatives. By leveraging the extensive knowledge base of structurally related compounds, we have delineated a clear path for future experimental investigation. The unique combination of a nitro group and a trifluoromethoxy group on a benzoic acid scaffold presents a compelling opportunity for the discovery of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.
References
- Encyclopedia.pub. (2022).
- MDPI. (2021).
- Martinez-Corena, R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 985. [Link]
- ResearchGate. (n.d.).
- Fawad, S. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7247. [Link]
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. [Link]
- Ng, C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(12), 1033–1042. [Link]
- YouTube. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. [Link]
- Bonini, M. G., et al. (2011). Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. British journal of pharmacology, 162(3), 743–752. [Link]
- Genovese, T., et al. (2020).
- ResearchGate. (2009). Medicinal Chemistry and Anti-Inflammatory Activity of Nitric Oxide-Releasing NSAI Drugs. [Link]
- Sestak, V., et al. (2022).
- Sheffield Hallam University Research Archive. (n.d.).
- PubMed. (2016). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]
- PubMed. (2020).
- ResearchGate. (2014).
- ResearchGate. (2014). Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. [Link]
- Szałabska, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. [Link]
- National Institutes of Health. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]
Sources
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shura.shu.ac.uk [shura.shu.ac.uk]
A Comparative Guide to the Lipophilicity of Trifluoromethoxy-Substituted Compounds
For Immediate Publication
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery
In the landscape of modern medicinal chemistry, the ability to fine-tune the physicochemical properties of a drug candidate is a cornerstone of successful development. Among the vast array of functional groups employed for this purpose, the trifluoromethoxy (OCF₃) group has garnered significant attention for its unique combination of properties.[1][2] It serves as a powerful tool to modulate lipophilicity, metabolic stability, and bioavailability.[2][3] This guide provides an in-depth, objective comparison of the lipophilicity of trifluoromethoxy-substituted compounds against other common bioisosteres, supported by experimental data and established methodologies, to assist researchers in making informed decisions in drug design.
The OCF₃ group is often considered a "super-halogen" or a lipophilic bioisostere for groups like methoxy (-OCH₃).[2][4] However, its distinct electronic and steric characteristics set it apart, offering nuanced control over a molecule's properties.[2] Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the oxygen atom in the OCF₃ group can engage in weaker resonance donation, creating a unique electronic profile.[2]
Quantifying Lipophilicity: The Significance of the Trifluoromethoxy Group
Lipophilicity, a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, is most commonly expressed as the logarithm of the partition coefficient (logP).[5] This value represents the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5]
The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design.[1] Its contribution to a molecule's overall lipophilicity is quantified by the Hansch π parameter, which for the OCF₃ group is +1.04.[1][3] This indicates a substantial increase in lipophilicity when substituting a hydrogen atom with a trifluoromethoxy group.
Comparative Analysis of Lipophilicity
To contextualize the impact of the OCF₃ group, it is essential to compare its lipophilicity with other frequently used substituents.
| Substituent | Hansch π Parameter (πₓ) | Key Characteristics |
| -H | 0.00 | Reference point. |
| -OCH₃ | -0.02 | Slightly increases polarity, can be a hydrogen bond acceptor.[6] |
| -F | +0.14 | Smallest halogen, modest increase in lipophilicity.[4][6] |
| -Cl | +0.71 | Significant lipophilic contribution.[4] |
| -CF₃ | +0.88 | Highly lipophilic and strongly electron-withdrawing.[1][6][7] |
| -OCF₃ | +1.04 | Among the most lipophilic substituents, metabolically stable.[1][3][6] |
As evidenced by the data, the trifluoromethoxy group imparts a greater degree of lipophilicity than the trifluoromethyl group and significantly more than a methoxy group.[1][7] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[2][8]
Experimental Protocol: The Shake-Flask Method for logP Determination
The "gold standard" for experimentally determining logP is the shake-flask method.[9][10] This direct measurement provides reliable and accurate data when performed correctly.
Methodology
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases and allowing them to separate completely.
-
Compound Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Combine a precise volume of the compound's n-octanol solution with a precise volume of the pre-saturated aqueous buffer in a flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period to allow the compound to reach equilibrium between the two phases.[11] Following agitation, allow the phases to separate completely. Centrifugation can aid in this process.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F NMR for fluorinated compounds.[12][13]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Experimental Rationale and Self-Validation
-
Mutual Saturation: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.
-
Purity of Compound: The accuracy of the logP determination is dependent on the purity of the test compound.
-
Equilibrium: Ensuring the system has reached equilibrium is paramount for an accurate measurement.
-
Analytical Method Validation: The analytical method used for concentration determination must be shown to be linear, accurate, and precise in both the n-octanol and aqueous matrices.
Visualizing the Lipophilicity Contribution
The following diagram illustrates the comparative impact of different substituents on a parent molecule's lipophilicity, providing a clear visual representation of the trifluoromethoxy group's significant contribution.
Caption: Comparative lipophilicity shift upon substitution.
Beyond Lipophilicity: Additional Advantages of the Trifluoromethoxy Group
The strategic incorporation of an OCF₃ group offers benefits that extend beyond lipophilicity modulation.
-
Metabolic Stability: The strength of the C-F bonds makes the trifluoromethoxy group highly resistant to metabolic degradation, particularly when compared to a methoxy group, which is susceptible to O-dealkylation.[1][2][7] This can lead to an extended in vivo half-life of the drug.
-
Conformational Effects: The OCF₃ group prefers a conformation where the O-CF₃ bond is orthogonal to an adjacent aromatic ring.[6] This can influence the overall molecular shape and lock the molecule into a more bioactive conformation.
-
Modulation of pKa: The strong electron-withdrawing nature of the OCF₃ group can significantly lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms, which can be used to fine-tune a compound's ionization state at physiological pH.
Conclusion
The trifluoromethoxy group is a uniquely valuable substituent in the medicinal chemist's toolkit. Its ability to substantially increase lipophilicity, often to a greater extent than a trifluoromethyl group, provides a powerful strategy for enhancing membrane permeability and bioavailability.[1][2] This, combined with its exceptional metabolic stability and distinct electronic properties, makes the OCF₃ group a superior choice for optimizing drug candidates. The robust and reliable shake-flask method for logP determination allows for the precise quantification of its lipophilic contribution, enabling data-driven and rational drug design.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Trifluoromethyl group. (n.d.). Wikipedia. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.).
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
- Shake Flask logK. (2017). Lokey Lab Protocols. [Link]
- LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
- 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018).
- Hansch–Leo lipophilicity parameters (πR) evolution. (n.d.).
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorin
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (2025).
- Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (2025).
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Comparative Guide to Validating the Purity of Synthesized 3-Nitro-4-(trifluoromethoxy)benzoic Acid
For researchers and professionals in drug development, the meticulous validation of synthesized intermediates is a cornerstone of regulatory compliance and the ultimate success of a therapeutic candidate. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 3-Nitro-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for robust, self-validating quality control.
The Synthetic Landscape and Anticipated Impurity Profile
The synthesis of this compound typically proceeds via electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. This seemingly straightforward transformation is complicated by the directing effects of the substituents on the aromatic ring. The trifluoromethoxy group (-OCF₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. Both are deactivating, necessitating strong nitrating conditions, which can in turn lead to byproducts.
A comprehensive understanding of the potential impurities is paramount for developing a specific and accurate analytical method. The primary impurities to anticipate are:
-
Unreacted Starting Material: 4-(trifluoromethoxy)benzoic acid.
-
Regioisomers: Primarily 2-Nitro-4-(trifluoromethoxy)benzoic acid, arising from nitration at the position ortho to the -OCF₃ group.
-
Dinitrated Byproducts: Formed under excessively harsh reaction conditions.
-
Process-Related Impurities: Residual solvents or reagents from the synthesis and work-up.
This guide will focus on analytical techniques capable of resolving and quantifying the target compound from its most likely structural isomers and starting material.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity validation is a critical decision, balancing specificity, sensitivity, and accessibility. Below is a comparative summary of the most suitable methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio. | Nuclear spin transitions in a magnetic field. | Temperature of solid-liquid phase transition. |
| Specificity | High; can resolve isomers with optimized conditions. | High; provides mass fragmentation patterns for identification. | Very high; provides detailed structural information. | Low; can be depressed by any impurity. |
| Quantitation | Excellent; highly linear and reproducible. | Good; requires appropriate internal standards. | Excellent for purity (qNMR); can be complex. | Not a quantitative technique. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate; requires mg quantities. | Low; insensitive to small amounts of impurities. |
| Throughput | High. | Moderate. | Low. | High. |
| Instrumentation | Widely available in pharmaceutical labs. | Common, but may require derivatization expertise. | Widely available, but requires specialized expertise. | Basic laboratory equipment. |
| Recommendation | Primary method of choice for routine quality control and purity assay. | Excellent for identifying and quantifying volatile impurities and for confirmation of structure. | Indispensable for definitive structural confirmation and as a primary standard for purity assessment (qNMR). | A useful, simple preliminary check for gross impurities. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound and should be validated according to ICH guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation from its key impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample of the synthesized compound, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)
Due to the low volatility of the carboxylic acid, a derivatization step to form a more volatile ester is recommended for robust GC-MS analysis.
-
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (GC grade)
-
This compound and expected impurity standards
-
-
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR).
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Predicted Spectral Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.8 (s, 1H, -COOH)
-
δ ~8.4 (d, 1H, Ar-H)
-
δ ~8.2 (dd, 1H, Ar-H)
-
δ ~7.8 (d, 1H, Ar-H)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Signals expected in the aromatic region (115-155 ppm) and a carboxylic acid signal (~165 ppm). The carbon attached to the -OCF₃ group will show a quartet due to coupling with fluorine.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single peak is expected for the -OCF₃ group, with a chemical shift characteristic of this functional group on an aromatic ring. The absence of other fluorine signals is a strong indicator of purity from other fluorinated impurities.
-
-
Visualizing the Validation Workflow
A systematic approach to method validation is crucial. The following diagram illustrates the interconnected stages of validating the primary HPLC purity method, guided by ICH Q2(R2) principles.[1][2][3]
Caption: HPLC Method Validation Workflow.
This workflow emphasizes that method development is the foundation upon which a robust validation plan is built. Each parameter, from specificity to robustness, must be rigorously tested before the method is implemented for routine quality control, where system suitability tests ensure its ongoing performance.
Logic of Impurity Identification
The complementary nature of these techniques provides a self-validating system for purity assessment.
Caption: Logic for Impurity Identification.
An initial HPLC screen provides the quantitative purity value. If unexpected peaks are observed, their mass can be determined by GC-MS to propose a structure, which is then definitively confirmed by NMR spectroscopy. This orthogonal approach ensures the highest confidence in the final purity assessment.
Conclusion
Validating the purity of a synthesized intermediate like this compound is a multi-faceted process that requires a strategic application of complementary analytical techniques. While HPLC serves as the workhorse for quantitative purity determination, it must be supported by the specificity of GC-MS and the definitive structural elucidation power of NMR. By understanding the potential impurity profile and implementing a rigorous validation protocol grounded in ICH principles, researchers can ensure the quality and integrity of their materials, paving the way for successful drug development programs.
References
- European Medicines Agency. ICH Q2(R2)
- PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- AMS Biotechnology (Europe) Ltd.
- Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
Sources
A Researcher's Comparative Guide to the X-ray Crystallography of 3-Nitro-4-(trifluoromethoxy)benzoic Acid and Its Structural Isomers
For professionals in the fields of crystallography, medicinal chemistry, and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of a compound's properties and its interactions with biological systems or other materials. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unequivocal atomic-level detail.[1][2]
This guide provides an in-depth technical comparison of the X-ray crystallography of derivatives of nitrated benzoic acids, with a special focus on compounds bearing trifluoromethyl and trifluoromethoxy substituents. While our primary interest lies in 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound with significant potential in medicinal chemistry, its crystal structure has not yet been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3][4] Therefore, this guide will use the structurally characterized isomers, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid , as our primary case studies.[5] The methodologies and analyses presented herein will serve as a comprehensive roadmap for researchers seeking to characterize this compound and its derivatives.
We will delve into the nuances of crystallization, data collection, and structural analysis, highlighting how subtle changes in substituent positions can profoundly impact molecular conformation and crystal packing. This comparative approach will equip researchers with the predictive insights necessary to tackle the crystallographic challenges of this important class of molecules.
The Art and Science of Crystallization: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the entire process.[1][2] For small organic molecules like the benzoic acid derivatives discussed here, several techniques are commonly employed.
Experimental Protocols for Crystallization
1. Slow Evaporation: This is often the simplest and most accessible method.[3]
-
Protocol:
-
Dissolve the synthesized benzoic acid derivative in a suitable solvent or solvent mixture to near saturation. Common solvents for these types of compounds include methanol, ethanol, tetrahydrofuran (THF), and ethyl acetate.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, creating a supersaturated solution from which crystals can nucleate and grow. The rate of evaporation is a critical parameter; if it is too fast, a powder or a multitude of small, poorly-diffracting crystals may form.
2. Vapor Diffusion: This technique is particularly useful when a compound is highly soluble in one solvent but poorly soluble in another.
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is sparingly soluble, but which is miscible with the "good" solvent).
-
Over time, the vapor of the poor solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Causality: The gradual change in the solvent composition of the inner vial leads to a controlled decrease in the compound's solubility, promoting the slow growth of well-ordered crystals.
The choice of solvent is critical and can influence not only the success of crystallization but also the resulting crystal packing and even the polymorphic form obtained. For the isomers 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, recrystallization from tetrahydrofuran has been reported to yield suitable crystals.[5]
The Crystallographic Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the process of structure determination via X-ray diffraction can begin. The following workflow outlines the key steps, from data collection to the final refined structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves correcting for experimental factors such as absorption.
-
Structure Solution: The processed data is used to determine the arrangement of atoms in the unit cell. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions and thermal displacement parameters.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unassigned electron density.
A Comparative Structural Analysis: The Impact of Substituent Position
The true power of X-ray crystallography lies in its ability to reveal the subtle yet significant structural differences between closely related molecules. A comparison of the crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid (Isomer I) and 4-nitro-3-(trifluoromethyl)benzoic acid (Isomer II) provides a compelling case study.[5]
| Parameter | 4-nitro-2-(trifluoromethyl)benzoic acid (Isomer I) | 4-nitro-3-(trifluoromethyl)benzoic acid (Isomer II) | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P21/c | P21/c |
| Key Torsion Angles | Carboxylic acid group twisted out of the aromatic plane | Nitro group twisted out of the aromatic plane | Both carboxylic acid and nitro groups are significantly twisted out of the plane |
| Hydrogen Bonding | Forms head-to-tail dimers via O-H···O hydrogen bonds | Forms head-to-tail dimers via O-H···O hydrogen bonds | Forms dimers via O-H···O hydrogen bonds |
| Donor-Acceptor Distance | 2.7042 (14) Å | 2.6337 (16) Å | Not specified in the abstract |
Data for Isomers I and II sourced from Diehl et al. (2019).[5] Data for the chloro-derivative sourced from Richter et al. (2021).[1]
The most striking difference between the two isomers is the influence of the trifluoromethyl group on the planarity of the molecule.[5] In Isomer I, the steric hindrance from the adjacent trifluoromethyl group forces the carboxylic acid group to twist out of the plane of the aromatic ring. Conversely, in Isomer II, the trifluoromethyl group is adjacent to the nitro group, causing the nitro group to rotate out of the aromatic plane.[5] In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the steric crowding is even more pronounced, leading to a significant twist in both the carboxylic acid and nitro groups, with the nitro group being almost perpendicular to the benzene ring.[1]
These conformational differences, dictated by the substituent pattern, directly influence the intermolecular interactions and the overall crystal packing.
Caption: Relationship between substituent position, molecular conformation, and crystal packing.
Both isomers form the classic head-to-tail hydrogen-bonded dimers characteristic of benzoic acids.[5] However, the differences in their molecular shape lead to variations in how these dimers pack together, affecting properties like crystal density and stability.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the crystallographic analysis of nitrated benzoic acid derivatives, using the structurally characterized isomers of 4-nitro-(trifluoromethyl)benzoic acid as illustrative examples. We have detailed the experimental protocols for crystallization and structure determination and highlighted the profound impact of substituent placement on molecular conformation and crystal packing.
For researchers interested in This compound , the methodologies and comparative data presented here provide a solid foundation for future work. A successful crystallographic study of this compound would be a valuable addition to the field, allowing for a direct comparison of the steric and electronic effects of a trifluoromethoxy group versus a trifluoromethyl group. Such a study would not only be of fundamental crystallographic interest but could also provide crucial insights for the rational design of new pharmaceutical agents and functional materials.
References
- Richter, C., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Singha, D., et al. (2022). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 60(10), 793-802. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2137-2154. [Link]
- Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- ResearchGate. (n.d.). A view of 4-nitro-3-(trifluoromethyl)benzoic acid (II) with the...
- Wikipedia. (2023, December 2).
- PubChemLite. (n.d.). This compound (C8H4F3NO5).
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination.
- re3data.org. (n.d.). Cambridge Structural Database.
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 380–388. [Link]
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Synthetic Routes of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
Introduction
3-Nitro-4-(trifluoromethoxy)benzoic acid is a valuable substituted aromatic compound, serving as a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the nitro group, a trifluoromethoxy moiety, and a carboxylic acid function on the benzene ring provides multiple points for chemical modification, making it a versatile intermediate. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering experimental protocols, mechanistic insights, and a critical evaluation of each pathway to assist researchers in making informed decisions for their specific applications.
Route 1: Electrophilic Nitration of 4-(Trifluoromethoxy)benzoic Acid
This approach involves the direct nitration of the readily available starting material, 4-(trifluoromethoxy)benzoic acid. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.
Reaction Mechanism and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) groups. The carboxylic acid is a deactivating, meta-directing group, while the trifluoromethoxy group is also deactivating but ortho, para-directing. In cases of competing directing effects, the position of the incoming electrophile is often determined by a combination of electronic and steric factors. For substrates like 4-fluorobenzoic acid, nitration predominantly occurs at the position ortho to the activating fluorine atom and meta to the carboxyl group.[1] By analogy, the trifluoromethoxy group is expected to direct the incoming nitro group to the 3-position.
Experimental Protocol
-
Materials: 4-(trifluoromethoxy)benzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Slowly add the chilled nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)benzoic acid, ensuring the reaction temperature is maintained between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)benzoic acid | [2] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1][3][4] |
| Temperature | 0-5 °C | [4] |
| Reaction Time | 1-2 hours | [3] |
| Typical Yield | 70-85% (estimated based on analogs) | [3] |
Advantages and Disadvantages
-
Advantages:
-
A direct, one-step synthesis from a commercially available starting material.
-
The procedure is straightforward and utilizes common laboratory reagents.
-
-
Disadvantages:
-
Potential for the formation of isomeric byproducts, which may require careful purification.
-
The use of large quantities of strong acids presents safety and disposal challenges.
-
The reaction is highly exothermic and requires careful temperature control to minimize side reactions.[4]
-
Route 2: Oxidation of 3-Nitro-4-(trifluoromethoxy)toluene
This alternative pathway involves a two-step process starting from 4-(trifluoromethoxy)toluene: initial nitration to form 3-nitro-4-(trifluoromethoxy)toluene, followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Nitration of 4-(Trifluoromethoxy)toluene
Similar to Route 1, this step is an electrophilic aromatic substitution. The trifluoromethoxy group is ortho, para-directing, and the methyl group is also ortho, para-directing. The nitration is expected to occur primarily at the position ortho to the trifluoromethoxy group and meta to the methyl group, yielding the desired 3-nitro-4-(trifluoromethoxy)toluene.
Step 2: Oxidation of the Methyl Group
The methyl group of the nitrated intermediate is then oxidized to a carboxylic acid. Common and effective oxidizing agents for converting alkylbenzenes to benzoic acids include potassium permanganate (KMnO₄) under basic conditions or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.[5][6][7][8]
Experimental Protocol
-
Part A: Nitration of 4-(Trifluoromethoxy)toluene
-
Following a similar procedure to Route 1, 4-(trifluoromethoxy)toluene is slowly added to a pre-cooled mixture of concentrated nitric and sulfuric acids.
-
The reaction is maintained at a low temperature (0-10°C) and then allowed to proceed at room temperature.
-
Work-up involves pouring the reaction mixture onto ice, followed by extraction with an organic solvent, washing, and purification to yield 3-nitro-4-(trifluoromethoxy)toluene.[9]
-
-
Part B: Oxidation of 3-Nitro-4-(trifluoromethoxy)toluene
-
Using Potassium Permanganate:
-
The 3-nitro-4-(trifluoromethoxy)toluene is refluxed in an aqueous solution of potassium permanganate, often with the addition of a base like sodium hydroxide.[10]
-
The reaction is heated until the purple color of the permanganate disappears, indicating its consumption.
-
The hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and dried.[8]
-
-
Using Chromic Acid:
-
3-Nitro-4-(trifluoromethoxy)toluene is dissolved in a solvent like glacial acetic acid.[5][6]
-
A solution of sodium dichromate in water and sulfuric acid is added portion-wise, controlling the temperature.
-
The mixture is heated to complete the oxidation.
-
After cooling, the product is isolated by pouring the mixture into water and filtering the resulting precipitate.[5][6]
-
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)toluene | |
| Nitration Step | ||
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [9] |
| Temperature | 0-10 °C to room temperature | [9] |
| Oxidation Step (KMnO₄) | ||
| Reagent | Potassium Permanganate | [7][8] |
| Conditions | Reflux in aqueous base | [10] |
| Typical Yield | ~75% (estimated based on analogs) | [8] |
| Oxidation Step (Chromic Acid) | ||
| Reagent | Sodium Dichromate, H₂SO₄ | [5][6] |
| Conditions | Acetic acid, elevated temperature | [5][6] |
| Typical Yield | High (qualitative) | [11] |
Advantages and Disadvantages
-
Advantages:
-
The regioselectivity of the initial nitration step is well-controlled.
-
Oxidation of substituted toluenes is a robust and high-yielding reaction.
-
-
Disadvantages:
-
This is a two-step process, which may be less efficient in terms of time and overall yield.
-
The use of strong oxidizing agents like potassium permanganate or chromic acid poses safety and environmental concerns. Chromic acid, in particular, is a known carcinogen.[12]
-
The work-up for the permanganate oxidation can be cumbersome due to the formation of large amounts of manganese dioxide.
-
Workflow Diagrams
Caption: Route 1: Direct Nitration
Caption: Route 2: Nitration followed by Oxidation
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will depend on the specific requirements of the researcher or organization.
-
Route 1 is the more direct and atom-economical approach, making it potentially more suitable for large-scale synthesis, provided that the regioselectivity is high and the purification of the final product is straightforward. The primary concerns are the safe handling of large volumes of mixed acid and effective temperature control.
-
Route 2 offers a more controlled approach to regioselectivity in the nitration step. However, it involves an additional synthetic step and the use of hazardous and environmentally unfriendly oxidizing agents. This route may be preferred for smaller-scale laboratory preparations where control over isomer formation is paramount.
For process development and scale-up, it is recommended to initially investigate Route 1, with careful optimization of reaction conditions to maximize the yield of the desired isomer. If purification proves to be challenging, Route 2 provides a reliable, albeit longer, alternative.
References
- Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Deriv
- 26.
- o- AND p-NITROBENZALDIACET
- Exploring the Chemical Properties and Synthesis of 3-(Trifluoromethoxy)nitrobenzene. (n.d.).
- 2_p-Nitrotoluene/Chromic Acid Oxid
- Application Notes and Protocols for the Oxidation of 4-Nitrotoluene to 4-Nitrobenzaldehyde. (n.d.). Benchchem.
- Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer c
- IL46916A - Preparation of 2-nitrobenzaldehyde.
- How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applic
- Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene Electronic Supplementary M
- A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGAN
- Troubleshooting guide for the nitration of fluorin
- Nitrotoluene oxidation. (2020, December 23). Sciencemadness Discussion Board.
- m-CHLOROBENZOIC ACID. Organic Syntheses Procedure.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton.
- m-NITROTOLUENE. Organic Syntheses Procedure.
- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com.
- Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (n.d.). Benchchem.
- can we first do the oxidation of toluene so that it converts into benzoic... (2025, February 25). Filo.
- Write the reactions involved in the conversion of toluene to m -nitrobenz... (2024, October 14). Filo.
- 4-(Trifluoromethoxy)benzoic acid 96 330-12-1. (n.d.). Sigma-Aldrich.
- 4-(Trifluoromethoxy)benzoic acid. (n.d.). NIST WebBook.
- 3-nitro-4-(trifluoromethoxy)toluene. (n.d.). ChemShuttle.
- protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer. (n.d.). Benchchem.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 8. orgsyn.org [orgsyn.org]
- 9. guidechem.com [guidechem.com]
- 10. zenodo.org [zenodo.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitro-4-(trifluoromethoxy)benzoic acid
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound utilized in complex organic synthesis, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions to mitigate risk.
Known Hazards: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes will cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[1][2]
Furthermore, aromatic nitro compounds, as a class, are known to pose systemic risks such as methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3] Therefore, treating this compound with a high degree of caution is a cornerstone of prudent laboratory practice.
Mandatory Personal Protective Equipment (PPE): Given the identified hazards, the following PPE is non-negotiable when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid material should occur within a certified chemical fume hood to prevent dust inhalation.[4]
Part 2: Quantitative Data and Chemical Profile
A summary of the compound's key identifiers and properties is essential for accurate labeling and documentation, which are critical components of the waste disposal process.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 784-77-0 | [1] |
| Molecular Formula | C₈H₄F₃NO₅ | N/A |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Pictograms | Warning | [1] |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal laboratory procedure. Direct disposal into standard trash or down the drain is strictly prohibited and violates fundamental safety and environmental regulations.[5][6] The only acceptable method is through a licensed professional waste disposal service.[4][7]
Step 1: Waste Characterization and Segregation
-
Characterization: Any unused or unwanted this compound, as well as any materials grossly contaminated with it (e.g., weighing paper, spill cleanup debris), must be classified as hazardous chemical waste.[5]
-
Segregation: This waste stream must be kept separate from all other laboratory waste. Critically, do not mix it with incompatible materials. As a benzoic acid derivative, it should be segregated from bases to prevent potentially violent or exothermic reactions. It should also be kept separate from oxidizers.[8][9] Collect aqueous and organic solvent wastes in separate containers.[10]
Step 2: Containerization
-
Primary Container: Collect all waste solids and contaminated materials in a designated, robust container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[11][12]
-
Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, tightly sealing lid. The container must be kept closed at all times except when waste is being added.[5][11][13]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date when the first waste was added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[13] While this compound is a solid, if it is dissolved in a solvent for a procedure, the resulting liquid waste must be stored with secondary containment.
-
Inspections: The SAA should be inspected weekly to check for any signs of container degradation or leaks.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full (not exceeding 90% capacity) or has been in storage for a designated period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to schedule a pickup.[4][7][11]
-
Documentation: Complete all required waste disposal manifests or forms provided by the EHS office. Accurate documentation is a legal requirement and ensures the waste is tracked from generation to final disposal.
Part 4: Spill and Empty Container Management
Spill Cleanup Protocol: In the event of a spill, the primary goal is to contain the material safely and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the full mandatory PPE as described in Part 1.
-
Containment: For this solid compound, carefully sweep or shovel the material into an appropriate container for disposal. Avoid any actions that could generate dust.[14]
-
Decontamination: Clean the spill area with a suitable solvent and absorbent pads.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves, absorbent pads, and shoe covers, must be placed into the hazardous waste container along with the spilled chemical.[4][5]
Disposal of "Empty" Containers: A container that held this compound is not considered regular trash until it is "RCRA empty."
-
Procedure: All material that can be practicably removed must be transferred to the hazardous waste container.[10]
-
Rinsing: The container should then be triple-rinsed with a suitable solvent (such as acetone or methanol).
-
Rinsate Collection: The first rinseate is considered hazardous waste and MUST be collected for disposal.[13] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.
-
Final Disposal: Only after being properly emptied and rinsed, and with the label defaced, can the container be disposed of as non-hazardous solid waste or recycled.[5]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to meticulous segregation, containerization, and engagement with professional disposal services—researchers can ensure that the lifecycle of this chemical concludes safely and in full regulatory compliance. This diligence protects the immediate health of laboratory personnel and the long-term health of our shared environment.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
- Toxicological Profile for Nitrophenols.
- 3-NITROBENZOIC ACID Safety D
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Is Nitroglycerin Hazardous Waste? US Bio-Clean. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Commercial Hazardous Waste. GFL Environmental. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- Nitrobenzene. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Commercial Hazardous Waste | GFL Environmental [gflenv.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. ethz.ch [ethz.ch]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. synquestlabs.com [synquestlabs.com]
A Strategic Guide to the Safe Handling and Disposal of 3-Nitro-4-(trifluoromethoxy)benzoic acid
For the diligent researcher and scientist, advancing drug development necessitates a profound respect for the chemical reagents we handle. 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound with significant potential in synthetic chemistry, also presents a distinct hazard profile that demands meticulous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower your research by providing clarity and confidence in your safety practices.
Hazard Profile: Understanding the Risks
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the bedrock of safe laboratory practice.
Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
The presence of both a nitro group and a trifluoromethoxy group on the aromatic ring contributes to its reactivity and potential for adverse health effects. Aromatic nitro compounds, as a class, can have systemic effects, and it is prudent to handle all such compounds with a high degree of caution.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following protocols are designed to provide a comprehensive barrier against exposure during various laboratory operations.
Regardless of the scale or specific task, the following PPE must be worn at all times in the laboratory where this chemical is present:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashes, such as when transferring solutions or during vigorous reactions, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.[3]
-
Body Protection: A standard laboratory coat is required. For procedures with a significant splash potential, a chemically resistant apron or coveralls should be used.[3]
Different laboratory procedures involving this compound necessitate adjustments to your PPE to ensure adequate protection.
-
Handling the Solid Compound: When weighing or transferring the solid powder, there is a risk of generating dust, which can be inhaled. Therefore, in addition to the foundational PPE, a NIOSH-approved respirator is required if the procedure is not performed within a certified chemical fume hood.[2][3] All handling of the solid should ideally be conducted in a fume hood to minimize inhalation exposure.[4]
-
Preparing Solutions and Performing Reactions: When preparing solutions or running reactions, the risk of splashes increases. At a minimum, foundational PPE is required. All such work must be conducted within a chemical fume hood to control vapor and aerosol exposure.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal workflow for this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and environmental responsibility that is the hallmark of scientific excellence.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- 3-Nitro-4-(trifluoromethoxyl)benzoic acid (CAS No. 784-77-0) SDS - Guidechem. (n.d.).
- 3-Nitro-4-(trifluoromethyl)benzoic acid - Synquest Labs. (n.d.).
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- 3-Fluoro-4-(trifluoromethoxy)benzoic acid - Synquest Labs. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
